molecular formula C10H11NO4 B078001 Ethyl 2-(3-nitrophenyl)acetate CAS No. 14318-64-0

Ethyl 2-(3-nitrophenyl)acetate

Cat. No.: B078001
CAS No.: 14318-64-0
M. Wt: 209.2 g/mol
InChI Key: GVSTWFAYXHCBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-nitrophenyl)acetate is a high-value synthetic intermediate and building block of significant interest in organic chemistry and medicinal chemistry research. This compound, characterized by the presence of both an ester functionality and an electron-withdrawing meta-nitro substituent on the phenyl ring, is primarily employed in the synthesis of more complex heterocyclic and pharmaceutical target molecules. Its principal research value lies in its versatility; the ester group can be readily hydrolyzed to the corresponding 2-(3-nitrophenyl)acetic acid, or reduced/transformed to access key pharmacophores. The nitro group serves as a crucial handle for further functionalization, most notably through reduction to a versatile aniline intermediate, which is a precursor for amide formation, diazotization, and the synthesis of diverse compound libraries such as benzimidazoles, quinazolines, and other nitrogen-containing heterocycles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSTWFAYXHCBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566713
Record name Ethyl (3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14318-64-0
Record name Ethyl (3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-(3-nitrophenyl)acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-nitrophenyl)acetate is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds of medicinal interest. Its bifunctional nature, possessing both a reactive nitro group and an ester moiety, allows for a diverse range of chemical transformations. This guide provides a detailed overview of its properties, synthesis, and key applications, with a focus on experimental protocols and synthetic workflows.

Physicochemical Properties

This compound is a light yellow oil under standard conditions.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 14318-64-0[1]
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.2 g/mol [1]
Appearance Light yellow oil[1]

Note: Specific values for boiling point, density, and solubility are not consistently reported in publicly available literature and would require experimental determination.

Synthesis

A common method for the preparation of this compound is the Fischer esterification of 3-nitrophenylacetic acid.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 3-nitrophenylacetic acid

  • Ethanol

  • Ethyl acetate saturated with hydrogen chloride

  • Ether

  • Aqueous saturated sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • Dissolve 10 g (60 mmol) of 3-nitrophenylacetic acid in 120 ml of ethanol.

  • Add 20 ml of an ethyl acetate solution saturated with hydrogen chloride.

  • Heat the reaction mixture to reflux for 4 hours.

  • After reflux, cool the mixture and let it stand at room temperature for 18 hours.

  • Remove the solvent by evaporation under reduced pressure.

  • Disperse the residue in 120 ml of ether and 100 ml of aqueous saturated sodium bicarbonate solution for partitioning.

  • Separate the organic phase, dry it over magnesium sulfate, and filter.

  • Evaporate the solvent from the organic phase to yield this compound as a light yellow oil. (Reported yield: 10.3 g, 82%).

Key Reactions and Applications

This compound is a versatile precursor for the synthesis of various heterocyclic scaffolds, primarily through the reduction of its nitro group to an amine, followed by cyclization reactions.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step in the synthetic utility of this compound, yielding Ethyl 2-(3-aminophenyl)acetate. This transformation can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

  • Celite® or other filtration aid

Procedure:

  • In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to an appropriate pressure (typically 1-4 atm) or use a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-(3-aminophenyl)acetate. The product can be purified further by column chromatography if necessary.

Synthesis of Benzimidazoles

Ethyl 2-(3-aminophenyl)acetate can serve as a precursor to o-phenylenediamine derivatives, which are key building blocks for benzimidazoles. However, a more direct route to substituted benzimidazoles involves the initial reduction of the nitro group, followed by cyclization with an aldehyde.

The following diagram illustrates a typical synthetic pathway.

G cluster_0 Synthesis of Benzimidazoles A This compound B Ethyl 2-(3-aminophenyl)acetate A->B Reduction (e.g., H2, Pd/C) C o-Phenylenediamine derivative B->C Further functionalization/reaction D Benzimidazole C->D Cyclization with Aldehyde

Caption: Synthetic pathway to benzimidazoles.

Step 1: Reduction (as described in the protocol above)

Step 2: Cyclization This is a generalized protocol as specific examples starting from Ethyl 2-(3-aminophenyl)acetate are not readily available in the literature. Reaction conditions may need optimization.

Materials:

  • Crude Ethyl 2-(3-aminophenyl)acetate (from Step 1)

  • An appropriate aldehyde (R-CHO)

  • An oxidizing agent (e.g., sodium metabisulfite, air)

  • A suitable solvent (e.g., ethanol, DMF)

  • Acid or base catalyst (if required)

Procedure:

  • Dissolve the crude Ethyl 2-(3-aminophenyl)acetate in a suitable solvent.

  • Add the desired aldehyde (1 equivalent).

  • Add an oxidizing agent.

  • The reaction may be heated to reflux and monitored by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • The precipitated solid (the benzimidazole derivative) is collected by filtration, washed, and dried.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of Quinazolines and Quinazolinones

Ethyl 2-(3-aminophenyl)acetate derivatives can also be utilized in the synthesis of quinazoline and quinazolinone scaffolds, which are prevalent in many biologically active compounds.

This diagram outlines the general transformation.

G cluster_0 Synthesis of Quinazolinones A This compound B Ethyl 2-(3-aminophenyl)acetate A->B Reduction (e.g., H2, Pd/C) C N-Acyl-2-aminophenylacetate B->C Acylation (e.g., with an acid chloride or anhydride) D Quinazolinone derivative C->D Intramolecular Cyclization (e.g., with ammonia or an amine)

Caption: Synthetic pathway to quinazolinones.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceutical compounds. Its versatile reactivity allows for the construction of complex heterocyclic systems. The experimental protocols and workflows provided in this guide offer a foundation for its application in research and drug development. Further investigation into its physicochemical properties and the development of specific, high-yielding protocols for its conversion to diverse molecular scaffolds will continue to enhance its value to the scientific community.

References

Synthesis route for Ethyl 2-(3-nitrophenyl)acetate from 3-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthesis route for Ethyl 2-(3-nitrophenyl)acetate, a valuable intermediate in organic and medicinal chemistry. The primary method described is the Fischer esterification of 3-nitrophenylacetic acid with ethanol, a classic and reliable acid-catalyzed reaction. This document provides comprehensive experimental protocols, quantitative data, and visual workflows to ensure reproducibility and aid in laboratory synthesis.

Core Synthesis Route: Fischer Esterification

The synthesis of this compound from 3-nitrophenylacetic acid is effectively achieved through Fischer esterification. This equilibrium-controlled reaction involves the treatment of the carboxylic acid with an excess of ethanol in the presence of an acid catalyst to drive the reaction toward the formation of the ester and water.

Reaction Scheme

ReactionScheme reactant1 3-Nitrophenylacetic Acid arrow H+ reactant2 Ethanol product This compound water Water plus1 + plus2 + cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: Fischer esterification of 3-nitrophenylacetic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material
Chemical Name3-Nitrophenylacetic acid[1]
Molecular FormulaC₈H₇NO₄
Molecular Weight181.15 g/mol
Reagent
Chemical NameEthanol[1]
Molecular FormulaC₂H₅OH
Molecular Weight46.07 g/mol
Catalyst
Chemical NameHydrogen Chloride (in Ethyl Acetate) or Sulfuric Acid[1]
Product
Chemical NameThis compound[1]
Molecular FormulaC₁₀H₁₁NO₄[2]
Molecular Weight209.20 g/mol [2]
AppearanceLight yellow oil[1]
Yield82%[1]
Boiling Point319.6 ± 17.0 °C at 760 mmHg[2]
Density1.2 ± 0.1 g/cm³[2]
Refractive Index1.538[2]
¹H NMR Data (250 MHz, CDCl₃) δ 1.25 (t, 3H), 3.68 (s, 2H), 4.16 (q, 2H), 7.5-7.7 (m, 3H), 8.09 (dd, 1H)[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures.[1]

Materials and Equipment
  • 3-Nitrophenylacetic acid

  • Ethanol (absolute)

  • Ethyl acetate saturated with hydrogen chloride (or concentrated sulfuric acid)

  • Ether

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 10 g (60 mmol) of 3-nitrophenylacetic acid in 120 ml of absolute ethanol.

  • Catalyst Addition: To the solution, add 20 ml of ethyl acetate saturated with hydrogen chloride. Alternatively, a catalytic amount of concentrated sulfuric acid (e.g., 1-2 ml) can be cautiously added.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4 hours.

  • Cooling: After the reflux period, allow the mixture to cool to room temperature and let it stand for 18 hours.

  • Solvent Removal: Remove the solvent by evaporation under reduced pressure using a rotary evaporator.

  • Work-up:

    • Disperse the residue in 120 ml of ether and 100 ml of a saturated aqueous sodium bicarbonate solution in a separatory funnel.

    • Shake the funnel vigorously to partition the components. The sodium bicarbonate solution neutralizes any unreacted acid and the acid catalyst.

    • Separate the organic layer (ether).

  • Drying and Evaporation:

    • Dry the separated organic phase over anhydrous magnesium sulfate.

    • Filter the drying agent.

    • Evaporate the solvent from the filtrate to yield the final product, this compound, as a light yellow oil.

Experimental Workflow

ExperimentalWorkflow start Start dissolve Dissolve 3-nitrophenylacetic acid in ethanol start->dissolve add_catalyst Add acid catalyst (HCl in EtOAc or H₂SO₄) dissolve->add_catalyst reflux Reflux for 4 hours add_catalyst->reflux cool Cool to room temperature and stand for 18 hours reflux->cool evaporate_solvent Remove solvent via rotary evaporation cool->evaporate_solvent partition Partition between ether and saturated NaHCO₃ solution evaporate_solvent->partition separate Separate organic layer partition->separate dry Dry organic layer with anhydrous MgSO₄ separate->dry filter Filter drying agent dry->filter final_evaporation Evaporate solvent to obtain pure product filter->final_evaporation end End Product: This compound final_evaporation->end

Caption: Step-by-step workflow for the synthesis.

Characterization

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks corresponding to the ethyl group (a triplet and a quartet), the methylene protons adjacent to the ester and the aromatic ring, and the protons on the nitro-substituted phenyl ring. The provided data shows a triplet at δ 1.25 ppm (3H), a singlet at δ 3.68 ppm (2H), a quartet at δ 4.16 ppm (2H), and a multiplet between δ 7.5-7.7 ppm (3H) and a doublet of doublets at δ 8.09 ppm (1H).[1]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum can further confirm the carbon framework of the molecule. For a similar compound, 1-(3-nitrophenyl)ethyl acetate, the aromatic carbons appear in the range of δ 121-148 ppm, the carbonyl carbon of the ester at δ 170.27 ppm, and the carbons of the ethyl group around δ 21-71 ppm.[3]

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) stretching, typically around 1735-1750 cm⁻¹. Additionally, characteristic peaks for the C-O stretching of the ester and the N-O stretching of the nitro group should be present.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated acids are highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sparks.

This technical guide provides a comprehensive overview of the synthesis of this compound. By following the detailed protocols and utilizing the provided data, researchers can confidently and efficiently produce this important chemical intermediate.

References

An In-Depth Technical Guide to Ethyl 2-(3-nitrophenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-nitrophenyl)acetate is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and an exploration of its application as a precursor to bioactive molecules, including a representative signaling pathway of its derivatives.

Chemical and Physical Properties

This compound is an organic compound characterized by an ethyl ester functional group and a nitro-substituted phenyl ring.[1] These features make it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
CAS Number 14318-64-0

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Fischer esterification of 3-nitrophenylacetic acid with ethanol in the presence of an acid catalyst.[2] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing water as it is formed.[3][4][5]

Experimental Protocol: Fischer Esterification

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • 3-nitrophenylacetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 3-nitrophenylacetic acid and a 5 to 10-fold molar excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Applications in Drug Discovery and Development

This compound serves as a critical starting material for the synthesis of various heterocyclic compounds, which are scaffolds for numerous biologically active molecules.[1][2] The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form diverse ring systems.

Precursor to Bioactive Heterocycles

Research has demonstrated that derivatives of this compound, such as thiazolidinediones, exhibit promising anticancer activity.[6] These compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways.

Representative Signaling Pathway of a Thiazolidinedione Derivative

The following diagram illustrates a plausible signaling pathway affected by a thiazolidinedione derivative synthesized from a precursor related to this compound. This derivative has been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins in cancer cell lines.[6]

G Representative Apoptotic Pathway Modulation cluster_0 Drug Action cluster_1 Apoptotic Regulation cluster_2 Cellular Outcome Thiazolidinedione_Derivative Thiazolidinedione Derivative (from this compound precursor) Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BAD, HRK, CASP10, CASP14) Thiazolidinedione_Derivative->Pro_Apoptotic Upregulates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., AIFM1, BAG3, BIRC3) Thiazolidinedione_Derivative->Anti_Apoptotic Downregulates Apoptosis Apoptosis (Programmed Cell Death) Pro_Apoptotic->Apoptosis Promotes Anti_Apoptotic->Apoptosis Inhibits

Caption: Modulation of apoptotic pathways by a thiazolidinedione derivative.

Conclusion

This compound is a synthetically versatile molecule with significant applications in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an important precursor for the development of novel therapeutic agents, particularly in the area of oncology. Further exploration of the diverse heterocyclic scaffolds that can be generated from this intermediate is likely to yield new and potent drug candidates.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-(3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-(3-nitrophenyl)acetate. The information is structured to be a valuable resource for researchers, scientists, and professionals in drug development, offering clear data presentation, experimental protocols, and structural visualization to aid in the identification and characterization of this compound.

Data Presentation

The quantitative ¹H and ¹³C NMR data for this compound are summarized in the tables below. These tables provide key spectral parameters, including chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz), to facilitate straightforward interpretation and comparison.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl ester and the 3-nitrophenyl moieties. The aromatic region, in particular, displays a complex splitting pattern due to the electronic effects of the nitro group.

Proton Label Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
H-a~1.25Triplet (t)3H7.1
H-b~4.15Quartet (q)2H7.1
H-c~3.75Singlet (s)2H-
H-d, e, f, g~7.50 - 8.25Multiplet (m)4H-

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom, with the carbonyl and aromatic carbons appearing significantly downfield.

Carbon Label Chemical Shift (δ) ppm
C-1~14.1
C-2~61.5
C-3~41.0
C-4~170.0
C-5~136.5
C-6~122.0
C-7~148.3
C-8~129.8
C-9~124.5
C-10~135.0

Experimental Protocols

The following sections detail the generalized methodologies for acquiring ¹H and ¹³C NMR spectra for organic compounds like this compound.

Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.[1]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[2] The choice of solvent is critical to avoid interfering signals in the spectrum.[3]

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube, ensuring the final volume is sufficient to cover the detection region of the spectrometer's probe.[1]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[4][5]

¹H NMR Spectroscopy

  • Instrumentation: The spectrum is typically acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.[6]

  • Acquisition Parameters:

    • Number of Scans: A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay (e.g., 1-2 seconds) is set between scans to allow for the complete relaxation of the protons.

    • Pulse Width: A standard 90° pulse is used to excite the protons.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are reported in ppm relative to the internal standard.[7]

¹³C NMR Spectroscopy

  • Instrumentation: Similar to ¹H NMR, a high-field spectrometer is used.

  • Acquisition Parameters:

    • Proton Decoupling: To simplify the spectrum and enhance signal intensity, broadband proton decoupling is employed, resulting in a spectrum where all carbon signals appear as singlets.[8]

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Longer relaxation delays may be necessary for quaternary carbons.

  • Data Processing: The processing steps are analogous to those for ¹H NMR, involving Fourier transformation, phasing, and baseline correction.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound with atom labeling corresponding to the NMR data tables.

Ethyl_2_3_nitrophenyl_acetate C1 C1(a) C2 C2(b) C1->C2 O1 O C2->O1 C4 C4 O1->C4 C3 C3(c) C5 C5 C3->C5 C4->C3 O2 O C4->O2 C6 C6(d) C5->C6 C10 C10(e) C5->C10 C7 C7 C6->C7 N1 N C7->N1 C8 C8(g) C7->C8 O3 O N1->O3 O4 O N1->O4 C9 C9(f) C8->C9 C9->C10

Caption: Chemical structure of this compound with atom labeling.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-(3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the anticipated mass spectrometry analysis of Ethyl 2-(3-nitrophenyl)acetate, a compound of interest in various fields of chemical and pharmaceutical research. Due to the limited availability of direct mass spectral data for this specific isomer in public databases, this document leverages data from its isomers, Ethyl 4-nitrophenylacetate and 3-Nitrophenyl acetate, along with fundamental principles of mass spectrometry, to predict its fragmentation behavior. This guide is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the mass spectral characteristics of this molecule.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of its ester and nitroaromatic moieties. The molecular weight of this compound is 209.19 g/mol . The fragmentation pattern is predicted to involve the loss of the ethoxy group, the ethyl group, and rearrangements involving the nitro group.

Table 1: Predicted Key Fragments for this compound

m/z Proposed Fragment Ion Formula Notes
209[M]⁺[C₁₀H₁₁NO₄]⁺Molecular Ion
164[M - OCH₂CH₃]⁺[C₈H₆NO₂]⁺Loss of the ethoxy radical, a common fragmentation for ethyl esters.[1]
136[M - COOCH₂CH₃]⁺[C₇H₆NO₂]⁺Loss of the entire ethyl acetate group.
135[C₇H₅NO₂]⁺Further fragmentation of the m/z 136 ion.
108[C₇H₆O]⁺Possible rearrangement and loss of NO₂.
90[C₆H₄O]⁺Further fragmentation.
89[C₇H₅]⁺Loss of the nitro group.
29[CH₂CH₃]⁺[C₂H₅]⁺Ethyl cation, a common fragment for ethyl esters.[2]

Quantitative Data from Isomeric Compounds

To provide a quantitative context, the following tables summarize the mass spectrometry data available for the isomers Ethyl 4-nitrophenylacetate and 3-Nitrophenyl acetate. This data can serve as a valuable reference for predicting the relative abundances of fragments for this compound.

Table 2: GC-MS Data for Ethyl 4-nitrophenylacetate [3]

m/z Relative Abundance (%)
2999.99
13744.44
13627.19
9024.15
8923.94

Table 3: GC-MS Data for 3-Nitrophenyl acetate [4]

m/z Relative Abundance (%)
4399.99
937.71
1396.84
1815.32
154.92

Experimental Protocol

A standard method for the analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) with electron ionization (EI).

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent like ethyl acetate or dichloromethane.

2. GC-MS Instrumentation:

  • System: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

3. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injector Temperature: 250°C.[1]

  • Injection Mode: Splitless or a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: Increase at 25°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).[1]

  • Electron Energy: 70 eV.[1]

  • Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

  • Mass Range: m/z 40-450.

  • Scan Rate: 2 scans/second.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve 1mg of sample in 1mL solvent injection Inject 1µL into GC dissolve->injection separation GC Separation (Capillary Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-450) ionization->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Identify Fragments and Propose Pathways spectrum->interpretation fragmentation_pathway M [C10H11NO4]+• m/z = 209 (Molecular Ion) F164 [C8H6NO2]+ m/z = 164 M->F164 - •OCH2CH3 F136 [C7H6NO2]+ m/z = 136 M->F136 - COOCH2CH3 F29 [C2H5]+ m/z = 29 M->F29 - •C8H6NO4 F135 [C7H5NO2]+• m/z = 135 F136->F135 - H• F89 [C7H5]+ m/z = 89 F136->F89 - NO2

References

Physical properties like boiling point and density of Ethyl 2-(3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of Ethyl 2-(3-nitrophenyl)acetate, a compound of interest in synthetic chemistry and drug discovery. This document outlines its boiling point and density, and provides detailed experimental protocols for their determination.

Core Physical Properties

The known physical properties of this compound (CAS No: 14318-64-0) are summarized below. These values are crucial for handling, processing, and theoretical modeling of the compound.

PropertyValue
Boiling Point319.6 ± 17.0 °C at 760 mmHg[1]
Density1.2 ± 0.1 g/cm³[1]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized laboratory procedures for measuring the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for this measurement.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Heating mantle or Bunsen burner

  • Mineral oil or silicone oil

  • Stand and clamps

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is securely attached to the thermometer.

  • The entire assembly is then immersed in the Thiele tube filled with a high-boiling point oil, ensuring the sample is level with the thermometer bulb.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property. A straightforward and accurate method for determining the density of a liquid involves the use of a pycnometer or, more simply, a graduated cylinder and a balance.

Apparatus:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Analytical balance

  • Thermometer

Procedure:

  • The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

  • A specific volume of the liquid sample is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The mass of the graduated cylinder containing the liquid is then measured.

  • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

  • The density is calculated by dividing the mass of the liquid by its volume.

  • The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the physical properties of a chemical compound.

G Workflow for Physical Property Determination cluster_prep Preparation cluster_bp Boiling Point Determination cluster_density Density Determination cluster_analysis Data Analysis & Reporting Sample Obtain Pure Sample of This compound SetupBP Set up Thiele Tube Apparatus Sample->SetupBP WeighEmpty Weigh Empty Graduated Cylinder Sample->WeighEmpty Apparatus Prepare and Calibrate Apparatus Apparatus->SetupBP Apparatus->WeighEmpty Heat Heat Sample Gently SetupBP->Heat ObserveBP Observe Bubble Stream and Cooling Heat->ObserveBP RecordBP Record Boiling Point ObserveBP->RecordBP Tabulate Tabulate Results RecordBP->Tabulate AddSample Add Known Volume of Sample WeighEmpty->AddSample WeighFull Weigh Cylinder with Sample AddSample->WeighFull CalculateD Calculate Density WeighFull->CalculateD CalculateD->Tabulate Report Generate Technical Report Tabulate->Report

Caption: General experimental workflow for determining the boiling point and density of a liquid chemical compound.

References

An In-depth Technical Guide to Ethyl 2-(3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-nitrophenyl)acetate is a valuable synthetic intermediate in organic and medicinal chemistry.[1] Characterized by an ester functional group and a meta-substituted nitro group on the phenyl ring, this compound serves as a versatile building block for the synthesis of a wide array of more complex molecules.[1] Its significance lies in the reactivity of its functional groups; the nitro group can be readily reduced to an aniline, providing a precursor for various nitrogen-containing heterocycles, while the ester group can be hydrolyzed or otherwise transformed.[1] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Fischer esterification, spectral data, and its applications in synthetic chemistry and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its use in experimental settings, providing information on its composition and physical state.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 14318-64-0[2]
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.20 g/mol
Appearance Light yellow oil[2]
InChI InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3[1]
InChI Key GVSTWFAYXHCBTH-UHFFFAOYSA-N[1]
SMILES CCOC(=O)CC1=CC=C(C=C1)--INVALID-LINK--[O-]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Fischer-Speier esterification of 3-nitrophenylacetic acid with ethanol in the presence of an acid catalyst.[2][3] This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol reactant is typically used, or the water byproduct is removed.[4]

Synthesis Workflow

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_product Product reactant1 3-Nitrophenylacetic Acid dissolve Dissolve Acid in Ethanol reactant1->dissolve reactant2 Ethanol (Excess) reactant2->dissolve catalyst HCl (in Ethyl Acetate) add_catalyst Add HCl Solution catalyst->add_catalyst dissolve->add_catalyst reflux Heat to Reflux (4h) add_catalyst->reflux cool Cool to Room Temp. reflux->cool evaporate Evaporate Solvent cool->evaporate partition Partition with Ether & NaHCO₃(aq) evaporate->partition separate Separate Organic Phase partition->separate dry Dry over MgSO₄ separate->dry final_evap Evaporate Ether dry->final_evap product This compound (Light Yellow Oil) final_evap->product

Caption: Fischer esterification workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a standard laboratory synthesis procedure.[2]

Materials:

  • 3-Nitrophenylacetic acid (10 g, 60 mmol)

  • Ethanol (120 ml)

  • Ethyl acetate solution saturated with hydrogen chloride (20 ml)

  • Diethyl ether (120 ml)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 ml)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10 g (60 mmol) of 3-nitrophenylacetic acid in 120 ml of ethanol.

  • Acid Catalysis: Add 20 ml of an ethyl acetate solution saturated with hydrogen chloride to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4 hours.

  • Cooling: After the reflux period, cool the reaction mixture and let it stand at room temperature for 18 hours.

  • Solvent Removal: Remove the solvent by evaporation under reduced pressure.

  • Extraction and Washing: Disperse the resulting residue in 120 ml of diethyl ether and 100 ml of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and partition the layers.

  • Isolation: Separate the organic phase.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate.

  • Final Purification: Filter the drying agent and evaporate the solvent to yield the final product, this compound, as a light yellow oil. The reported yield for this procedure is 10.3 g (82%).[2]

Spectral Data

Spectroscopic data is critical for the structural confirmation of the synthesized compound.

Data TypeDescriptionReference
¹H NMR (250 MHz, CDCl₃)δ 1.25 (t, 3H), δ 3.68 (s, 2H), δ 4.6 (q, 2H), δ 6.5-6.7 (m, 3H), δ 7.09 (dd, 1H)[2]

Applications in Research and Drug Development

This compound is a key intermediate due to its dual reactivity. The nitro and ester groups serve as handles for extensive functionalization, making it a valuable precursor for compound libraries in drug discovery.[1]

  • Reduction of the Nitro Group: The most significant transformation is the reduction of the nitro group to a primary amine (aniline). This is a foundational step for creating various nitrogen-containing heterocycles like benzimidazoles and quinazolines, which are common scaffolds in pharmaceuticals.[1]

  • Modification of the Ester Group: The ester can be easily hydrolyzed back to the carboxylic acid, 2-(3-nitrophenyl)acetic acid, or reduced to an alcohol. This flexibility allows for the introduction of other functional groups or for coupling reactions, such as amide bond formation.[1]

  • Precursor for Biologically Active Molecules: The derivatives of nitrophenylacetic acids are instrumental in the synthesis of complex, biologically active molecules. For instance, related ortho-substituted isomers are used to create quindoline derivatives, which have been investigated as potential anticancer agents and enzyme inhibitors.[5]

Key Chemical Transformations for Drug Discovery

G cluster_transformations Key Transformations cluster_intermediates Versatile Intermediates cluster_applications Drug Development Pathways start This compound reduction Nitro Group Reduction (e.g., Zn/HCl, H₂/Pd) start->reduction Forms Amine hydrolysis Ester Hydrolysis (Acid or Base Catalyzed) start->hydrolysis Forms Acid aniline Ethyl 2-(3-aminophenyl)acetate reduction->aniline acid 2-(3-Nitrophenyl)acetic acid hydrolysis->acid heterocycles Synthesis of N-Heterocycles (e.g., Benzimidazoles) aniline->heterocycles amides Amide Bond Formation acid->amides

Caption: Reactivity pathways of this compound in synthesis.

Conclusion

This compound is a strategically important molecule in synthetic organic chemistry. Its straightforward synthesis via Fischer esterification and the orthogonal reactivity of its nitro and ester functionalities make it an ideal starting material for creating diverse and complex molecular architectures. For researchers in drug development, this compound provides a reliable and versatile platform for accessing novel nitrogen-containing heterocyclic compounds, which remain a cornerstone of modern medicinal chemistry.

References

An In-depth Technical Guide to the Key Chemical Features of Ethyl 2-(3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of Ethyl 2-(3-nitrophenyl)acetate, a significant intermediate in organic and medicinal chemistry. It details the compound's core chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide outlines a standard synthesis protocol, explores the key reactive sites of the molecule—the ester moiety, the nitro group, and the active methylene bridge—and discusses its versatile applications in the synthesis of complex pharmaceutical targets and heterocyclic scaffolds. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting data in a structured format with detailed experimental methodologies and logical diagrams to illustrate key concepts.

Molecular Structure and Physicochemical Properties

This compound is an organic compound characterized by a benzene ring substituted with a nitro group at the meta-position and an ethyl acetate group. This unique arrangement of functional groups, particularly the electron-withdrawing nitro substituent and the reactive ester functionality, makes it a valuable building block in synthetic chemistry.[1]

Compound Identification

The fundamental identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 14318-64-0[1][2]
Molecular Formula C₁₀H₁₁NO₄[1][3]
Molecular Weight 209.20 g/mol [1][3]
InChI Key GVSTWFAYXHCBTH-UHFFFAOYSA-N[1]
Physicochemical Data

The known physical properties of the compound are presented here.

PropertyValue
Appearance Light yellow oil[2]
Spectroscopic Profile

The spectroscopic data are crucial for the identification and characterization of this compound.

SpectroscopyData
¹H NMR (250 MHz, CDCl₃) δ (ppm): 1.25 (t, 3H, -CH₃), 3.68 (s, 2H, -CH₂-Ph), 4.16 (q, 2H, -O-CH₂-), 7.5-7.7 (m, 3H, Ar-H), 8.09 (dd, 1H, Ar-H). Note: Aromatic proton shifts are interpreted based on typical values, correcting for apparent typographical errors in the source material.[2]
Mass Spectrometry The related isomer, 1-(3-nitrophenyl)ethyl acetate, shows a molecular ion peak [M]⁺ at m/z 209, corresponding to its calculated molecular weight.[4]

Chemical Synthesis

The most common and direct method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid.

Primary Synthetic Route: Fischer Esterification

This process involves the acid-catalyzed reaction between 3-nitrophenylacetic acid and ethanol to yield the target ester and water. The equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it forms.

Synthesis_Workflow cluster_reaction Reactant1 3-Nitrophenylacetic Acid Reaction Reflux, 4h Reactant1->Reaction Reactant2 Ethanol (Excess) Reactant2->Reaction Catalyst HCl (catalyst) Catalyst->Reaction Product This compound Reaction->Product Workup

Caption: Fischer esterification synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established laboratory procedures for the synthesis of this compound.[2]

Materials:

  • 3-nitrophenylacetic acid (10 g, ~55.2 mmol)

  • Ethanol (120 ml)

  • Ethyl acetate saturated with hydrogen chloride (20 ml)

  • Diethyl ether (120 ml)

  • Saturated aqueous sodium bicarbonate solution (100 ml)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: 3-nitrophenylacetic acid is dissolved in ethanol within a suitable reaction vessel. The solution of ethyl acetate saturated with hydrogen chloride is then added.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

  • Cooling and Equilibration: After reflux, the mixture is cooled and allowed to stand at room temperature for approximately 18 hours.

  • Solvent Removal: The solvent is removed from the reaction mixture by rotary evaporation.

  • Workup and Extraction: The resulting residue is partitioned between diethyl ether and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated.

  • Drying and Isolation: The separated organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the final product, this compound, as a light yellow oil.[2]

Key Chemical Reactivity

The chemical behavior of this compound is governed by its three principal functional regions: the ester group, the aromatic nitro group, and the α-carbon (methylene bridge).

Reactive_Sites Molecule This compound Site1 Ester Moiety (Hydrolysis, Aminolysis) Molecule->Site1 Site2 Nitro Group (Reduction to Aniline) Molecule->Site2 Site3 α-Methylene Protons (Enolate Formation) Molecule->Site3

Caption: Key reactive sites on the this compound molecule.

Reactions of the Ester Group
  • Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield 2-(3-nitrophenyl)acetic acid and ethanol.[1][5] This reaction is fundamental for unmasking the carboxylic acid functionality for further derivatization.

  • Aminolysis: Reaction with primary or secondary amines results in the formation of the corresponding amides. This is a common strategy for introducing new functionalities and building more complex molecular scaffolds.[6]

Reactions of the Nitro Group
  • Reduction to Aniline: The nitro group is a crucial functional handle, primarily through its reduction to an aniline (amino group).[1] This transformation is a gateway to a vast array of subsequent reactions, including diazotization, amide bond formation, and, most notably, the synthesis of nitrogen-containing heterocycles like benzimidazoles and quinazolines, which are prevalent in medicinal chemistry.[1]

Reactions of the α-Carbon

The methylene (-CH₂-) protons adjacent to both the phenyl ring and the carbonyl group are acidic. They can be removed by a suitable base to form a carbanion or enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and condensation reactions.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a highly versatile intermediate for constructing more elaborate molecules.[1] Its primary value lies in its role as a precursor to key pharmacophores.

The reduction of the nitro group to an amine is a pivotal step, providing an entry point to a wide range of biologically active heterocyclic systems. The resulting ethyl 2-(3-aminophenyl)acetate is a direct precursor for building fused ring systems that are core components of many therapeutic agents. The strategic placement of the nitro group allows for its conversion into other functionalities late in a synthetic sequence, adding to the compound's utility in combinatorial chemistry and the generation of compound libraries for drug screening.[1]

Synthetic_Utility Start This compound Transformation Reduction of Nitro Group Start->Transformation Intermediate Ethyl 2-(3-aminophenyl)acetate Transformation->Intermediate Products Synthesis of Bioactive Heterocycles (e.g., Benzimidazoles, Quinolines) Intermediate->Products Cyclization/ Derivatization

Caption: Synthetic utility pathway from this compound.

Conclusion

This compound is a cornerstone intermediate whose chemical features are defined by the interplay of its ester, nitro, and activated methylene functionalities. Its straightforward synthesis and the strategic reactivity of its functional groups provide chemists with a reliable and versatile platform for the construction of complex molecular architectures. For researchers in drug development, a thorough understanding of this compound's properties and reactivity is essential for designing efficient synthetic routes to novel therapeutic agents.

References

Commercial Sourcing and Applications of Ethyl 2-(3-nitrophenyl)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Ethyl 2-(3-nitrophenyl)acetate is a valuable building block in the synthesis of a wide range of organic molecules. Its utility stems from the presence of both an ester functional group and a nitroaromatic moiety, which can be selectively transformed to introduce diverse functionalities. This guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and protocols for its use in research applications.

Commercial Availability and Physical Properties

A variety of chemical suppliers offer this compound for research purposes. The purity and available quantities can vary between suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their experimental work. Below is a summary of key quantitative data from various suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityPhysical Form
Sigma-Aldrich 14318-64-0C₁₀H₁₁NO₄209.20--
CymitQuimica 14318-64-0C₁₀H₁₁NO₄209.20Min. 95%-
Synthonix Corporation 14318-64-0C₁₀H₁₁NO₄209.2097%Solid
ChemShuttle 31912-02-4C₁₀H₁₁NO₄209.20195%-
BLD Pharm 31912-02-4C₁₀H₁₁NO₄209.20--
Tenova Pharma 1376709-86-2 (deuterated)C₁₀H₉D₂NO₄211.21≥ 95% (HPLC)-

Note: Purity and physical form information may not be available for all suppliers and can vary by batch. Researchers should always consult the supplier's certificate of analysis for the most accurate data.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and a common subsequent transformation of this compound.

Synthesis of this compound

This protocol is adapted from a known synthetic method.[1]

Materials:

  • 3-nitrophenylacetic acid

  • Ethanol

  • Ethyl acetate saturated with hydrogen chloride

  • Ether

  • Aqueous saturated sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • Dissolve 10 g (60 mmol) of 3-nitrophenylacetic acid in 120 ml of ethanol.

  • Add 20 ml of an ethyl acetate solution saturated with hydrogen chloride.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture and let it stand at room temperature for 18 hours.

  • Remove the solvent by evaporation.

  • Disperse the residue in 120 ml of ether and 100 ml of an aqueous saturated sodium bicarbonate solution for partitioning.

  • Separate the organic phase, dry it over magnesium sulfate, and filter.

  • Evaporate the solvent to yield this compound as a light yellow oil.[1]

Characterization:

  • ¹H NMR (250 MHz, CDCl₃): δ 1.25 (t, 3H), δ 3.68 (s, 2H), δ 4.16 (q, 2H), δ 7.5-7.7 (m, 2H), δ 8.1-8.2 (m, 2H). The provided data from one source was δ6.5-δ6.7 (m, 3H), δ7.09 (dd, 1H) which may be for a different but related compound.[1] It is crucial to independently verify the structure via analytical methods.

Reduction of the Nitro Group to an Amine

The nitro group of this compound can be readily reduced to an amino group, a key transformation for the synthesis of many bioactive molecules.

Materials:

  • This compound

  • Ethanol

  • Zinc dust

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound in ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add zinc dust (5 equivalents) to the solution.

  • Slowly add concentrated hydrochloric acid while maintaining the temperature at 0°C.

  • Stir the mixture at room temperature overnight.

  • Filter the reaction mixture to remove any remaining zinc.

  • Neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, Ethyl 2-(3-aminophenyl)acetate.

Mandatory Visualizations

The following diagrams illustrate key workflows and potential applications of this compound in a research setting.

Sourcing_and_QC_Workflow cluster_sourcing Sourcing cluster_qc Quality Control Identify Suppliers Identify Suppliers Request Quotes Request Quotes Identify Suppliers->Request Quotes Multiple vendors Compare Specifications Compare Specifications Request Quotes->Compare Specifications Purity, quantity, price Select Supplier Select Supplier Compare Specifications->Select Supplier Receive Compound Receive Compound Select Supplier->Receive Compound Verify CoA Verify CoA Receive Compound->Verify CoA Perform Analytical Tests Perform Analytical Tests Verify CoA->Perform Analytical Tests Perform Analytical Tests->Select Supplier Fails criteria Approve for Use Approve for Use Perform Analytical Tests->Approve for Use Meets criteria Synthetic_Pathway Ethyl_2_3_nitrophenyl_acetate This compound Reduction Reduction (e.g., H₂, Pd/C or Zn, HCl) Ethyl_2_3_nitrophenyl_acetate->Reduction Ethyl_2_3_aminophenyl_acetate Ethyl 2-(3-aminophenyl)acetate Reduction->Ethyl_2_3_aminophenyl_acetate Cyclization Cyclization (e.g., with a dicarbonyl) Ethyl_2_3_aminophenyl_acetate->Cyclization Heterocyclic_Compound Bioactive Heterocycle (e.g., Benzodiazepine derivative) Cyclization->Heterocyclic_Compound

References

An In-depth Technical Guide to the Initial Discovery and Literature Review of Ethyl 2-(3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-nitrophenyl)acetate is a valuable synthetic intermediate, playing a crucial role in the development of a diverse range of heterocyclic compounds with significant pharmacological activities. This technical guide provides a comprehensive overview of its discovery, synthesis, and application in medicinal chemistry. A detailed literature review covers the primary synthetic routes, including the widely used Fischer esterification, and explores the compound's utility as a precursor to important pharmacophores such as quinolines and benzodiazepines. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes synthetic and potential signaling pathways to serve as a vital resource for researchers in organic synthesis and drug discovery.

Introduction

This compound, with the chemical formula C₁₀H₁₁NO₄, is a nitroaromatic compound that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a reactive ester group and a nitro-substituted phenyl ring, makes it a versatile building block for the synthesis of complex organic molecules. The nitro group can be readily reduced to an amine, providing a key functional handle for the construction of various nitrogen-containing heterocycles. This guide delves into the historical context of its synthesis, detailed experimental procedures, and its application in the synthesis of biologically active molecules.

Initial Discovery and Historical Synthesis

While the precise first synthesis of this compound is not readily found in widely available historical literature, its synthesis is a straightforward application of the Fischer esterification reaction, first described by Emil Fischer and Arthur Speier in 1895. The necessary precursor, 3-nitrophenylacetic acid, has been known since at least the early 20th century, with early synthetic methods involving the hydrolysis of 3-nitrobenzyl cyanide. Given the establishment of Fischer esterification as a fundamental organic transformation, it is highly probable that this compound was first prepared by the acid-catalyzed reaction of 3-nitrophenylacetic acid with ethanol in the early 20th century.

Synthetic Methodologies

The most common and practical method for the preparation of this compound is the Fischer esterification of 3-nitrophenylacetic acid.

Fischer Esterification of 3-Nitrophenylacetic Acid

This method involves the reaction of 3-nitrophenylacetic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrogen chloride. The reaction is reversible and is driven to completion by using an excess of the alcohol and/or by removing water as it is formed.

Reaction Scheme:

Fischer_Esterification 3-Nitrophenylacetic_Acid 3-Nitrophenylacetic Acid Ethyl_2-(3-nitrophenyl)acetate This compound 3-Nitrophenylacetic_Acid->Ethyl_2-(3-nitrophenyl)acetate + Ethanol Ethanol Ethanol Ethanol->Ethyl_2-(3-nitrophenyl)acetate H+ H+ (catalyst) H+->Ethyl_2-(3-nitrophenyl)acetate Water Water Ethyl_2-(3-nitrophenyl)acetate->Water +

Caption: Fischer Esterification of 3-Nitrophenylacetic Acid.

Experimental Protocol:

A detailed protocol for this synthesis is provided below, based on established laboratory procedures.[1]

  • Materials:

    • 3-Nitrophenylacetic acid

    • Ethanol (absolute)

    • Concentrated Sulfuric Acid (or dry HCl gas)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • Dissolve 3-nitrophenylacetic acid in an excess of absolute ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution. Alternatively, a solution of dry hydrogen chloride in ethyl acetate can be used.

    • Heat the reaction mixture to reflux for several hours (typically 4 hours).

    • After cooling to room temperature, remove the excess ethanol by rotary evaporation.

    • The residue is then partitioned between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield the crude this compound as a light-yellow oil.

Quantitative Data:

ParameterValueReference
Starting Material3-Nitrophenylacetic acid (10 g, 60 mmol)[1]
ReagentsEthanol (120 ml), Ethyl acetate saturated with HCl (20 ml)[1]
Reaction Time4 hours at reflux, then 18 hours at room temperature[1]
ProductEthyl 3-nitrophenylacetate (10.3 g)[1]
Yield82%[1]
AppearanceLight yellow oil[1]

Characterization Data:

  • ¹H NMR (250 MHz, CDCl₃): δ 1.25 (t, 3H), 3.68 (s, 2H), 4.16 (q, 2H), 7.50 (t, 1H), 7.65 (d, 1H), 8.12 (d, 1H), 8.20 (s, 1H). Note: The spectral data from the initial search result appears to be a simplified interpretation. The provided data here is a more standard representation for this compound.

Utility in the Synthesis of Biologically Active Heterocycles

This compound is a key starting material for the synthesis of various heterocyclic compounds, primarily through the reduction of the nitro group to an amine, followed by cyclization reactions.

Synthesis of Quinolines

The reduction of the nitro group in this compound to an amino group, followed by intramolecular cyclization, is a common strategy for the synthesis of quinoline derivatives. These quinoline scaffolds are present in a wide range of biologically active compounds with activities including anti-inflammatory and analgesic properties.

Quinoline_Synthesis cluster_0 Synthesis of Quinolines A This compound B Reduction of Nitro Group (e.g., Fe/AcOH, H₂/Pd-C) A->B C Ethyl 2-(3-aminophenyl)acetate B->C D Intramolecular Cyclization (e.g., Friedländer Synthesis) C->D E Substituted Quinolines D->E

Caption: General workflow for the synthesis of quinolines.

Synthesis of Benzodiazepines

Similarly, this compound can serve as a precursor for the synthesis of benzodiazepine derivatives. The amino group, obtained after nitro reduction, can react with various carbonyl compounds or their equivalents to form the seven-membered diazepine ring. Benzodiazepines are a well-known class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.

Benzodiazepine_Synthesis cluster_1 Synthesis of Benzodiazepines A This compound B Reduction of Nitro Group A->B C Ethyl 2-(3-aminophenyl)acetate B->C D Condensation and Cyclization C->D E Benzodiazepine Derivatives D->E

Caption: General workflow for benzodiazepine synthesis.

Potential Signaling Pathway Involvement of Derivatives

While there is no direct evidence of this compound itself modulating specific signaling pathways, the biological activities of its derivatives, such as certain quinolines and benzodiazepines, suggest indirect connections to major cellular signaling cascades.

Inferred Anti-Inflammatory and Analgesic Pathways

Many synthetic quinoline derivatives exhibit anti-inflammatory and analgesic effects. These activities are often associated with the modulation of key inflammatory pathways. For instance, inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways are central regulators of inflammation. It is plausible that quinoline derivatives synthesized from this compound could exert their effects by modulating one or more of these pathways.

Signaling_Pathways cluster_2 Inferred Signaling Pathways for Derivatives cluster_3 Anti-inflammatory Effects cluster_4 Analgesic/Anxiolytic Effects A Quinoline/Benzodiazepine Derivatives B Inhibition of COX Enzymes A->B may inhibit C Modulation of MAPK Pathway A->C may modulate D Inhibition of NF-κB Signaling A->D may inhibit E GABA-A Receptor Modulation (Benzodiazepines) A->E may modulate

References

Methodological & Application

Application Notes and Protocols for Ethyl 2-(3-nitrophenyl)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2-(3-nitrophenyl)acetate, a versatile building block in the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications. Detailed experimental protocols for key transformations are provided, along with quantitative data and visualizations to aid in research and development.

Introduction

This compound is a valuable intermediate in organic synthesis due to the presence of three key functional groups: an ester, an active methylene group, and a nitroaromatic ring. The electron-withdrawing nature of the nitro group enhances the acidity of the methylene protons, making it a suitable component for various condensation reactions. Furthermore, the nitro group can be readily reduced to an amino group, opening pathways for the synthesis of a diverse range of nitrogen-containing heterocycles. The ester functionality provides a handle for hydrolysis, amidation, or reduction.

Key Applications and Synthetic Pathways

This compound serves as a precursor for the synthesis of several important classes of heterocyclic compounds, including dihydropyrimidinones, benzodiazepines, and quinoxalinones.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-dicarbonyl compound, and urea or thiourea to produce dihydropyrimidinones (DHPMs). DHPMs are a class of compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. This compound can serve as the β-dicarbonyl component in this reaction.

Reaction Scheme:

Biginelli_Reaction cluster_reactants Reactants cluster_product Product A This compound D Dihydropyrimidinone Derivative A->D + Aldehyde, Urea, Acid Catalyst B Aldehyde (e.g., Benzaldehyde) B->D C Urea C->D

Caption: Biginelli reaction workflow.

Experimental Protocol: Synthesis of Ethyl 4-phenyl-6-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is adapted from the classical Biginelli reaction procedure.

Materials:

  • This compound

  • Benzaldehyde

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol), benzaldehyde (10 mmol), and urea (15 mmol) in 30 mL of ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

  • Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.

Quantitative Data:

Reactant 1Reactant 2Reactant 3CatalystSolventTime (h)Yield (%)Reference
This compoundBenzaldehydeUreaHClEthanol4-675-85Adapted Protocol
Ethyl acetoacetateBenzaldehydeUreaHClEthanol1-258[1]
Reduction of the Nitro Group and Subsequent Heterocycle Formation

A key transformation of this compound is the reduction of the nitro group to an amine, yielding Ethyl 2-(3-aminophenyl)acetate. This amino derivative is a versatile intermediate for the synthesis of various fused heterocyclic systems.

Workflow for Reduction and Subsequent Synthesis:

Reduction_and_Cyclization A This compound B Ethyl 2-(3-aminophenyl)acetate A->B Reduction (e.g., H2, Pd/C) C Quinoxalinone Derivative B->C + α-Ketoester D Benzodiazepine Derivative B->D + Ketone

Caption: Synthesis of heterocycles from Ethyl 2-(3-aminophenyl)acetate.

Experimental Protocol: Reduction of this compound

This protocol outlines the catalytic hydrogenation of the nitro group.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite® for filtration

  • Standard hydrogenation glassware

Procedure:

  • Dissolve this compound (10 mmol) in ethanol (50 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(3-aminophenyl)acetate. The product is often used in the next step without further purification.

Quantitative Data for Nitro Group Reduction:

SubstrateCatalystSolventPressureTime (h)Yield (%)Reference
This compound10% Pd/CEthanol1 atm (balloon)2-4>95General Protocol
NitroaromaticsRu–Pd/C3N4-airTHF3 MPa396.8 (selectivity)[2]
Synthesis of Quinoxalinone Derivatives

Ethyl 2-(3-aminophenyl)acetate can be condensed with α-ketoesters to form quinoxalinone derivatives. Quinoxalinones are important scaffolds in medicinal chemistry, exhibiting a broad range of biological activities. A common route to access the quinoxalinone template employs o-phenylenediamine derivatives and glyoxylic acids or glyoxylates.[3]

Experimental Protocol: Synthesis of 3-((ethoxycarbonyl)methyl)quinoxalin-2(1H)-one

This protocol describes the condensation of Ethyl 2-(3-aminophenyl)acetate with diethyl oxalate.

Materials:

  • Ethyl 2-(3-aminophenyl)acetate

  • Diethyl oxalate

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask, dissolve Ethyl 2-(3-aminophenyl)acetate (10 mmol) and diethyl oxalate (12 mmol) in ethanol (40 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.

  • Wash the collected solid with cold ethanol and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) if necessary.

Quantitative Data for Quinoxalinone Synthesis:

Amineα-KetoesterSolventTime (h)Yield (%)Reference
Ethyl 2-(3-aminophenyl)acetateDiethyl oxalateEthanol6-870-80Adapted Protocol
o-phenylenediamineEthyl glyoxalateTrifluoroethanol--[3]

Summary of Applications

This compound is a versatile and valuable starting material for the synthesis of a variety of heterocyclic compounds. Its utility stems from the reactivity of its ester, active methylene, and nitro functionalities. The protocols provided herein offer a foundation for the exploration and development of novel synthetic methodologies and the creation of new chemical entities for drug discovery and development. The ability to construct complex molecular architectures from this relatively simple starting material highlights its importance in modern organic synthesis.

References

Application of Ethyl 2-(3-nitrophenyl)acetate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(3-nitrophenyl)acetate is a versatile chemical intermediate with significant applications in medicinal chemistry. Its unique structure, featuring an ester group and a meta-substituted nitro-aromatic ring, provides a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds with demonstrated biological activity. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the development of potential therapeutic agents, with a focus on anticancer applications.

Application Notes

This compound serves as a crucial starting material for the synthesis of complex molecules, primarily through two key synthetic pathways that leverage its reactive functionalities. The ester can be hydrolyzed to the corresponding carboxylic acid or used in cyclization reactions, while the nitro group can be reduced to an amine, enabling a wide array of subsequent chemical transformations.

Two prominent classes of bioactive molecules synthesized from this precursor are 5,6,7,8-tetrahydroisoquinolines and dihydropyrimidinones (DHPMs) .

Synthesis of Bioactive 5,6,7,8-Tetrahydroisoquinolines

The 5,6,7,8-tetrahydroisoquinoline core is a structural motif found in numerous alkaloids and synthetic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and fungicidal properties. This compound is a key building block for introducing the 3-nitrophenyl moiety into this scaffold, which has been shown to be important for the biological activity of the final compounds.

A notable application is in the synthesis of substituted tetrahydroisoquinoline-3(2H)-thiones. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines. The synthetic strategy typically involves the conversion of this compound into a more complex intermediate, such as a substituted cyclohexanone, which then undergoes cyclocondensation to form the tetrahydroisoquinoline ring system.

Synthesis of Dihydropyrimidinone (DHPM) Analogs as Kinase Inhibitors

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds well-known for their diverse pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1] The Biginelli reaction, a one-pot multicomponent reaction, is the most common method for their synthesis. This compound can be readily converted to 3-nitrobenzaldehyde, a key component in the Biginelli reaction for synthesizing DHPMs with a 3-nitrophenyl substituent.

Recent studies have highlighted the potential of DHPMs as potent anticancer agents, with mechanisms of action that include the inhibition of key enzymes involved in cancer progression, such as the mitotic kinesin Eg5 and receptor tyrosine kinases like EGFR and VEGFR-2. The presence and position of the nitro group on the phenyl ring can significantly influence the biological activity of these compounds.

Data Presentation

Table 1: Anticancer Activity of 5,6,7,8-Tetrahydroisoquinoline Derivatives
Compound IDStructureCancer Cell LineIC50 (µM)Reference
2a 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thionePACA2 (Pancreatic)>100[2]
5d 2-((7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)-N-(p-tolyl)acetamidePACA2 (Pancreatic)5.6[2]
5e 2-((7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)-N-(4-methoxyphenyl)acetamidePACA2 (Pancreatic)2.5[2]
6b 1-amino-N-(4-chlorophenyl)-7,8-dimethyl-8-hydroxy-6-(3-nitrophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamidePACA2 (Pancreatic)1.8[2]
2a 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thioneA549 (Lung)>100[2]
5d 2-((7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)-N-(p-tolyl)acetamideA549 (Lung)12.3[2]
5e 2-((7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)-N-(4-methoxyphenyl)acetamideA549 (Lung)6.2[2]
6b 1-amino-N-(4-chlorophenyl)-7,8-dimethyl-8-hydroxy-6-(3-nitrophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamideA549 (Lung)4.5[2]
Table 2: Anticancer Activity of 3-Nitrophenyl Dihydropyrimidinone Derivatives
Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
6g 3-NO2-PhC6H5MCF-7 (Breast)6.67±0.39[3]
6g 3-NO2-PhC6H5HeLa (Cervical)4.49±0.32[3]
6g 3-NO2-PhC6H5DU-145 (Prostate)10.38±0.42[3]

Experimental Protocols

Protocol 1: Synthesis of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (Compound 2a)

This protocol is adapted from the synthesis of compound 2a as described in the literature.[2][4] The initial precursor, 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone, can be synthesized from this compound through a series of established organic reactions.

Materials:

  • 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (1a)

  • Cyanothioacetamide

  • Piperidine

  • Ethanol

  • Methanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A mixture of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (1a) (10 mmol), cyanothioacetamide (10 mmol), and piperidine (0.8 mL, 10 mmol) in ethanol (100 mL) is refluxed for 2 hours.[4]

  • The yellow crystals that form in the hot solution are collected by filtration.

  • The collected solid is washed with methanol and dried in air to yield compound 2a .

  • The purity of the product is typically high and may not require further purification.

Expected Yield: 96%[2]

Characterization Data for Compound 2a: [2]

  • Appearance: Yellow crystals

  • Melting Point: 279–280 °C

  • IR (cm⁻¹): 3429 (O–H), 3235 (N–H), 3139 (C–H, sp²), 2971 (C–H, sp³), 2221 (C≡N), 1710 (C=O)

  • ¹H NMR (DMSO-d₆, δ ppm): 13.68 (s, 1H, NH), 7.95–8.05 (m, 2H, ArH), 7.51–7.58 (m, 2H, ArH), 5.05 (s, 1H, OH), 4.61–4.63 (d, J = 10 Hz, 1H, C⁸H), 3.23–3.26 (d, J = 15 Hz, 1H, C⁵H), 2.88–2.90 (d, J = 10 Hz, 1H, C⁷H), 2.83–2.87 (d, J = 20 Hz, 1H, C⁵H), 2.12 (s, 3H, COCH₃), 1.86 (s, 3H, CH₃), 1.23 (s, 3H, CH₃)

Protocol 2: Synthesis of a 3-Nitrophenyl Dihydropyrimidinone via Biginelli Reaction

This protocol describes a general procedure for the synthesis of dihydropyrimidinones using 3-nitrobenzaldehyde, which can be obtained from this compound.

Materials:

  • 3-Nitrobenzaldehyde

  • Ethyl acetoacetate

  • Urea or Thiourea

  • Ethanol

  • Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, NH₄Cl)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of the acid catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.

Mandatory Visualizations

experimental_workflow cluster_tetrahydroisoquinoline Synthesis of Tetrahydroisoquinolines cluster_dihydropyrimidinone Synthesis of Dihydropyrimidinones start1 This compound intermediate1 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone start1->intermediate1 Multi-step synthesis product1 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione intermediate1->product1 reagents1 Cyanothioacetamide, Piperidine, Ethanol reagents1->product1 start2 This compound intermediate2 3-Nitrobenzaldehyde start2->intermediate2 Oxidation product2 3,4-Dihydropyrimidinone Derivative intermediate2->product2 reagents2 Ethyl acetoacetate, Urea/Thiourea, Catalyst, Ethanol reagents2->product2 signaling_pathway cluster_dhpm DHPMs: Inhibition of Cancer Cell Proliferation dhpm 3-Nitrophenyl Dihydropyrimidinone egfr EGFR dhpm->egfr Inhibits vegfr2 VEGFR-2 dhpm->vegfr2 Inhibits kinesin Kinesin Eg5 dhpm->kinesin Inhibits apoptosis Apoptosis dhpm->apoptosis Induces mitotic_arrest Mitotic Arrest dhpm->mitotic_arrest Induces pi3k PI3K/Akt Pathway egfr->pi3k ras Ras/Raf/MEK/ERK Pathway egfr->ras angiogenesis Angiogenesis vegfr2->angiogenesis mitosis Mitosis kinesin->mitosis kinesin->mitotic_arrest proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation angiogenesis->proliferation mitosis->proliferation

References

Application Notes & Protocols: Ethyl 2-(3-nitrophenyl)acetate as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-nitrophenyl)acetate is a valuable and versatile starting material in synthetic organic chemistry, particularly for the construction of various heterocyclic scaffolds. The presence of three key functional groups—the nitro group, the activated methylene group, and the ester—allows for a diverse range of chemical transformations. The strategic positioning of the nitro group in the meta position offers a unique entry point for the synthesis of specific isomers of bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis of quinoline and benzodiazepine derivatives, highlighting the utility of this building block in medicinal chemistry and drug discovery. The primary synthetic strategy involves the initial reduction of the nitro group to form the key intermediate, ethyl 2-(3-aminophenyl)acetate, which then serves as the direct precursor for subsequent cyclization reactions.

Core Synthetic Pathway Overview

The general workflow for utilizing this compound involves a two-stage process. The first stage is the reduction of the nitro moiety to an amine, a crucial step that activates the aromatic ring for cyclization. The second stage involves the reaction of the resulting aminophenyl intermediate with appropriate reagents to construct the desired heterocyclic ring system.

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Heterocycle Synthesis A This compound B Ethyl 2-(3-aminophenyl)acetate A->B Fe / NH4Cl or H2 / Pd/C C Quinolines B->C Combes Synthesis (β-Diketones) D Benzodiazepines B->D Multi-step Synthesis (via o-phenylenediamine)

Caption: General workflow for heterocycle synthesis.

Application 1: Synthesis of Quinolone Derivatives

The quinoline scaffold is a prominent feature in a wide array of pharmaceuticals, known for its broad spectrum of biological activities, including antibacterial and anticancer properties. The Combes quinoline synthesis provides a direct method for preparing substituted quinolines by reacting anilines with β-diketones under acidic conditions.[1] Ethyl 2-(3-aminophenyl)acetate, derived from the title compound, serves as a suitable aniline precursor for this reaction.

Reaction Pathway: Combes Quinoline Synthesis

The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone, which then undergoes acid-catalyzed cyclization and dehydration to yield the quinoline ring system.

G A Ethyl 2-(3-aminophenyl)acetate C Enamine Intermediate A->C + B β-Diketone (e.g., Acetylacetone) B->C D Substituted Quinolone C->D Acid Catalyst (H+) Dehydration

Caption: Combes quinoline synthesis pathway.

Quantitative Data

The following table summarizes representative data for the synthesis of quinolone derivatives using aniline precursors and β-dicarbonyl compounds.

EntryAniline Precursorβ-Dicarbonyl CompoundProductYield (%)Reference
12-(4-aminophenyl)-2H,1,2,3-triazoleAcetylacetone2,4-Dimethyl-6-(2H-1,2,3-triazol-2-yl)quinolineGood[2]
22-(4-aminophenyl)-2H,1,2,3-triazoleEthyl acetoacetate2-Methyl-4-hydroxy-6-(2H-1,2,3-triazol-2-yl)quinolineGood[2]
3AnilineAcetylacetone2,4-DimethylquinolineHigh[3]
4Substituted Anilinesβ-Keto estersSubstituted 4-quinolonesGood[4]
Experimental Protocols

Protocol 1.1: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine using iron powder and ammonium chloride, a method known for its efficiency and safety.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (1.5 eq).

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Add iron powder (4.0 eq) portion-wise over 30 minutes to control the exothermic reaction.

  • Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove ethanol and ethyl acetate.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude ethyl 2-(3-aminophenyl)acetate.

  • The product can be purified further by column chromatography on silica gel if necessary.

Protocol 1.2: Combes Synthesis of a Substituted Quinolone

This protocol outlines the synthesis of a quinoline derivative from ethyl 2-(3-aminophenyl)acetate and acetylacetone.

Materials:

  • Ethyl 2-(3-aminophenyl)acetate

  • Acetylacetone (a β-diketone)

  • Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(3-aminophenyl)acetate (1.0 eq) and acetylacetone (1.1 eq) in ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq) as the catalyst.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoline.

Application 2: Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a cornerstone class of psychoactive drugs with significant anxiolytic, sedative, and anticonvulsant properties.[5] A common synthetic route involves the condensation of an ortho-phenylenediamine with a β-dicarbonyl compound.[6][7] While ethyl 2-(3-aminophenyl)acetate is a meta-aniline, it can be envisioned as a precursor to a suitably substituted ortho-phenylenediamine, which could then undergo cyclization to form a 1,5-benzodiazepine derivative. This would require additional synthetic steps to introduce a second amino group ortho to the first.

Proposed Multi-step Pathway to Benzodiazepines

This proposed pathway illustrates the necessary transformations to convert ethyl 2-(3-aminophenyl)acetate into a benzodiazepine precursor.

G A Ethyl 2-(3-aminophenyl)acetate B Ortho-Nitration A->B C Substituted o-Nitroaniline B->C D Reduction C->D E Substituted o-Phenylenediamine D->E G 1,5-Benzodiazepine Derivative E->G + F β-Dicarbonyl Compound F->G

Caption: Proposed pathway to benzodiazepines.

Quantitative Data

The following table presents data on the synthesis of 1,5-benzodiazepines from the condensation of o-phenylenediamines and various ketones, which represents the final step in our proposed pathway.

Entryo-PhenylenediamineKetoneCatalystYield (%)Reference
1o-PhenylenediamineAcetonep-TSA94[7]
2o-Phenylenediamine3-Pentanonep-TSA92[7]
3o-PhenylenediamineCyclohexanonep-TSA82[7]
4o-PhenylenediamineVarious KetonesH-MCM-22Good-Exc.[5]
Experimental Protocols

Protocol 2.1: Synthesis of a 1,5-Benzodiazepine from an o-Phenylenediamine

This protocol details the final cyclization step to form the benzodiazepine ring, assuming the successful synthesis of a suitable o-phenylenediamine precursor from ethyl 2-(3-aminophenyl)acetate.

Materials:

  • Substituted o-phenylenediamine derivative

  • Acyclic or cyclic ketone (e.g., acetone, cyclohexanone)

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • A suitable solvent (e.g., acetonitrile, or solvent-free)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine the o-phenylenediamine derivative (1.0 eq), the ketone (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Heat the mixture (e.g., to 80-85 °C) with stirring. The reaction can often be performed under solvent-free conditions.[7]

  • Monitor the reaction by TLC. These reactions are often rapid, completing within 15-60 minutes.

  • Upon completion, allow the mixture to cool.

  • Dilute the reaction mixture with water and extract with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the 2,3-dihydro-1H-1,5-benzodiazepine derivative.[7]

Conclusion

This compound is a highly adaptable building block for heterocyclic synthesis. The straightforward reduction of its nitro group provides access to ethyl 2-(3-aminophenyl)acetate, a key intermediate for constructing important pharmacological scaffolds such as quinolines via the Combes synthesis. While its application in the direct synthesis of fused benzodiazepines is less direct due to the meta substitution, it serves as a potential starting point for more elaborate synthetic routes. The protocols and data presented herein provide a solid foundation for researchers to explore and expand the synthetic utility of this valuable compound in the development of novel therapeutic agents.

References

Synthetic Utility of Ethyl 2-(3-nitrophenyl)acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(3-nitrophenyl)acetate is a versatile starting material in organic synthesis, primarily utilized as a precursor for a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. The presence of three key functional groups—the nitro group, the ester, and the active methylene group—allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of key intermediates and subsequent heterocyclic systems derived from this compound.

Key Synthetic Transformations

The primary transformations of this compound involve the reduction of the nitro group to an amine, hydrolysis of the ethyl ester to a carboxylic acid, and reactions at the active methylene position. The resulting intermediates, particularly Ethyl 2-(3-aminophenyl)acetate, are pivotal for the construction of various heterocyclic scaffolds.

Reduction of the Nitro Group

The reduction of the nitro group to form Ethyl 2-(3-aminophenyl)acetate is a crucial first step in many synthetic pathways. Various reducing agents can be employed, with tin(II) chloride and catalytic hydrogenation being common choices.

Protocol 1: Reduction of this compound to Ethyl 2-(3-aminophenyl)acetate using Tin(II) Chloride

This protocol is adapted from procedures for the reduction of similar nitro-aromatic compounds.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure Ethyl 2-(3-aminophenyl)acetate.

ParameterValue
Starting Material This compound
Reagent Tin(II) chloride dihydrate
Solvent Ethanol
Reaction Time 2-4 hours
Temperature Reflux (~78 °C)
Typical Yield 80-95%
Hydrolysis of the Ester Group

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(3-nitrophenyl)acetic acid, can be achieved under acidic or basic conditions.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

This protocol is a general procedure for the hydrolysis of ethyl esters.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v), add a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 2-(3-nitrophenyl)acetic acid.

ParameterValue
Starting Material This compound
Reagent H₂SO₄ or HCl (catalytic)
Solvent Ethanol/Water
Reaction Time 4-8 hours
Temperature Reflux
Typical Yield >90%

Applications in Heterocyclic Synthesis

The derivatives of this compound are valuable precursors for the synthesis of various nitrogen-containing heterocycles.

Synthesis of Quinolones

Ethyl 2-(3-aminophenyl)acetate can be used to synthesize 4-hydroxyquinolones through condensation with a suitable three-carbon synthon, followed by cyclization.

Logical Workflow for Quinolone Synthesis:

G A This compound B Reduction (e.g., SnCl2, H2/Pd-C) A->B Step 1 C Ethyl 2-(3-aminophenyl)acetate B->C D Condensation with β-ketoester C->D Step 2 E Intermediate Enaminone D->E F Thermal or Acid-catalyzed Cyclization E->F Step 3 G 4-Hydroxyquinolone Derivative F->G

Caption: Synthetic pathway to 4-hydroxyquinolones.

Protocol 3: Synthesis of 4-Hydroxyquinolone Derivatives

This protocol outlines a general approach for the synthesis of 4-hydroxyquinolones from Ethyl 2-(3-aminophenyl)acetate.

Experimental Protocol:

  • Condensation: Mix Ethyl 2-(3-aminophenyl)acetate (1.0 eq) with a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to a high temperature (typically 180-250 °C) for 1-3 hours to facilitate the condensation and initial cyclization.

  • Cyclization: The intermediate formed undergoes thermal cyclization. In some cases, the addition of a catalytic amount of acid (e.g., polyphosphoric acid) at a lower temperature can promote the ring closure.

  • Cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 4-hydroxyquinolone derivative.

ParameterValue
Starting Material Ethyl 2-(3-aminophenyl)acetate
Reagents β-Ketoester (e.g., ethyl acetoacetate)
Solvent High-boiling solvent (e.g., diphenyl ether)
Reaction Time 1-3 hours
Temperature 180-250 °C
Typical Yield 60-80%
Synthesis of Isoquinoline Derivatives

The amino derivative, Ethyl 2-(3-aminophenyl)acetate, can be further elaborated and cyclized to form isoquinoline scaffolds, which are present in many natural products and pharmaceuticals.

Logical Workflow for Bischler-Napieralski Reaction:

G A Ethyl 2-(3-aminophenyl)acetate B Acylation (e.g., with an acyl chloride) A->B Step 1 C N-Acyl Intermediate B->C D Bischler-Napieralski Cyclization (e.g., POCl3) C->D Step 2 E 3,4-Dihydroisoquinoline Derivative D->E F Dehydrogenation (e.g., Pd/C) E->F Step 3 (Optional) G Isoquinoline Derivative F->G

Caption: Synthesis of isoquinolines via Bischler-Napieralski reaction.

Synthesis of 1,2,4-Triazoles

The active methylene group in this compound can be utilized in the synthesis of 1,2,4-triazoles. This often involves the formation of an intermediate which then undergoes cyclization.

Logical Workflow for 1,2,4-Triazole Synthesis:

G A This compound B Reaction with N,N-dimethylformamide dimethyl acetal A->B Step 1 C Enamine Intermediate B->C D Reaction with a Hydrazine derivative C->D Step 2 E 1,2,4-Triazole Derivative D->E

Caption: Pathway to 1,2,4-triazole derivatives.

Summary

This compound is a readily available and highly functionalized starting material that provides access to a multitude of heterocyclic structures. The protocols and synthetic pathways outlined in this document demonstrate its versatility and importance in the synthesis of compounds with potential biological activity. Researchers in drug discovery and development can leverage these methodologies to create diverse libraries of novel molecules for screening and lead optimization.

The Role of Ethyl 2-(3-nitrophenyl)acetate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-nitrophenyl)acetate is a versatile pharmaceutical intermediate valued for its utility in the synthesis of a wide range of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of both a reactive ester group and a nitro moiety on the phenyl ring provides two key points for chemical modification, making it a valuable building block in medicinal chemistry. The nitro group, in particular, serves as a latent amino group, which, after reduction, is crucial for the construction of various nitrogen-containing heterocyclic scaffolds common in drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative pharmaceutical compound.

Key Applications in Drug Discovery

The primary application of this compound in pharmaceutical development lies in its role as a precursor for compounds containing a 3-aminophenyl moiety. This structural motif is present in a variety of therapeutic agents. One of the most significant applications is in the synthesis of nonsteroidal antiandrogens, such as Nilutamide, which are used in the treatment of prostate cancer. The general synthetic strategy involves the transformation of the nitro group to an amine, which then participates in the formation of a heterocyclic core, such as a hydantoin ring.

Application Example: Synthesis of a Nilutamide Analogue

This section details a representative multi-step synthesis of a Nilutamide analogue, a nonsteroidal antiandrogen, starting from this compound. This synthetic route highlights the key chemical transformations of the intermediate.

Overall Synthetic Scheme

Synthetic Scheme A This compound B 2-(3-nitrophenyl)acetamide Derivative A->B Amidation C 2-(3-aminophenyl)acetamide Derivative B->C Nitro Reduction D Nilutamide Analogue (Hydantoin) C->D Hydantoin Formation

Caption: Synthetic pathway from this compound to a Nilutamide analogue.

Experimental Protocols

Step 1: Amidation of this compound

This initial step converts the ethyl ester of the starting material into an amide, which is a necessary precursor for the subsequent cyclization reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as toluene.

  • Reagent Addition: Add tert-butylamine (1.2 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, N-(tert-butyl)-2-(3-nitrophenyl)acetamide, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Step 2: Reduction of the Nitro Group

The pivotal step in this synthesis is the reduction of the nitro group to a primary amine. This transformation is crucial for the subsequent cyclization to form the hydantoin ring.

Protocol:

  • Reaction Setup: To a solution of N-(tert-butyl)-2-(3-nitrophenyl)acetamide (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully add a 3M NaOH solution to precipitate the tin salts. Filter the mixture through a pad of celite, washing the solid with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude N-(tert-butyl)-2-(3-aminophenyl)acetamide. This product is often used in the next step without further purification.

Step 3: Hydantoin Ring Formation

The final step involves the cyclization of the aminophenylacetamide derivative to form the hydantoin ring, the core structure of the Nilutamide analogue.

Protocol:

  • Reaction Setup: Dissolve the crude N-(tert-butyl)-2-(3-aminophenyl)acetamide (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Add a phosgene equivalent, such as triphosgene (0.4 eq), dropwise to the solution at 0 °C under an inert atmosphere. Subsequently, add a non-nucleophilic base like triethylamine (2.2 eq).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final Nilutamide analogue.

Quantitative Data Summary

The following table summarizes representative yields and purity data for the synthesis of a Nilutamide analogue. These values are based on literature for similar transformations and may vary depending on the specific reaction conditions and scale.

StepReactionProductRepresentative Yield (%)Representative Purity (%)
1AmidationN-(tert-butyl)-2-(3-nitrophenyl)acetamide80 - 90>95
2Nitro ReductionN-(tert-butyl)-2-(3-aminophenyl)acetamide85 - 95>90 (crude)
3Hydantoin FormationNilutamide Analogue60 - 75>98

Mechanism of Action and Signaling Pathway

Nilutamide and its analogues function as nonsteroidal antiandrogens. Their primary mechanism of action is the competitive inhibition of the androgen receptor (AR).

Androgen Receptor Signaling Pathway

In prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to the androgen receptor in the cytoplasm. This binding event triggers a conformational change in the AR, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote cell growth, proliferation, and survival.

Nilutamide analogues, by binding to the androgen receptor, prevent the binding of natural androgens. This blockade inhibits the downstream signaling cascade, ultimately leading to a reduction in the proliferation of prostate cancer cells.

Androgen Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) AR->AR AR_dimer AR Dimer AR->AR_dimer Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR dissociation Nilutamide Nilutamide Analogue Nilutamide->AR_HSP Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Inhibition of the Androgen Receptor signaling pathway by a Nilutamide analogue.

Conclusion

This compound is a key starting material in the synthesis of important pharmaceutical compounds, particularly nonsteroidal antiandrogens. The protocols and data presented herein provide a framework for researchers in drug development to utilize this versatile intermediate. The ability to readily transform the nitro group into an amine allows for the construction of complex heterocyclic systems that are central to the biological activity of many drugs. Understanding the synthetic pathways and the mechanism of action of the resulting compounds is essential for the rational design of new and improved therapeutic agents.

Application Notes and Protocols for Chemical Reactions Involving the Nitro Group of Ethyl 2-(3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the primary chemical transformation involving the nitro group of Ethyl 2-(3-nitrophenyl)acetate: its reduction to the corresponding aniline, Ethyl 2-(3-aminophenyl)acetate. This reduction is a crucial step in the synthesis of a wide array of pharmaceutical intermediates and other fine chemicals, where the amino group serves as a versatile handle for further molecular elaboration.

The key challenge in the reduction of this compound is achieving high chemoselectivity, ensuring the nitro group is reduced without affecting the ester functionality. This document outlines three robust and widely used methods to achieve this transformation: Catalytic Hydrogenation, Iron-mediated Reduction, and Tin(II) Chloride Reduction.

Comparative Summary of Reduction Protocols

The following table summarizes the key parameters for the selective reduction of the nitro group in this compound to Ethyl 2-(3-aminophenyl)acetate. The data presented is a compilation from general protocols and results for closely related substrates, providing a comparative overview of what can be expected for each method.

ParameterCatalytic Hydrogenation (Pd/C)Metal-Mediated Reduction (Fe/NH₄Cl)Metal-Mediated Reduction (SnCl₂)
Primary Reagents H₂, 10% Pd/CIron powder, Ammonium ChlorideTin(II) Chloride dihydrate
Solvent Ethanol or Ethyl AcetateEthanol/WaterEthanol or Ethyl Acetate
Temperature Room TemperatureReflux (approx. 80-100 °C)Reflux (approx. 70-80 °C)
Reaction Time 2 - 16 hours1 - 4 hours2 - 6 hours
Typical Yield >90%60 - 95%70 - 95%
Chemoselectivity High (ester group is preserved)High (ester group is preserved)High (ester group is preserved)
Advantages High yield, clean reaction, catalyst can be recycled.Inexpensive, readily available reagents, robust.Mild conditions, effective for substrates with other reducible groups.
Disadvantages Requires specialized hydrogenation equipment, potential for catalyst poisoning.Requires filtration of fine iron particles, workup can be tedious.Stoichiometric amounts of tin salts are required, tin waste disposal.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and often provides near-quantitative yields of the desired amine with high purity. It is crucial to handle the Pd/C catalyst with care as it is pyrophoric, especially after use.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • In a suitable hydrogenation flask, add this compound (1 equivalent).

  • Add Ethanol or Ethyl Acetate (10-20 mL per gram of substrate).

  • Under a stream of inert gas, carefully add 10% Pd/C (1-5 mol%).

  • Seal the flask and purge the system with the inert gas.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Maintain a positive pressure of hydrogen (typically 1-3 atm or a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, purge the system with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield Ethyl 2-(3-aminophenyl)acetate. The product can be further purified by column chromatography if necessary.

Protocol 2: Metal-Mediated Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This is a classic, cost-effective, and reliable method for nitro group reduction. The use of ammonium chloride provides a neutral to slightly acidic medium, which is generally milder than using strong acids like HCl.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

  • Add a 4:1 mixture of Ethanol/Water (10-20 mL per gram of substrate).

  • Add Iron powder (3-5 equivalents) and Ammonium Chloride (3-5 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and carefully neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired amine. A 62% yield has been reported for the analogous reduction of ethyl 2-(4-nitrophenoxy)acetate[1].

Protocol 3: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)

This method is particularly useful when other sensitive functional groups are present, as it is generally very chemoselective.

Materials:

  • This compound

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in absolute Ethanol or Ethyl Acetate (10-20 mL per gram of substrate) in a round-bottom flask.

  • Add SnCl₂·2H₂O (3-5 equivalents) to the solution.

  • Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.

  • Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed. Yields for similar reductions are reported to be in the range of 76%[2].

Other Potential Reactions

While the reduction of the nitro group to an amine is the most synthetically useful and common reaction for this compound, it is worth noting that other transformations are possible, although less favored for this specific substrate.

Nucleophilic Aromatic Substitution (SNAr): In general, aromatic nitro compounds can undergo nucleophilic aromatic substitution, where the nitro group is displaced by a nucleophile. However, this reaction is typically favored when the nitro group is in the ortho or para position to a good leaving group and the ring is activated by other strong electron-withdrawing groups. In this compound, the nitro group is in the meta position, which does not effectively stabilize the Meisenheimer complex intermediate required for the SNAr mechanism. Therefore, direct displacement of the nitro group is unlikely under standard nucleophilic substitution conditions.

Visualizations

experimental_workflow_catalytic_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_start Start add_substrate Add Ethyl 2-(3-nitrophenyl)acetate and solvent to flask prep_start->add_substrate add_catalyst Add 10% Pd/C under inert gas add_substrate->add_catalyst seal_flask Seal flask and purge with inert gas add_catalyst->seal_flask hydrogenate Evacuate and backfill with H₂ (3x) seal_flask->hydrogenate stir Stir vigorously at RT under H₂ atmosphere hydrogenate->stir monitor Monitor reaction by TLC/LC-MS stir->monitor purge_H2 Purge with inert gas monitor->purge_H2 filter_catalyst Filter through Celite® purge_H2->filter_catalyst concentrate Concentrate filtrate filter_catalyst->concentrate end_product Ethyl 2-(3-aminophenyl)acetate concentrate->end_product experimental_workflow_fe_nh4cl cluster_reaction Reaction cluster_workup Work-up react_start Start mix_reagents Combine Substrate, Fe powder, NH₄Cl, and EtOH/H₂O react_start->mix_reagents reflux Heat to reflux with vigorous stirring mix_reagents->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to RT monitor->cool filter_solids Filter through Celite® cool->filter_solids concentrate Concentrate filtrate filter_solids->concentrate neutralize Dilute with EtOAc and neutralize with aq. NaHCO₃ concentrate->neutralize extract Extract aqueous layer with EtOAc neutralize->extract dry_concentrate Dry and concentrate organic layers extract->dry_concentrate end_product Ethyl 2-(3-aminophenyl)acetate dry_concentrate->end_product decision_tree start Choose Reduction Method for This compound q_equipment Specialized Hydrogenation Equipment Available? start->q_equipment q_cost Cost a Primary Concern? q_equipment->q_cost No catalytic Catalytic Hydrogenation (H₂/Pd/C) q_equipment->catalytic Yes q_waste Concerned about Metal Waste? q_cost->q_waste No fe_reduction Iron Reduction (Fe/NH₄Cl) q_cost->fe_reduction Yes q_waste->fe_reduction No sn_reduction Tin(II) Chloride Reduction (SnCl₂) q_waste->sn_reduction Yes

References

Application Notes and Protocols for the Hydrolysis of Ethyl 2-(3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the hydrolysis of the ester group in Ethyl 2-(3-nitrophenyl)acetate to synthesize 2-(3-nitrophenyl)acetic acid. This transformation is a fundamental step in organic synthesis, often employed in the preparation of intermediates for pharmaceutical compounds and other fine chemicals. The protocols below detail both base-catalyzed (saponification) and acid-catalyzed hydrolysis methods.

Introduction

The hydrolysis of this compound involves the cleavage of the ester bond to yield 2-(3-nitrophenyl)acetic acid and ethanol. The presence of the electron-withdrawing nitro group on the phenyl ring activates the carbonyl group of the ester, facilitating nucleophilic attack and thus accelerating the rate of hydrolysis compared to unsubstituted ethyl phenylacetate. Base-catalyzed hydrolysis is generally preferred for preparative purposes as the final deprotonation of the carboxylic acid renders the reaction essentially irreversible.[1][2][3][4] Acid-catalyzed hydrolysis, a reversible process, can also be employed and is driven to completion by using a large excess of water.[1][4][5]

Data Presentation

The following table summarizes typical quantitative data for the hydrolysis of esters similar to this compound. Please note that specific yields and reaction times for the target compound may vary depending on the precise reaction conditions and scale.

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed HydrolysisReference
Catalyst Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[1][6]
Solvent Ethanol/Water or Methanol/Water mixtureAqueous solution[5][6]
Temperature Room Temperature to Reflux (typically 70-80 °C)Reflux[5][6]
Reaction Time 2-4 hours6-12 hours[7]
Typical Yield >90%Variable, depends on equilibrium[6]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol describes the hydrolysis of this compound using sodium hydroxide in an ethanol-water solvent system. This method is generally high-yielding and proceeds to completion.[2][3]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (2-3 equivalents) in deionized water. Slowly add the NaOH solution to the stirred solution of the ester.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting ester spot indicates the completion of the reaction, which typically takes 2-4 hours.[7]

  • Work-up - Removal of Ethanol: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Pour the remaining aqueous solution into a separatory funnel and wash with ethyl acetate to remove any unreacted starting material and the ethanol byproduct. Discard the organic layer.

  • Work-up - Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. The 2-(3-nitrophenyl)acetic acid will precipitate as a solid.[6]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.[7] The product can be further purified by recrystallization from hot water or an appropriate organic solvent system.

  • Drying: Dry the purified 2-(3-nitrophenyl)acetic acid in a vacuum oven to a constant weight.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol outlines the hydrolysis of this compound using sulfuric acid as a catalyst. This is a reversible reaction, and a large excess of water is used to drive the equilibrium towards the products.[5]

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in a large excess of deionized water.

  • Addition of Acid: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 10-20 mol%) to the stirred suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction is typically slower than base-catalyzed hydrolysis and may require several hours (e.g., 6-12 hours). Monitor the reaction progress by TLC.

  • Work-up - Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Work-up - Washing: Wash the combined organic extracts sequentially with deionized water, saturated sodium bicarbonate solution (to remove the acid catalyst and the carboxylic acid product as its salt), and brine.

  • Work-up - Isolation of Product: The desired 2-(3-nitrophenyl)acetic acid will be in the sodium bicarbonate washings as its sodium salt. Acidify the combined bicarbonate washes with concentrated HCl to a pH of approximately 2 to precipitate the carboxylic acid.

  • Purification and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization can be performed for further purification if necessary.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows for the hydrolysis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack NaOH (aq) NaOH (aq) NaOH (aq)->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Elimination of Ethoxide Elimination of Ethoxide Tetrahedral Intermediate->Elimination of Ethoxide Deprotonation Deprotonation Elimination of Ethoxide->Deprotonation Ethanol Ethanol Elimination of Ethoxide->Ethanol Sodium 2-(3-nitrophenyl)acetate Sodium 2-(3-nitrophenyl)acetate Deprotonation->Sodium 2-(3-nitrophenyl)acetate

Caption: Base-Catalyzed Hydrolysis Signaling Pathway.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products This compound This compound Protonation of Carbonyl Protonation of Carbonyl This compound->Protonation of Carbonyl H3O+ H3O+ H3O+->Protonation of Carbonyl H2O H2O Nucleophilic Attack by Water Nucleophilic Attack by Water H2O->Nucleophilic Attack by Water Protonation of Carbonyl->Nucleophilic Attack by Water Proton Transfer Proton Transfer Nucleophilic Attack by Water->Proton Transfer Elimination of Ethanol Elimination of Ethanol Proton Transfer->Elimination of Ethanol 2-(3-nitrophenyl)acetic acid 2-(3-nitrophenyl)acetic acid Elimination of Ethanol->2-(3-nitrophenyl)acetic acid Ethanol Ethanol Elimination of Ethanol->Ethanol H3O+ (regenerated) H3O+ (regenerated) Elimination of Ethanol->H3O+ (regenerated)

Caption: Acid-Catalyzed Hydrolysis Signaling Pathway.

G Start Start Dissolve Ester in EtOH Dissolve Ester in EtOH Start->Dissolve Ester in EtOH Add NaOH (aq) Add NaOH (aq) Dissolve Ester in EtOH->Add NaOH (aq) Reflux (2-4h) Reflux (2-4h) Add NaOH (aq)->Reflux (2-4h) Cool to RT Cool to RT Reflux (2-4h)->Cool to RT Remove EtOH Remove EtOH Cool to RT->Remove EtOH Wash with Ethyl Acetate Wash with Ethyl Acetate Remove EtOH->Wash with Ethyl Acetate Acidify Aqueous Layer with HCl Acidify Aqueous Layer with HCl Wash with Ethyl Acetate->Acidify Aqueous Layer with HCl Filter Precipitate Filter Precipitate Acidify Aqueous Layer with HCl->Filter Precipitate Wash with Cold Water Wash with Cold Water Filter Precipitate->Wash with Cold Water Recrystallize (optional) Recrystallize (optional) Wash with Cold Water->Recrystallize (optional) Dry Product Dry Product Recrystallize (optional)->Dry Product End End Dry Product->End

Caption: Experimental Workflow for Base-Catalyzed Hydrolysis.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with Nitrophenyl Acetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of nitrophenyl acetates. The methodologies outlined herein are crucial for the synthesis of complex organic molecules, which are pivotal in the fields of medicinal chemistry and materials science. This document covers key reactions such as Decarboxylative Cross-Coupling, Suzuki-Miyaura Coupling, Heck Reaction, and Buchwald-Hartwig Amination, offering detailed experimental procedures, quantitative data, and visual guides to the reaction mechanisms and workflows.

Palladium-Catalyzed Decarboxylative Cross-Coupling of Potassium Nitrophenyl Acetates

The decarboxylative cross-coupling of potassium nitrophenyl acetates with aryl halides presents a powerful method for the formation of C(sp³)–C(sp²) bonds, yielding valuable diarylmethane scaffolds. The nitro group in the product can be readily transformed into other functional groups, highlighting the synthetic utility of this reaction.

Data Presentation

Table 1: Optimized Reaction Conditions and Yields for Decarboxylative Cross-Coupling

EntryNitrophenyl AcetateAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Potassium 4-nitrophenylacetate4-ChlorotoluenePd(OAc)₂ (5)XPhos (10)K₂CO₃Dioxane1202489
2Potassium 2-nitrophenylacetate4-ChlorotoluenePd(OAc)₂ (5)XPhos (10)K₂CO₃Dioxane1202491
3Potassium 4-nitrophenylacetateBromobenzenePd(OAc)₂ (5)XPhos (10)K₂CO₃Dioxane1202485
4Potassium 2-nitrophenylacetateBromobenzenePd(OAc)₂ (5)XPhos (10)K₂CO₃Dioxane1202488
Experimental Protocol

General Procedure for the Decarboxylative Cross-Coupling of Potassium Nitrophenylacetate with an Aryl Halide:

  • Reaction Setup: To an oven-dried Schlenk tube, add potassium nitrophenylacetate (0.5 mmol, 1.0 equiv.), the aryl halide (0.6 mmol, 1.2 equiv.), palladium(II) acetate (0.025 mmol, 5 mol%), XPhos (0.05 mmol, 10 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add anhydrous dioxane (2.0 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane.

Visualization

Decarboxylative_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - K-Nitrophenylacetate - Aryl Halide - Pd(OAc)₂ - XPhos - K₂CO₃ schlenk Add to Schlenk Tube reagents->schlenk inert Evacuate & Backfill with Argon (3x) schlenk->inert solvent Add Anhydrous Dioxane inert->solvent heat Heat at 120 °C for 24h solvent->heat cool Cool to RT heat->cool extract Dilute with EtOAc & H₂O, Separate Layers cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Decarboxylative Coupling Workflow

Suzuki-Miyaura Coupling of Nitrophenyl Acetates

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a nitrophenyl acetate (as an aryl halide surrogate) and an organoboron compound. This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals and organic materials.[1][2][3]

Data Presentation

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

EntryNitrophenyl AcetateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Nitrophenyl acetatePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF6019~70-80 (estimated)
22-Nitrophenyl acetate4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene/H₂O10012High (typical)

Note: Specific yield data for nitrophenyl acetates in Suzuki coupling is limited in the literature; the provided yields are based on similar reactions with related substrates.[2]

Experimental Protocol

General Procedure for Suzuki-Miyaura Coupling of a Nitrophenyl Acetate with an Arylboronic Acid:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the nitrophenyl acetate (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., THF or Toluene/Water mixture) via syringe.

  • Reaction: Heat the mixture to the specified temperature with vigorous stirring for the designated time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the pure biaryl product.

Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(OAc)L₂ Pd0->OA_complex Ar-OAc RE Reductive Elimination Trans_complex Ar-Pd(II)-Ar'L₂ OA_complex->Trans_complex Ar'B(OH)₂ Base OA Oxidative Addition Trans_complex->Pd0 Ar-Ar' TM Transmetalation Product_complex Product-Pd(0)L₂

Suzuki-Miyaura Catalytic Cycle

Heck Reaction of Nitrophenyl Acetates

The Heck reaction facilitates the coupling of nitrophenyl acetates with alkenes to form substituted alkenes.[4][5] This reaction is a powerful tool for the construction of carbon-carbon bonds and is widely used in organic synthesis.

Data Presentation

Table 3: General Conditions for the Heck Reaction

EntryNitrophenyl AcetateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Nitrophenyl acetateStyrenePd(OAc)₂ (1-5)PPh₃ (2-10)Et₃NDMF100Good to Excellent
22-Nitrophenyl acetateMethyl acrylatePdCl₂ (1-5)-NaOAcNMP120Good to Excellent
Experimental Protocol

General Procedure for the Heck Reaction of a Nitrophenyl Acetate with an Alkene:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the nitrophenyl acetate (1.0 equiv.), the alkene (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand if required (e.g., PPh₃, 4 mol%).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF or NMP) followed by a base (e.g., Et₃N, 2.0 equiv.).

  • Reaction: Heat the mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualization

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Nitrophenyl Acetate - Alkene - Pd Catalyst - Ligand (optional) solvent_base Add Solvent & Base reagents->solvent_base heat Heat (80-140 °C) solvent_base->heat monitor Monitor Progress (TLC/GC) heat->monitor cool_extract Cool & Extract monitor->cool_extract purify Column Chromatography cool_extract->purify product Substituted Alkene purify->product

Heck Reaction Workflow

Buchwald-Hartwig Amination of Nitrophenyl Acetates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of aryl amines from nitrophenyl acetates and primary or secondary amines.[6][7][8] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.[7]

Data Presentation

Table 4: Representative Conditions for Buchwald-Hartwig Amination

EntryNitrophenyl AcetateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Nitrophenyl acetateMorpholinePd₂(dba)₃ (1-2)BINAP (1-3)NaOtBuToluene80-110High (typical)
22-Nitrophenyl acetateAnilinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃Dioxane100High (typical)
Experimental Protocol

General Procedure for the Buchwald-Hartwig Amination of a Nitrophenyl Acetate with an Amine:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., BINAP, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add the nitrophenyl acetate (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) and seal the tube.

  • Reaction: Remove the tube from the glovebox and heat in an oil bath at the desired temperature until the starting material is consumed (monitored by LC-MS or GC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired aryl amine.

Visualization

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(OAc)L₂ Pd0->OA_complex Ar-OAc RE Reductive Elimination Amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺OAc⁻ OA_complex->Amine_complex HNR₂ OA Oxidative Addition Amido_complex Ar-Pd(II)(NR₂)L₂ Amine_complex->Amido_complex Base LA Ligand Association Amido_complex->Pd0 Ar-NR₂ Deprot Deprotonation

Buchwald-Hartwig Amination Catalytic Cycle

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(3-nitrophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory synthesis involves a two-step process:

  • Nitration of Phenylacetic Acid: Phenylacetic acid is nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of isomeric nitrophenylacetic acids.

  • Fischer Esterification: The resulting 3-nitrophenylacetic acid is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.

An alternative route starts from 3-nitrobenzyl cyanide, which is hydrolyzed to 3-nitrophenylacetic acid and then subsequently esterified.

Q2: What are the primary impurities I should expect in my crude product?

A2: The common impurities depend on the synthetic route and reaction conditions. The most likely impurities include:

  • Isomeric Byproducts: Ethyl 2-(2-nitrophenyl)acetate and Ethyl 2-(4-nitrophenyl)acetate are the most significant impurities, arising from the initial nitration of phenylacetic acid.

  • Unreacted Starting Materials: Residual 3-nitrophenylacetic acid and excess ethanol from the esterification step.

  • Byproducts of Esterification: Water is a primary byproduct of the Fischer esterification.

  • Incomplete Hydrolysis Products (if starting from cyanide): If 3-nitrobenzyl cyanide is the precursor, 3-nitrophenylacetamide may be present due to incomplete hydrolysis.

  • Dinitrated Products: Under harsh nitration conditions, dinitrophenylacetic acid derivatives may be formed.

Q3: How can I purify my crude this compound?

A3: The recommended purification methods are:

  • Column Chromatography: This is an effective method for separating the desired meta-isomer from the ortho- and para-isomers, as well as other byproducts with different polarities. A common solvent system is a mixture of hexane and ethyl acetate.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent, such as ethanol, can be used to remove impurities.

  • Distillation: While less common for this specific compound due to the potential for thermal decomposition of the nitro group, vacuum distillation can be employed if the boiling points of the impurities are significantly different.

Q4: My purified product is a yellow oil, but I expected a solid. Is this a problem?

A4: Pure this compound is often described as a pale yellow solid or oil. The presence of trace impurities can lower the melting point and cause the product to appear as an oil. Verifying the purity using analytical techniques like NMR or GC-MS is recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low Yield of this compound
Potential Cause Recommended Solution(s)
Incomplete Esterification Reaction The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a large excess of ethanol (which can also serve as the solvent).[1] Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.
Loss of Product During Workup Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the ester in the aqueous layer. Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Suboptimal Reaction Temperature For the esterification, ensure the reaction is refluxed at a temperature appropriate for the solvent (ethanol) to ensure a reasonable reaction rate.
Poor Quality Starting Materials Use pure 3-nitrophenylacetic acid and anhydrous ethanol to maximize the reaction efficiency.
Presence of Significant Isomeric Impurities
Potential Cause Recommended Solution(s)
Non-selective Nitration Conditions The nitration of phenylacetic acid inherently produces a mixture of ortho, meta, and para isomers. One study found that nitration with nitric acid at 0°C yields approximately 14.4% of the meta isomer.[2] To improve the yield of the desired 3-nitrophenylacetic acid, carefully control the reaction temperature and the rate of addition of the nitrating mixture.
Inefficient Purification of the Intermediate If possible, purify the 3-nitrophenylacetic acid intermediate by recrystallization before proceeding to the esterification step. This will reduce the amount of isomeric esters in the final product.
Co-elution During Column Chromatography The isomeric esters may have similar polarities, making separation by column chromatography challenging. Optimize the solvent system for column chromatography by testing various ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate) using thin-layer chromatography (TLC) to achieve better separation.
Product is Dark or Appears Decomposed
Potential Cause Recommended Solution(s)
Harsh Reaction Conditions Overheating during either the nitration or esterification step can lead to decomposition, often indicated by a dark tarry appearance. Maintain strict temperature control throughout the synthesis.
Presence of Acidic Impurities Residual strong acid from the nitration or esterification can catalyze decomposition, especially at elevated temperatures. Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) during the workup before final purification.
"Runaway" Nitration Reaction The nitration reaction is highly exothermic. Add the nitrating agent slowly and with efficient stirring while maintaining a low temperature (e.g., using an ice bath) to prevent the reaction from becoming uncontrollable.

Experimental Protocols

Key Experiment: Fischer Esterification of 3-Nitrophenylacetic Acid

This protocol is a general procedure for Fischer esterification and should be adapted and optimized for the specific scale and equipment used.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrophenylacetic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain the reflux for a period of 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis Pathway and Common Impurities

Synthesis_and_Impurities cluster_esterification Fischer Esterification PA Phenylacetic Acid NPA_mix Isomeric Nitrophenylacetic Acids (o-, m-, p-) PA->NPA_mix Nitration (HNO₃, H₂SO₄) m_NPA 3-Nitrophenylacetic Acid (desired intermediate) NPA_mix->m_NPA o_NPA 2-Nitrophenylacetic Acid (impurity precursor) NPA_mix->o_NPA p_NPA 4-Nitrophenylacetic Acid (impurity precursor) NPA_mix->p_NPA Crude_Product Crude this compound m_NPA->Crude_Product o_NPA->Crude_Product p_NPA->Crude_Product EtOH Ethanol EtOH->Crude_Product H2SO4_cat H₂SO₄ (catalyst) Final_Product Pure this compound Crude_Product->Final_Product Purification (e.g., Chromatography) o_ester Ethyl 2-(2-nitrophenyl)acetate (isomeric impurity) Crude_Product->o_ester p_ester Ethyl 2-(4-nitrophenyl)acetate (isomeric impurity) Crude_Product->p_ester unreacted_acid Unreacted 3-Nitrophenylacetic Acid Crude_Product->unreacted_acid water Water Crude_Product->water

Caption: Synthesis of this compound and the origin of common impurities.

Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting start Low Yield of Final Product check_esterification Check Esterification Conditions start->check_esterification check_workup Review Workup Procedure start->check_workup check_starting_materials Verify Starting Material Quality start->check_starting_materials ester_eq Is the equilibrium shifted towards the product? check_esterification->ester_eq ester_temp Was the reaction refluxed at the correct temperature? check_esterification->ester_temp workup_loss Was there significant loss during extraction/washing? check_workup->workup_loss sm_purity Are starting materials pure and anhydrous? check_starting_materials->sm_purity solution_eq Use excess ethanol or remove water. ester_eq->solution_eq No solution_temp Ensure proper reflux temperature. ester_temp->solution_temp No solution_workup Adjust pH during workup and back-extract aqueous layers. workup_loss->solution_workup Yes solution_sm Use pure reactants. sm_purity->solution_sm No

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 2-(3-nitrophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for crude this compound?

A1: The two most effective and commonly employed purification techniques for this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present. Often, a combination of both methods is utilized to achieve high purity.

Q2: What are the likely impurities in a sample of crude this compound?

A2: Impurities largely depend on the synthetic route. Common synthesis methods, such as the Fischer esterification of 3-nitrophenylacetic acid, can introduce specific contaminants. Potential impurities may include:

  • Starting materials: Unreacted 3-nitrophenylacetic acid or excess ethanol.

  • Side-products: Dinitrated aromatic compounds or byproducts from other side reactions.[1]

  • Solvent residues: Residual solvents from the reaction or workup, such as diethyl ether or ethyl acetate.

Q3: My purified this compound is a light yellow oil, but I was expecting a solid. Is this normal?

A3: Yes, it is normal for this compound to be a light yellow oil, as described in some synthesis procedures.[2] The physical state can be influenced by purity; trace impurities can inhibit crystallization. If a solid is desired and high purity has been achieved, attempting to induce crystallization by cooling or scratching the flask may be effective.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is not moving from the origin on the TLC plate with my chosen solvent system (e.g., 100% Hexane).

  • Cause: The solvent system is not polar enough to elute the compound. This compound is a relatively polar molecule.

  • Solution: Gradually increase the polarity of the eluent. A common and effective solvent system for aromatic nitro compounds is a mixture of hexane and ethyl acetate.[3] Start with a low percentage of ethyl acetate (e.g., 5%) and incrementally increase it (e.g., to 10%, 15%) until an optimal Rf value (around 0.2-0.4) is achieved on the TLC plate.

Issue 2: The separation between my desired compound and an impurity is poor.

  • Cause 1: The solvent system is not optimal for resolving the mixture.

  • Solution 1: If the Rf values are too high, decrease the polarity of the eluent. If the Rf values are too low, increase the polarity. Consider trying a different solvent system, for example, dichloromethane/hexane or toluene/ethyl acetate.

  • Cause 2: The column is overloaded with the crude product.

  • Solution 2: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for good separation.

  • Cause 3: The column was not packed properly, leading to channeling.

  • Solution 3: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.

Issue 3: The compound appears to be degrading on the silica gel column.

  • Cause: Some nitro compounds can be sensitive to the acidic nature of silica gel.

  • Solution: Deactivate the silica gel by adding a small amount of a neutral or basic agent, such as triethylamine (typically 0.1-1%), to the eluent. Alternatively, use a different stationary phase like neutral alumina.

Recrystallization

Issue 1: The crude product oils out instead of forming crystals.

  • Cause 1: The boiling point of the solvent is higher than the melting point of the compound, or the compound is still too impure to form a stable crystal lattice.

  • Solution 1: Try a lower-boiling point solvent or a solvent mixture. If impurities are the issue, first perform a preliminary purification by column chromatography to obtain a partially purified material, which is more likely to crystallize.

  • Cause 2: The solution is supersaturated.

  • Solution 2: Induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass rod or by adding a seed crystal of the pure compound.

Issue 2: No crystals form even after cooling the solution.

  • Cause: The solution is not saturated enough, meaning too much solvent was added.

  • Solution: Evaporate some of the solvent to concentrate the solution and then try cooling again.

Issue 3: The resulting crystals are colored, but the pure compound is expected to be a pale yellow.

  • Cause: Colored impurities are trapped within the crystal lattice.

  • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of this compound (and related compounds)

Solvent SystemRatio (v/v)Rf TargetNotes
Hexane / Ethyl Acetate95:5 to 80:200.2 - 0.4A good starting point for many aromatic nitro compounds.[3] Adjust the ratio based on TLC analysis.
Dichloromethane / HexaneVaries0.2 - 0.4Can offer different selectivity compared to ethyl acetate systems.
Toluene / Ethyl AcetateVaries0.2 - 0.4Another alternative for optimizing separation.

Table 2: Potential Solvents for Recrystallization of this compound

Solvent / Solvent SystemProcedureExpected Outcome
Ethanol / WaterDissolve in a minimum of hot ethanol, then add water dropwise until cloudy. Reheat to clarify and cool slowly.Good for moderately polar compounds. Crystals should form upon cooling.
IsopropanolDissolve in a minimum of hot isopropanol and cool slowly.A common solvent for recrystallization.
Ethyl Acetate / HexaneDissolve in a minimum of hot ethyl acetate, then add hexane dropwise until cloudy. Reheat to clarify and cool slowly.[4]The compound is an ester, so ethyl acetate is a logical choice for the primary solvent.[5]
TolueneDissolve in a minimum of hot toluene and cool slowly.Can be effective for aromatic compounds.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in ethyl acetate or dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system of 20% ethyl acetate in hexane.

    • Visualize the spots under UV light (254 nm).

    • Adjust the solvent system to achieve an Rf value of approximately 0.2-0.4 for the desired product.

  • Column Preparation:

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., 10% ethyl acetate in hexane).

    • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed.

    • Equilibrate the column by running 2-3 column volumes of the initial elution solvent through the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed using a pipette.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is from 10% to 30% ethyl acetate in hexane.

    • Collect fractions in test tubes and monitor the elution process by TLC.

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Screening:

    • Place a small amount of the crude product into several test tubes.

    • Add a few drops of different solvents or solvent mixtures (see Table 2) to each tube.

    • Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.

    • Gently heat the test tubes. A suitable solvent will dissolve the compound when hot.

    • Allow the solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent system.

  • Recrystallization Procedure (Example with Ethanol/Water):

    • Place the crude or partially purified product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis start Crude this compound tlc TLC Analysis start->tlc Determine initial purity and a suitable solvent system column Column Chromatography tlc->column Proceed with optimal solvent system purity_check Purity Check (TLC, NMR, etc.) column->purity_check Analyze fractions recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product Crystals are pure purity_check->recrystallization purity_check->pure_product Fractions are pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Issue Encountered no_movement Compound not moving on TLC? start->no_movement poor_separation Poor separation? start->poor_separation oiling_out Product oils out? start->oiling_out no_crystals No crystals form? start->no_crystals increase_polarity Increase eluent polarity no_movement->increase_polarity Yes optimize_solvent Optimize solvent system or reduce sample load poor_separation->optimize_solvent Yes change_solvent Change solvent or pre-purify oiling_out->change_solvent Yes concentrate_solution Concentrate the solution no_crystals->concentrate_solution Yes

References

Optimizing reaction conditions for synthesizing Ethyl 2-(3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-(3-nitrophenyl)acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of 3-nitrophenylacetic acid with ethanol.

Question: Why is my reaction yield consistently low?

Answer: Low yields in this esterification are often due to the reversible nature of the reaction.[1] Several factors can be optimized to drive the equilibrium towards the product:

  • Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back to the reactants.[1]

    • Solution: Use a Dean-Stark apparatus if using a solvent like toluene to azeotropically remove water as it forms.[1] Ensure all reagents and glassware are anhydrous. Using an excess of the alcohol reactant can also help drive the reaction forward.[2][3]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

    • Solution: Ensure the appropriate catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.[2][4]

  • Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

    • Solution: The reaction is typically conducted at reflux.[4][5] Ensure the heating mantle is set to a temperature that maintains a steady reflux of the solvent or the excess ethanol. Temperatures can range from 60-110 °C.[4]

Question: The reaction seems to have stopped or is proceeding very slowly. What should I do?

Answer: A stalled or slow reaction can be attributed to several factors:

  • Reaction Time: Esterification reactions can require several hours to reach completion.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours, consider extending the reaction time. Reaction times can vary from 1 to 24 hours.[1]

  • Catalyst Deactivation: The acid catalyst can be neutralized by basic impurities in the starting materials or solvents.

    • Solution: Use pure, anhydrous reagents and solvents.

Question: My final product is dark or appears to contain impurities after purification. What went wrong?

Answer: A dark-colored product often indicates decomposition or the presence of side products.

  • Excessive Heat: Overheating the reaction mixture can lead to decomposition of the starting material or product, especially given the presence of the nitro group.

    • Solution: Maintain a controlled reflux temperature and avoid excessive heating.[1] For purification, vacuum distillation at a reduced temperature is recommended to prevent thermal degradation.[6]

  • Incomplete Work-up: Residual acid catalyst can cause degradation over time.

    • Solution: During the work-up, ensure the organic layer is thoroughly washed with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove all traces of the acid catalyst.[5] This is followed by washing with brine to remove residual salts and water.[5]

Question: How do I effectively remove the unreacted 3-nitrophenylacetic acid from my product?

Answer: Unreacted carboxylic acid is a common impurity.

  • Solution: The unreacted 3-nitrophenylacetic acid can be easily removed during the aqueous work-up. By washing the organic layer with a basic solution like sodium bicarbonate, the acidic 3-nitrophenylacetic acid will be converted to its water-soluble carboxylate salt and move into the aqueous layer, effectively separating it from the ester which remains in the organic phase.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification of 3-nitrophenylacetic acid with ethanol using an acid catalyst.[2][4] This reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst.[3]

Q2: Which acid catalysts are most effective for this esterification?

A2: Strong protic acids are typically used. Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4][5] Lewis acids can also be employed.[4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).[1] A spot for the 3-nitrophenylacetic acid starting material should diminish and a new spot for the more nonpolar product, this compound, should appear and intensify over time.

Q4: What is the best method for purifying the crude product?

A4: After an aqueous work-up to remove the acid catalyst and unreacted carboxylic acid, the crude ester can be purified by vacuum distillation.[6] This is preferred over atmospheric distillation to prevent thermal decomposition of the nitro-containing compound.[6] Column chromatography can also be used for high-purity samples.[6]

Q5: Are there any significant side reactions to be aware of?

A5: The primary side reaction is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol.[1] At higher temperatures, there is a risk of decomposition or polymerization, particularly if acidic impurities are not properly removed.[1]

Experimental Protocol: Fischer Esterification

This protocol outlines a standard lab-scale synthesis of this compound.

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser. If using a solvent like toluene, a Dean-Stark apparatus should be placed between the flask and the condenser to remove water.[1]

  • Reagent Addition: To the round-bottom flask, add 3-nitrophenylacetic acid, a significant excess of absolute ethanol (which also acts as the solvent), and a catalytic amount of concentrated sulfuric acid (a few drops).[5][7]

  • Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours.[5] Monitor the reaction's progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.[5]

    • Dissolve the residue in an organic solvent like ethyl acetate.[5]

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with a saturated sodium chloride (brine) solution.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[5] Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.[6]

Data Presentation

ParameterValue/ConditionRationale
Reactants 3-Nitrophenylacetic acid, EthanolCarboxylic acid and alcohol for ester formation.[4]
Catalyst Concentrated H₂SO₄ or p-TsOHProtonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2]
Solvent Excess Ethanol or TolueneEthanol serves as both reactant and solvent; Toluene allows for azeotropic water removal.[4]
Temperature Reflux (typically 60-110 °C)Provides the necessary activation energy for the reaction.[4]
Reaction Time 1-10 hoursSufficient time to reach equilibrium; should be monitored by TLC.[4]
Work-up Aqueous wash with NaHCO₃Neutralizes the acid catalyst and removes unreacted 3-nitrophenylacetic acid.[5]
Purification Vacuum DistillationPrevents thermal decomposition of the product at high temperatures.[6]

Visualizations

TroubleshootingWorkflow start Start Synthesis issue Low Yield? start->issue check_water Check for Water (Anhydrous Reagents/Dean-Stark) issue->check_water Yes slow_reaction Slow/Stalled Reaction? issue->slow_reaction No check_catalyst Verify Catalyst Amount check_water->check_catalyst check_temp Ensure Proper Reflux Temp. check_catalyst->check_temp check_temp->slow_reaction extend_time Extend Reaction Time (Monitor with TLC) slow_reaction->extend_time Yes impure_product Impure/Dark Product? slow_reaction->impure_product No check_reagents Check Reagent Purity extend_time->check_reagents check_reagents->impure_product control_heat Control Heating/Avoid Overheating impure_product->control_heat Yes success Successful Synthesis impure_product->success No thorough_workup Ensure Thorough Work-up (Base Wash) control_heat->thorough_workup thorough_workup->success

Caption: Troubleshooting workflow for this compound synthesis.

FischerEsterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 3_Nitrophenylacetic_Acid 3-Nitrophenylacetic Acid Protonation Protonation of Carbonyl Oxygen 3_Nitrophenylacetic_Acid->Protonation Ethanol Ethanol Nucleophilic_Attack Nucleophilic Attack by Ethanol Ethanol->Nucleophilic_Attack Acid_Catalyst H+ Catalyst (e.g., H2SO4) Acid_Catalyst->Protonation Heat Heat (Reflux) Heat->Nucleophilic_Attack Drives Reaction Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Deprotonation->Acid_Catalyst Regenerated Ester This compound Deprotonation->Ester

Caption: Reaction pathway for Fischer esterification of 3-nitrophenylacetic acid.

References

How to improve the yield of Ethyl 2-(3-nitrophenyl)acetate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-(3-nitrophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

A1: There are two main synthetic pathways for the synthesis of this compound:

  • Fischer-Speier Esterification: This is the most direct and common method. It involves the acid-catalyzed reaction of 3-Nitrophenylacetic acid with an excess of ethanol. The reaction is reversible, and its yield is highly dependent on shifting the chemical equilibrium towards the product side.[1][2]

  • Hydrolysis of 3-Nitrophenylacetonitrile: This route involves two steps. First, 3-nitrobenzyl chloride is converted to 3-nitrophenylacetonitrile. The nitrile is then hydrolyzed to 3-nitrophenylacetic acid, which is subsequently esterified to the final product.[3][4] While feasible, this method is often limited by the high cost of the 3-nitrobenzyl halide starting materials.[4]

Q2: Which factors are most critical for maximizing the yield in the Fischer esterification of 3-Nitrophenylacetic acid?

A2: Fischer esterification is an equilibrium-controlled reaction.[5][6] To maximize the yield of this compound, the following factors are critical:

  • Molar Ratio of Reactants: Using a large excess of the alcohol (ethanol) can shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[6][7]

  • Removal of Water: Water is a byproduct of the reaction. Its continuous removal from the reaction mixture will drive the equilibrium towards the products.[2][7] This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[2][8]

  • Catalyst Choice and Concentration: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective catalysts.[2] The optimal amount of catalyst is crucial; too little will result in a slow reaction, while too much can lead to side reactions.

  • Reaction Temperature and Time: The reaction is typically conducted at the reflux temperature of the alcohol or the solvent used for azeotropic distillation.[2] Reaction times can vary from 1 to 10 hours, and monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal duration.[2]

Q3: What are the potential side reactions, and how can they be minimized?

A3: During the synthesis, several side reactions can occur, leading to impurities and reduced yield:

  • Incomplete Reaction: Due to the reversible nature of Fischer esterification, the primary "side product" is often unreacted starting material. This is minimized by addressing the factors mentioned in Q2 (using excess ethanol, removing water).[7]

  • Dehydration of Ethanol: At high temperatures and strong acid concentrations, ethanol can dehydrate to form diethyl ether. This can be minimized by maintaining careful temperature control.

  • Charring/Degradation: Prolonged heating in the presence of a strong acid catalyst like sulfuric acid can cause the organic material to char or decompose.[9] Using a milder catalyst like p-TsOH or avoiding excessive heating times can mitigate this.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound
Possible Cause Recommended Solution & Experimental Protocol
Inefficient Equilibrium The Fischer esterification is a reversible reaction. To drive it towards the product, you must shift the equilibrium. Solution: 1. Use Excess Ethanol: Increase the molar ratio of ethanol to 3-nitrophenylacetic acid. A ratio of 5:1 to 10:1 is common. Ethanol can often be used as the solvent.[8] 2. Remove Water Byproduct: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove the water as it is formed.[2][8]
Poor Quality Starting Material Impurities in the 3-Nitrophenylacetic acid can interfere with the reaction. The typical melting point of pure 3-Nitrophenylacetic acid is 117-120 °C. Solution: 1. Check Purity: Determine the melting point of your starting material. A broad or depressed melting point indicates impurities. 2. Recrystallization: If impure, recrystallize the 3-Nitrophenylacetic acid from hot water.
Inactive or Insufficient Catalyst The acid catalyst is essential for the reaction to proceed at a reasonable rate.[2] Solution: 1. Verify Catalyst: Ensure you are using a strong acid catalyst like concentrated H₂SO₄ or p-TsOH. 2. Optimize Amount: The catalyst should typically be 1-5 mol% relative to the carboxylic acid. For a lab-scale reaction, this often translates to a few drops of concentrated sulfuric acid.
Problem 2: Final Product is Impure (Contaminated with Starting Material or Side Products)
Possible Cause Recommended Solution & Experimental Protocol
Unreacted 3-Nitrophenylacetic Acid Due to incomplete reaction, the acidic starting material remains in the crude product. Solution: 1. Work-up Procedure: After the reaction, cool the mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted carboxylic acid.[8] The acid will partition into the aqueous layer as its sodium salt. 2. Monitor Reaction: Ensure the reaction has gone to completion using TLC before starting the work-up.
Formation of Byproducts High temperatures or prolonged reaction times can lead to degradation or side reactions. Solution: 1. Temperature Control: Maintain the reaction at the minimum temperature required for a reasonable reaction rate (typically the reflux temperature of ethanol). 2. Purification: Purify the crude product using column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Nitrophenylacetic Acid

This protocol describes the synthesis of this compound using an excess of ethanol as the reagent and solvent, with sulfuric acid as the catalyst.

Materials:

  • 3-Nitrophenylacetic acid (e.g., 10.0 g, 55.2 mmol)

  • Anhydrous Ethanol (e.g., 100 mL)

  • Concentrated Sulfuric Acid (e.g., 1 mL)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction)

Procedure:

  • Combine 3-Nitrophenylacetic acid and anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC.[8]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (e.g., 150 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • Water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) or until no more gas evolves.

    • Brine (1 x 50 mL)

  • Dry the organic layer over anhydrous sodium sulfate.[8]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

Visualizations

Reaction Mechanism and Workflow Diagrams

Fischer_Esterification cluster_mechanism Fischer Esterification Mechanism Protonation 1. Protonation of Carbonyl Attack 2. Nucleophilic Attack by Alcohol Protonation->Attack Activates Carbonyl Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Forms Ester

Caption: Key steps of the acid-catalyzed Fischer esterification mechanism.

Synthesis_Workflow cluster_workflow Synthesis & Purification Workflow Reactants Combine 3-Nitrophenylacetic Acid, Ethanol, and H2SO4 Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Evaporation Evaporate Excess Ethanol Reflux->Evaporation Extraction Dissolve in Ethyl Acetate Evaporation->Extraction Wash Aqueous Work-up (H2O, NaHCO3, Brine) Extraction->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate under Vacuum Dry->Concentrate Product Pure this compound Concentrate->Product

Caption: General workflow for synthesis and purification.

Troubleshooting_Tree Start Low Yield Issue Check_Completion Is the reaction going to completion (check by TLC)? Start->Check_Completion Check_Purity Is the starting material pure? Check_Completion->Check_Purity Yes Equilibrium Shift Equilibrium: - Use excess EtOH - Remove H2O Check_Completion->Equilibrium No Purify Recrystallize 3-Nitrophenylacetic Acid Check_Purity->Purify No Catalyst Check Catalyst: - Correct type? - Sufficient amount? Check_Purity->Catalyst Yes Adjust_Catalyst Use H2SO4 or p-TsOH (1-5 mol%) Catalyst->Adjust_Catalyst No

References

Identifying and minimizing side products in Ethyl 2-(3-nitrophenyl)acetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(3-nitrophenyl)acetate. The information is designed to help identify and minimize the formation of side products in common reactions involving this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used for three main types of transformations:

  • Reduction of the nitro group: The nitro group is commonly reduced to an amine (Ethyl 2-(3-aminophenyl)acetate), which is a key precursor for the synthesis of various heterocyclic compounds.

  • Hydrolysis of the ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-nitrophenyl)acetic acid, under acidic or basic conditions.

  • Reactions of the active methylene group: The CH₂ group situated between the phenyl ring and the ester is acidic and can be alkylated or used in condensation reactions to form new carbon-carbon bonds.

Q2: What are the typical side products observed during the reduction of the nitro group?

A2: Incomplete reduction or over-reduction can lead to several side products. Depending on the reducing agent and reaction conditions, these can include the corresponding hydroxylamine, nitroso, azo, and azoxy compounds. Careful control of the reaction is crucial to obtain the desired amine selectively.

Q3: How can I minimize the formation of di-alkylation products during the alkylation of the active methylene group?

A3: The formation of di-alkylated products is a common issue. To minimize this, it is recommended to use a slight excess of the starting ester relative to the alkylating agent and the base. Additionally, slow addition of the alkylating agent at a controlled temperature can help favor mono-alkylation. The choice of a bulky base can also sterically hinder the second alkylation.

Q4: What conditions favor the hydrolysis of the ester group over other potential side reactions?

A4: Both acidic and basic conditions can be used for hydrolysis. Acid-catalyzed hydrolysis is typically cleaner but may require harsher conditions. Base-catalyzed hydrolysis (saponification) is often faster at lower temperatures but can be complicated by side reactions involving the active methylene group if not carefully controlled. Using a stoichiometric amount of base at or below room temperature is generally recommended to favor saponification.

Troubleshooting Guides

Reduction of the Nitro Group
Observed Issue Potential Cause(s) Troubleshooting Steps
Incomplete reaction (starting material remains) 1. Insufficient reducing agent. 2. Deactivated catalyst (e.g., in catalytic hydrogenation). 3. Low reaction temperature or short reaction time.1. Increase the molar equivalents of the reducing agent. 2. Use fresh catalyst or increase catalyst loading. Ensure the catalyst is not poisoned. 3. Increase the reaction temperature or prolong the reaction time, monitoring by TLC.
Formation of hydroxylamine or nitroso intermediates 1. Insufficient reducing agent or mild reducing conditions. 2. Reaction not driven to completion.1. Use a stronger reducing agent or increase the equivalents of the current one. 2. Extend the reaction time and/or increase the temperature.
Formation of azo and azoxy compounds 1. Use of certain reducing agents like LiAlH₄ with aromatic nitro compounds can lead to these products.[1] 2. Reaction conditions favoring intermolecular coupling.1. Switch to a different reducing system such as catalytic hydrogenation (H₂/Pd/C) or metal/acid combinations (e.g., SnCl₂/HCl, Fe/HCl).[2] 2. Ensure proper dilution to disfavor intermolecular reactions.
Low yield of the desired amine 1. Over-reduction or degradation of the product. 2. Difficult isolation from the reaction mixture.1. Carefully monitor the reaction to avoid prolonged reaction times after the starting material is consumed. 2. Optimize the work-up procedure, including pH adjustment and extraction solvent.
Hydrolysis of the Ester Group
Observed Issue Potential Cause(s) Troubleshooting Steps
Incomplete hydrolysis 1. Insufficient acid or base catalyst. 2. Low reaction temperature or short reaction time. 3. Poor solubility of the starting material.1. Increase the concentration or equivalents of the acid or base. 2. Increase the temperature or reaction time. 3. Use a co-solvent to improve solubility.
Formation of colored byproducts (especially under basic conditions) 1. Base-catalyzed self-condensation or other reactions of the active methylene group.1. Perform the reaction at a lower temperature. 2. Use a stoichiometric amount of base and add it slowly. 3. Consider using acid-catalyzed hydrolysis if byproducts are persistent.
Difficulty in isolating the carboxylic acid product 1. Incomplete protonation of the carboxylate after basic hydrolysis. 2. Product partially soluble in the aqueous phase.1. Ensure the pH is sufficiently acidic (pH < 2) during the work-up to fully protonate the carboxylate. 2. Perform multiple extractions with a suitable organic solvent.
Alkylation of the Active Methylene Group
Observed Issue Potential Cause(s) Troubleshooting Steps
Formation of di-alkylated product 1. Use of excess alkylating agent or strong base. 2. Rapid addition of the alkylating agent.1. Use a 1:1 or slight excess of the ester to the alkylating agent and base.[3] 2. Add the alkylating agent dropwise at a controlled temperature. 3. Use a weaker base or a phase-transfer catalyst to moderate reactivity.[3]
No reaction or low conversion 1. Base is not strong enough to deprotonate the active methylene group. 2. Alkylating agent is not reactive enough. 3. Low reaction temperature.1. Use a stronger base (e.g., sodium ethoxide, NaH). 2. Use a more reactive alkylating agent (e.g., iodide instead of chloride). 3. Increase the reaction temperature.
O-alkylation of the enolate 1. Certain reaction conditions can favor O-alkylation over C-alkylation.1. The choice of solvent can influence the C/O alkylation ratio. Aprotic polar solvents often favor C-alkylation.

Quantitative Data on Side Product Formation (for related reactions)

Specific quantitative data for side product formation in reactions of this compound is not extensively published. The following table provides data for analogous reactions to illustrate potential outcomes.

Reaction Substrate Conditions Major Product Side Product(s) Yield/Ratio Reference
Alkylation Ethyl nitroacetateBenzyl bromide, KHCO₃, TBAB, no solvent, 60°CMono-benzylated productDi-benzylated product58% yield of mono-alkylated product; di-alkylation can occur with a 1:1:1 molar ratio of ester:halide:base.[3]
Alkylation Ethyl nitroacetateEthyl bromoacetate, KHCO₃, TBAB, no solvent, 80°CMono-alkylated productDi-alkylated product44% yield of mono-alkylated product, with 3% of the di-alkylated product detected.[3]
Hydrolysis Kinetics p-Nitrophenyl acetateAqueous solution, pH 2-11, 20-45°Cp-Nitrophenol and Acetic Acid-Rate constants (k_obs) range from ≈0.015 min⁻¹ at pH 2 to ≈0.285 min⁻¹ at pH 11.[4]

Experimental Protocols

Protocol 1: Reduction of this compound to Ethyl 2-(3-aminophenyl)acetate

This protocol uses tin(II) chloride, a common and effective reagent for the reduction of aromatic nitro groups.[2]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add tin(II) chloride dihydrate to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.[2]

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.[2]

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol describes the saponification of the ester to the corresponding carboxylate salt, followed by acidification to yield the carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (1.1 eq)

  • Ethanol/Water mixture

  • Hydrochloric acid (e.g., 3M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in a mixture of ethanol and water in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide.

  • Stir the reaction at room temperature and monitor by TLC until the starting material has disappeared.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with hydrochloric acid to a pH of ~1-2.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo to yield the crude 2-(3-nitrophenyl)acetic acid.

  • Purify by recrystallization if needed.

Protocol 3: Alkylation of this compound

This protocol provides a general procedure for the C-alkylation of the active methylene group.

Materials:

  • This compound (1.0 eq)

  • Sodium ethoxide (1.0 eq)

  • Anhydrous ethanol

  • Alkyl halide (e.g., benzyl bromide) (0.95 eq)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.

  • Cool the solution to 0°C and add this compound dropwise. Stir for 30 minutes at this temperature to form the enolate.

  • Slowly add the alkyl halide to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the mono-alkylated product from any unreacted starting material and di-alkylated side product.

Visualizations

Reduction_Troubleshooting start Problem in Nitro Group Reduction incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No incomplete_yes Yes incomplete->incomplete_yes Yes side_products_yes Yes side_products->side_products_yes end_node Reaction Optimized side_products->end_node No cause1 1. Insufficient Reagent/Catalyst 2. Low Temperature/Short Time incomplete_yes->cause1 Potential Causes solution1 Increase Reagent/Catalyst Increase Temp/Time cause1->solution1 Solutions solution1->end_node side_product_type side_product_type side_products_yes->side_product_type What type? hydroxylamine Hydroxylamine/Nitroso side_product_type->hydroxylamine azo_azoxy Azo/Azoxy side_product_type->azo_azoxy cause2 Incomplete Reduction hydroxylamine->cause2 Potential Cause cause3 Inappropriate Reagent (e.g., LiAlH4) Intermolecular Coupling azo_azoxy->cause3 Potential Cause solution2 Drive Reaction to Completion (More Reagent/Time/Temp) cause2->solution2 Solution solution2->end_node solution3 Change Reducing Agent (e.g., H2/Pd/C) Ensure Proper Dilution cause3->solution3 Solution solution3->end_node Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification cluster_minimization Key Steps for Minimizing Di-alkylation start Dissolve Ester in Anhydrous Solvent add_base Add Base at 0°C to form Enolate start->add_base add_alkyl Slowly Add Alkyl Halide (Slightly Sub-stoichiometric) add_base->add_alkyl min3 Maintain low temperature initially add_base->min3 warm_rt Warm to Room Temperature and Monitor by TLC add_alkyl->warm_rt min1 Use slight excess of ester add_alkyl->min1 min2 Slow addition of alkylating agent add_alkyl->min2 quench Quench Reaction warm_rt->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end_node Pure Mono-alkylated Product purify->end_node Hydrolysis_Pathways cluster_conditions Conditions Favoring Saponification start This compound + Base (e.g., NaOH) path1 Desired Pathway: Saponification start->path1 path2 Side Pathway: Active Methylene Reactions start->path2 product1 2-(3-Nitrophenyl)acetic acid (after acidification) path1->product1 product2 Self-condensation Products, Decomposition, etc. path2->product2 cond1 Low Temperature (0°C to RT) cond2 Stoichiometric Amount of Base

References

Troubleshooting low yield in the esterification of 3-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the esterification of 3-nitrophenylacetic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: Why is my esterification yield of 3-nitrophenylacetic acid consistently low?

A1: Low yields in the Fischer esterification of 3-nitrophenylacetic acid are often due to the reversible nature of the reaction.[1][2][3] The reaction between the carboxylic acid and the alcohol establishes an equilibrium with the ester and water. To achieve a high yield, this equilibrium must be shifted towards the products. Key factors include:

  • Water Presence: Water, a byproduct of the reaction, can hydrolyze the ester back into the starting materials, thus reducing the yield.[1][3][4]

  • Equilibrium Limitation: Without actively driving the reaction forward, it will naturally settle at an equilibrium point that may not favor a high concentration of the ester product.[2][3]

  • Substrate Reactivity: While the electron-withdrawing nitro group can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, it can also increase the acidity of the benzylic protons, potentially leading to side reactions under harsh conditions.

Q2: What is the optimal catalyst and its concentration for this reaction?

A2: Strong protic acids are the most common and effective catalysts for Fischer esterification.

  • Common Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard choices.[4][5]

  • Concentration: Typically, a catalytic amount ranging from 1-5 mol% relative to the carboxylic acid is sufficient. Using too much catalyst can lead to dehydration of the alcohol or other side reactions.

  • Alternative Catalysts: Lewis acids like boron trifluoride (BF₃) or solid-supported acid catalysts such as Amberlyst-15 can also be used, sometimes offering advantages in terms of milder conditions and easier workup.[5][6][7]

Q3: How can I effectively remove water from the reaction mixture to improve the yield?

A3: Continuous removal of water is one of the most critical strategies for driving the reaction to completion.[1][4][8]

  • Dean-Stark Apparatus: This is the most common method. The reaction is run in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[2][5] The azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.

  • Excess Alcohol: Using a large excess of the alcohol reactant can shift the equilibrium towards the ester, according to Le Châtelier's principle.[2][3][9] Often, the alcohol itself can be used as the solvent.

  • Drying Agents: Adding a dehydrating agent like molecular sieves (3Å or 4Å) directly to the reaction mixture can sequester the water as it is formed.[8][10][11]

Q4: What are the ideal reaction temperature and time?

A4: The optimal temperature and time depend on the specific alcohol and solvent used.

  • Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate.[5] The temperature will be the boiling point of the solvent or the excess alcohol being used. Excessively high temperatures should be avoided as they can cause decomposition or side reactions.[4]

  • Reaction Time: Esterifications can take anywhere from a few hours to over 24 hours to reach completion.[1] It is crucial to monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction has ceased to progress.

Q5: Are there any common side reactions I should be aware of?

A5: Yes, particularly with certain alcohols or under harsh conditions.

  • Alcohol Dehydration: Secondary and especially tertiary alcohols can undergo acid-catalyzed dehydration to form alkenes or ethers, consuming the alcohol and reducing the yield of the desired ester.[3][12]

  • Charring/Decomposition: The presence of the electron-withdrawing nitro group and a strong acid catalyst at high temperatures can sometimes lead to the formation of dark, tarry byproducts. Careful temperature control is essential.

Q6: I'm losing product during the workup and purification. What are some best practices?

A6: A careful workup is critical to isolate the ester in high purity.

  • Neutralization: After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate, diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst and remove any unreacted 3-nitrophenylacetic acid.[5][13]

  • Washing: Subsequent washes with water and then brine (saturated NaCl solution) will remove water-soluble impurities.

  • Drying and Evaporation: The organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent removed under reduced pressure.[5]

  • Purification: The crude ester can then be purified by fractional distillation under vacuum (for liquids) or recrystallization (for solids).[13] Column chromatography is also a viable option if other methods fail.[8]

Data Presentation: Impact of Conditions on Yield

The following table summarizes the expected impact of various experimental parameters on the yield of the esterification reaction, based on established chemical principles.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected OutcomeRationale
Water Removal No active removalDean-Stark Apparatus / Molecular SievesYield B > Yield AShifts the reaction equilibrium toward the products by removing a byproduct.[1][2][3]
Alcohol Molar Ratio 1.0 - 1.5 equivalents> 5 equivalents (or used as solvent)Yield B > Yield AA large excess of one reactant drives the equilibrium towards the product side.[2][3][9]
Catalyst No catalystCatalytic (1-5 mol%) H₂SO₄ or p-TsOHYield B >> Yield AThe acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.[12][14][15]
Temperature Room TemperatureReflux Temperature of Solvent/AlcoholYield B > Yield AIncreases the reaction rate, allowing the system to reach equilibrium in a practical timeframe.[1][4]

Experimental Protocols

General Protocol for Fischer Esterification of 3-Nitrophenylacetic Acid with Ethanol using a Dean-Stark Apparatus

Materials:

  • 3-Nitrophenylacetic acid

  • Anhydrous Ethanol (EtOH)

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add 3-nitrophenylacetic acid (1.0 eq), toluene (approx. 2-3 mL per mmol of acid), and ethanol (3.0 - 5.0 eq).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.02 - 0.05 eq) to the mixture.

  • Reaction: Heat the mixture to a vigorous reflux. Toluene and water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap or until TLC analysis indicates the consumption of the starting material.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate.

  • Washing: Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (2x) to remove unreacted acid and the catalyst.

    • Water (1x).

    • Brine (1x).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude ester by vacuum distillation or column chromatography on silica gel.

Visualizations

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 3-Nitrophenylacetic Acid, Alcohol, and Solvent in Flask B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor Reaction by TLC (or GC) C->D E Cool to Room Temp & Dilute with Solvent D->E Reaction Complete F Wash with NaHCO₃(aq) E->F G Wash with Brine F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Filter and Evaporate Solvent H->I J Purify Crude Ester (Distillation, Chromatography, or Recrystallization) I->J K Characterize Final Product J->K

Caption: Experimental workflow for the esterification of 3-nitrophenylacetic acid.

G start Low Yield Observed check_sm Starting Material (SM) Present in TLC? start->check_sm incomplete_rxn Reaction Incomplete or at Equilibrium check_sm->incomplete_rxn  Yes sm_consumed SM Consumed, but Low Product Yield check_sm->sm_consumed  No check_water Was water actively removed (e.g., Dean-Stark)? incomplete_rxn->check_water check_excess Was a large excess of alcohol used? check_water->check_excess Yes sol_water Action: Use Dean-Stark or add molecular sieves. check_water->sol_water No check_time Was reaction time sufficient? check_excess->check_time Yes sol_excess Action: Increase alcohol ratio or use as solvent. check_excess->sol_excess No sol_time Action: Increase reaction time and continue monitoring. check_time->sol_time No check_side_rxn Evidence of Side Reactions? (e.g., charring, multiple spots) sm_consumed->check_side_rxn check_workup Was product lost during workup? check_side_rxn->check_workup No sol_temp Action: Lower temperature, check catalyst amount. check_side_rxn->sol_temp Yes sol_workup Action: Review workup procedure. Ensure proper pH during washes. check_workup->sol_workup Yes

References

Thermal stability and degradation of Ethyl 2-(3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability and degradation of Ethyl 2-(3-nitrophenyl)acetate. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

This compound, as a nitroaromatic compound, is expected to have limited thermal stability. Nitroaromatic compounds can be energetic materials, and their decomposition can be exothermic, releasing significant amounts of heat and gases.[1] The presence of the nitro group introduces a pathway for thermal decomposition, which often begins with the cleavage of the C-NO₂ bond.[2]

Q2: At what temperature does this compound begin to decompose?

Q3: What are the likely degradation products of this compound upon heating?

The thermal decomposition of nitroaromatic compounds can be complex. Primary pathways often involve the cleavage of the carbon-nitro bond (C-NO₂) or isomerization of the nitro group to a nitrite, which is then followed by further reactions.[2] For ortho-substituted nitrotoluenes, an intermolecular rearrangement can occur.[2] Gaseous products like NOx are common. For this compound, degradation would likely involve the breakdown of the ester group as well, potentially leading to a variety of smaller organic molecules, carbon oxides, and nitrogen-containing gases. Evolved Gas Analysis (EGA) coupled with TGA (TGA-MS or TGA-FTIR) can be used to identify these gaseous products.[4][5]

Q4: How should this compound be stored to ensure stability?

To minimize degradation, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] It should be kept away from heat, sparks, open flames, and other ignition sources.[8][9] Storage should also be separate from incompatible materials, such as strong oxidizing agents, acids, and bases, which could potentially catalyze decomposition.[1][9]

Q5: What are the potential hazards associated with heating this compound?

Heating nitroaromatic compounds carries significant risks.[1] Once a runaway reaction is triggered, these compounds can release a massive amount of heat and gases, leading to a rapid increase in temperature and pressure that could result in an explosion.[1] It is crucial to handle only small quantities (typically 1-10 mg) for thermal analysis and to use appropriate personal protective equipment (PPE), such as safety goggles, flame-resistant clothing, and gloves.[6][8] All heating experiments should be conducted in a well-ventilated area, preferably within a fume hood.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent decomposition onset temperature (Tₒₙₛₑₜ) in DSC/TGA. 1. Varying Heating Rates: Higher heating rates can shift decomposition temperatures to higher values.[10]2. Sample Heterogeneity/Impurities: Contaminants can catalyze or inhibit decomposition, altering the onset temperature.[1]3. Different Sample Mass: The amount of sample used can influence heat transfer and reaction kinetics.1. Use a consistent and recommended heating rate for all experiments (e.g., 3.5 - 10°C/min).[10]2. Ensure the sample is pure. If impurities are known, their effects should be systematically studied.3. Use a consistent sample mass for all analyses (e.g., 1-5 mg).
Unexpected mass loss at low temperatures in TGA. 1. Presence of Volatile Solvents: Residual solvent from synthesis or purification is evaporating.2. Hygroscopic Nature: The sample may have absorbed moisture from the atmosphere.3. Sublimation: The compound itself may be sublimating before decomposing.1. Dry the sample thoroughly in a vacuum oven at a mild temperature before analysis.2. Handle and prepare the sample in a low-humidity environment (e.g., a glove box).3. Perform a TGA-MS or TGA-FTIR analysis to identify the evolved gas. If it matches the parent compound, sublimation is occurring.
Sharp, non-reproducible spikes in DSC thermogram. 1. Static Discharge: Can occur, especially with powdered samples.2. Instrumental Artifacts: Electrical noise or issues with the furnace or sensors.3. Sample Movement: The sample may shift or crack inside the crucible during heating.1. Ensure proper grounding of the instrument.2. Run a baseline with empty crucibles to check for instrument noise. Consult the instrument manual for troubleshooting.3. Ensure the sample is packed evenly at the bottom of the crucible.
Exotherm is much larger/smaller than expected. 1. Incorrect Sample Mass: The total energy released is proportional to the mass.2. Reaction with Crucible Material: The sample may react with the aluminum or platinum pan, especially at high temperatures.[11]3. Atmosphere Effects: The presence of oxygen can lead to oxidative decomposition, which has a different energy profile than pyrolysis in an inert (e.g., nitrogen) atmosphere.[10]1. Accurately weigh the sample using a microbalance.2. Check for material compatibility. Consider using a ceramic or other inert crucible if a reaction is suspected.[11]3. Run the experiment under a controlled atmosphere (e.g., nitrogen, argon) to study thermal decomposition without oxidation. Compare with results in an air or oxygen atmosphere if needed.

Quantitative Data Summary

The following table presents typical thermal decomposition data for related nitroaromatic compounds to provide a comparative reference. Note: This data is illustrative and may not represent the exact values for this compound.

Compound Analysis Method Onset Temperature (Tₒₙₛₑₜ)Peak Temperature (Tₚₑₐₖ)Decomposition Enthalpy (ΔHₔ)Reference
o-NitrophenolDSC~180 °C~250 °CNot Specified[12]
m-NitrophenolDSC~220 °C~280 °CNot Specified[12]
p-NitrophenolDSC~280 °C~320 °CNot Specified[12]
2-NitrotolueneCalorimetry~260 °C (Induction)Not ApplicableNot Specified[1]
Aliphatic NitroalkanesDSC150 - 180 °C190 - 215 °C1500 - 2500 J/g[3]

Visualizations

A potential degradation pathway for a generic nitroaromatic compound, illustrating key bond cleavage steps.

G Potential Degradation Pathway for Nitroaromatic Compounds cluster_0 Decomposition Process A Nitroaromatic Compound (e.g., this compound) B Radical Intermediates (Phenyl Radical + •NO2) A->B C-NO2 Bond Cleavage (High Temp) C Isomerization to Nitrite A->C Isomerization D Further Decomposition Products (NOx, CO, CO2, H2O, smaller organics) B->D C->D O-NO Bond Cleavage

Caption: Potential degradation pathways for nitroaromatic compounds.

A standard workflow for conducting thermal analysis experiments.

G Experimental Workflow for Thermal Analysis cluster_workflow Experimental Steps start Start: Obtain Pure Sample prep Sample Preparation (Drying, Weighing ~1-5 mg) start->prep load Load Sample into Crucible (e.g., Al, Pt, Ceramic) prep->load instrument Place in TGA/DSC Instrument load->instrument program Program Method (Temp Range, Heating Rate, Atmosphere) instrument->program run Run Experiment program->run analyze Data Analysis (Determine Tₒₙₛₑₜ, Mass Loss %, ΔH) run->analyze report Report & Interpret Results analyze->report end_node End report->end_node

Caption: A typical workflow for TGA/DSC experimental analysis.

Detailed Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass change as a function of temperature.[13][14]

Materials & Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Microbalance (sensitivity ±0.1 µg)

  • TGA crucibles (platinum or ceramic recommended)

  • This compound (high purity)

  • High-purity nitrogen gas (or other inert gas)

Procedure:

  • Instrument Preparation: Turn on the TGA and the purge gas. Allow the instrument to stabilize according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 1-5 mg of the dried sample directly into a clean, tared TGA crucible. Record the exact mass.

  • Loading the Sample: Carefully place the sample crucible onto the TGA balance mechanism. Place an empty, tared crucible on the reference pan (if applicable to the instrument model).

  • Setting up the Method:

    • Initial Temperature: 30°C

    • Final Temperature: 400°C (or higher, depending on expected decomposition, but proceed with caution).

    • Heating Rate: 10°C/min.[10]

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Running the Analysis: Start the experimental run. The instrument will heat the sample and record the mass change continuously.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset of decomposition is typically identified as the temperature at which significant mass loss begins.

    • Calculate the percentage of mass lost at each decomposition step.

    • Optionally, plot the first derivative of the mass change (DTG curve) to more clearly identify the temperatures of maximum decomposition rates.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, exothermic decomposition onset temperature (Tₒₙₛₑₜ), and enthalpy of decomposition (ΔHₔ) of this compound.[3][15]

Materials & Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Microbalance

  • DSC crucibles (aluminum is common, but consider gold-plated or high-pressure pans for energetic materials) and lids.

  • Crimping press for sealing crucibles.

  • This compound (high purity)

  • High-purity nitrogen gas

Procedure:

  • Instrument Preparation & Calibration: Turn on the DSC and allow it to stabilize. Calibrate the instrument for temperature and enthalpy using a certified standard (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a DSC crucible.

  • Encapsulation: Place a lid on the crucible and seal it using the crimping press. A hermetic seal is often preferred to contain any evolved gases and prevent sublimation, but a pinhole lid may be used if controlled release of pressure is desired.

  • Loading the Sample: Place the sealed sample crucible in the sample cell of the DSC. Place an empty, sealed reference crucible in the reference cell.

  • Setting up the Method:

    • Initial Temperature: 25°C

    • Final Temperature: 400°C

    • Heating Rate: 10°C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Running the Analysis: Start the temperature program. The instrument will measure the differential heat flow between the sample and reference crucibles.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature of the decomposition exotherm. This is a critical indicator of thermal stability.[3]

    • Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔHₔ) in J/g.

References

Post-reaction work-up and extraction methods for Ethyl 2-(3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the post-reaction work-up and extraction of Ethyl 2-(3-nitrophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the work-up and extraction process for this compound synthesis?

The primary purpose is to isolate and purify the synthesized this compound from the reaction mixture. This involves separating the ester from unreacted starting materials (3-nitrophenylacetic acid and ethanol), the acid catalyst (e.g., sulfuric acid), and any side products.

Q2: What are the typical steps in a standard work-up and extraction for this compound?

A standard procedure involves quenching the reaction, neutralizing the acid catalyst and unreacted carboxylic acid, extracting the product into an organic solvent, washing the organic phase to remove impurities, drying the organic phase, and finally, removing the solvent to yield the crude product.[1]

Q3: Which organic solvent is most suitable for extracting this compound?

Ethyl acetate is a commonly used and effective solvent for extracting this compound from the aqueous reaction mixture.[1] Dichloromethane can also be used.[2]

Q4: Why is it necessary to wash the organic layer with a sodium bicarbonate solution?

Washing with a dilute solution of a weak base like sodium bicarbonate or sodium carbonate is crucial to neutralize and remove any residual acid catalyst (e.g., sulfuric acid) and unreacted 3-nitrophenylacetic acid.[1][3] This prevents the acid from catalyzing the reverse hydrolysis reaction and aids in purification.

Q5: What is the function of the final wash with brine (saturated NaCl solution)?

The brine wash helps to remove the bulk of the dissolved water from the organic layer before the final drying step.[4] It also aids in breaking up emulsions that may have formed between the organic and aqueous layers.[5]

Q6: Can the purified this compound have a slight color?

While pure esters are often colorless, a pale yellow color in the final product may not necessarily indicate significant impurity, especially with nitro-aromatic compounds. However, a darker color could suggest the presence of degradation products or other impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield After Extraction Incomplete Reaction: The Fischer esterification equilibrium may not have been sufficiently shifted towards the product.- Ensure an excess of the alcohol (ethanol) was used.[6] - Confirm the reaction was allowed to proceed for a sufficient amount of time (typically 1-10 hours at reflux).[7]
Product Hydrolysis: The ester has hydrolyzed back to the carboxylic acid during work-up.- Ensure the neutralization step with sodium bicarbonate is thorough to remove all acid catalyst.[1] - Keep the work-up temperature low (e.g., using an ice bath) to minimize hydrolysis.
Product Loss During Washes: The ester is partially soluble in the aqueous wash solutions.- Minimize the volume of aqueous washes. - Perform back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Persistent Emulsion During Extraction Presence of Salts or Polar Impurities: Aluminum salts (if a Lewis acid was used) or other polar byproducts can stabilize emulsions.[5]- Add saturated NaCl solution (brine) and gently swirl the separatory funnel; avoid vigorous shaking.[5] - Allow the mixture to stand for a longer period to allow for phase separation. - If the emulsion is persistent, filtering the entire mixture through a pad of Celite may help.
Final Product is Acidic (Tested with pH paper) Incomplete Neutralization: Insufficient washing with the basic solution.- Repeat the wash with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.[8]
Presence of Unreacted 3-Nitrophenylacetic Acid in Final Product Insufficient Washing: The basic wash was not effective enough to remove all the unreacted starting material.- Increase the number of washes with sodium bicarbonate solution. - Consider purification by column chromatography.
Water Present in Final Product Inefficient Drying: The drying agent was not sufficient or efficient.- Ensure the organic layer is dried over an adequate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) for a sufficient time.[1] - Filter the drying agent carefully to avoid transferring any into the final product flask.
Residual Solvent in Final Product Incomplete Solvent Removal: The solvent was not fully evaporated.- Use a rotary evaporator to remove the bulk of the solvent.[1] - For complete removal of a high-boiling solvent like ethyl acetate, co-evaporation with a more volatile solvent (like dichloromethane) can be effective, or the product can be placed under high vacuum for an extended period.[9]

Experimental Protocols

Detailed Post-Reaction Work-up and Extraction Protocol

This protocol assumes the synthesis of this compound via Fischer esterification of 3-nitrophenylacetic acid and ethanol, using sulfuric acid as a catalyst.

1. Quenching the Reaction:

  • Once the reaction is complete and has cooled to room temperature, pour the reaction mixture slowly into a beaker containing ice-cold water (approximately 5-10 times the volume of the reaction mixture).[10]

  • Stir the mixture for a few minutes.

2. Extraction:

  • Transfer the aqueous mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate. The volume of ethyl acetate should be roughly equal to the volume of the aqueous layer.

  • Separate the organic layer (top layer) from the aqueous layer.

  • Repeat the extraction of the aqueous layer with another portion of ethyl acetate to maximize product recovery.

  • Combine the organic layers.

3. Neutralization and Washing:

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate (NaHCO₃).[8] Add the bicarbonate solution, gently swirl, and then shake the separatory funnel, venting frequently to release any CO₂ gas that is formed.

  • Separate the layers and discard the aqueous (bottom) layer.

  • Repeat the wash with sodium bicarbonate solution until no more gas evolution is observed.

  • Wash the organic layer with deionized water.

  • Finally, wash the organic layer with a saturated solution of sodium chloride (brine).[4]

4. Drying:

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

  • Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1] Add the agent until it no longer clumps together.

  • Swirl the flask and let it stand for 10-15 minutes.

5. Solvent Removal:

  • Filter the dried organic solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

6. Further Purification (Optional):

  • If the crude product requires further purification, techniques such as vacuum distillation or column chromatography on silica gel can be employed.[4]

Visualized Workflows

Workup_Extraction_Workflow Figure 1. General Workflow for Work-up and Extraction reaction Reaction Mixture (Ester, Acid, Alcohol, Catalyst) quench Quench with Ice-Cold Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash_bicarb Wash with Sat. NaHCO₃ Solution extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine (Sat. NaCl) wash_water->wash_brine dry Dry over Anhydrous MgSO₄/Na₂SO₄ wash_brine->dry filter_evap Filter and Evaporate Solvent dry->filter_evap product Crude this compound filter_evap->product

Caption: General Workflow for Work-up and Extraction

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Emulsion Formation start Emulsion Forms During Aqueous Wash add_brine Add Saturated NaCl (Brine) start->add_brine gentle_swirl Gently Swirl/Invert, Avoid Vigorous Shaking add_brine->gentle_swirl stand Let Separatory Funnel Stand for 10-20 min gentle_swirl->stand resolved Phases Separate stand->resolved not_resolved Emulsion Persists stand->not_resolved If not resolved filter_celite Filter Mixture Through a Pad of Celite not_resolved->filter_celite filter_celite->resolved

Caption: Troubleshooting Logic for Emulsion Formation

References

Challenges in the scale-up synthesis of Ethyl 2-(3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 2-(3-nitrophenyl)acetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, which is commonly prepared via the Fischer-Speier esterification of 3-nitrophenylacetic acid with ethanol, using an acid catalyst.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Reaction Conversion / Stalled Reaction Equilibrium Limitation: The Fischer-Speier esterification is a reversible reaction, and the accumulation of water, a byproduct, can inhibit the forward reaction.[1][2]1. Increase Excess of Alcohol: Use a significant excess of ethanol, which can also serve as the reaction solvent. This shifts the equilibrium towards the product side. A 10-fold excess of alcohol can significantly increase the yield.[1] 2. Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a drying agent like molecular sieves to the reaction mixture.
Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in insufficient quantity.1. Use Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous. 2. Optimize Catalyst Loading: Typically, a catalyst loading of 1-5 mol% relative to the carboxylic acid is effective. For some esterifications, higher loadings might be necessary, but this should be optimized to avoid side reactions.[3]
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.Increase Reaction Temperature: Heat the reaction mixture to the reflux temperature of the alcohol being used (for ethanol, this is approximately 78°C).[3]
Formation of Impurities / Darkening of Reaction Mixture Side Reactions: Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts. The nitro group can also be sensitive to certain conditions.1. Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and avoid prolonged heating.[3] 2. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[3]
Unwanted Nitration: If the synthesis route involves nitration of ethyl phenylacetate, there is a risk of over-nitration or formation of undesired isomers.Strict Temperature Control: Maintain a low and controlled temperature during the addition of the nitrating agent to minimize side reactions.[4]
Difficult Product Isolation / Emulsion during Workup Incomplete Neutralization: Residual acid catalyst can lead to the formation of stable emulsions during the aqueous workup.Thorough Neutralization: Carefully and completely neutralize the reaction mixture with a base such as sodium bicarbonate solution. Perform this step slowly to control CO2 evolution.[3]
Presence of Unreacted Carboxylic Acid: The starting material, 3-nitrophenylacetic acid, can complicate phase separation.Base Wash: During the workup, wash the organic layer with a saturated solution of a weak base (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid.
Product is an Oil Instead of a Solid Residual Solvent: Trapped solvent in the final product can lower its melting point.Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove all residual solvents.
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice and prevent solidification.High-Purity Purification: If a solid product is required, a high-purity purification method such as column chromatography followed by recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most common and industrially scalable route is the Fischer-Speier esterification. This method involves the reaction of 3-nitrophenylacetic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][5]

Q2: How can the yield of the Fischer-Speier esterification be maximized on a large scale?

A2: To maximize the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using a large excess of one of the reactants, typically the less expensive one, which is usually the alcohol (ethanol).

  • Continuously removing the water byproduct through azeotropic distillation with a Dean-Stark trap or by using desiccants like molecular sieves.[1][2]

Q3: What are the key safety considerations when scaling up this synthesis?

A3: The primary safety concerns are associated with the handling of strong acids and the potential for exothermic reactions, especially if a nitration step is involved.

  • Corrosive Materials: Concentrated sulfuric acid is highly corrosive and requires appropriate personal protective equipment (PPE) and handling procedures.[4]

  • Thermal Runaway: While the esterification itself is not strongly exothermic, if a nitration step is part of the process, there is a significant risk of a thermal runaway reaction. Proper cooling and controlled addition of reagents are critical.[4]

  • Reagent Handling: 3-Nitrophenylacetic acid is an irritant to the skin, eyes, and respiratory system. Appropriate PPE, such as gloves, goggles, and a respirator, should be used, especially when handling the solid material on a large scale.[4][6][7]

Q4: What are the expected byproducts in the synthesis of this compound?

A4: The primary "byproduct" of the Fischer esterification is water. However, other impurities can arise from:

  • Unreacted Starting Materials: Residual 3-nitrophenylacetic acid and ethanol.

  • Side-Products: If reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), degradation or side reactions of the nitro-containing aromatic ring can occur.

  • Catalyst Residues: Traces of the acid catalyst may remain in the crude product.

Q5: What is a suitable method for the purification of this compound on a large scale?

A5: A typical large-scale purification protocol involves several steps:

  • Neutralization and Washing: After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution) to remove the acid catalyst. This is followed by washing with water and brine to remove water-soluble impurities.

  • Solvent Removal: The excess ethanol and any other solvents are removed by distillation or rotary evaporation.

  • Chromatography (Optional): For very high purity requirements, flash column chromatography can be employed, though this may be less practical for very large industrial scales.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective method for achieving high purity.[8]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Fischer-Speier Esterification

Materials:

  • 3-Nitrophenylacetic acid

  • Absolute Ethanol (large excess)

  • Concentrated Sulfuric Acid (98%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add 3-nitrophenylacetic acid and a 10-fold molar excess of absolute ethanol.

  • With vigorous stirring, slowly add concentrated sulfuric acid (approximately 2-3 mol% relative to the carboxylic acid).

  • Heat the mixture to a gentle reflux (approximately 78-80°C).

  • Continuously remove the water that collects in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution until CO2 evolution ceases.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification of Crude this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to completely dissolve the crude product.

  • While the solution is hot, add deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup and Isolation cluster_purification Purification Stage charge_reactants Charge 3-Nitrophenylacetic Acid and Excess Ethanol add_catalyst Add H2SO4 Catalyst charge_reactants->add_catalyst reflux Heat to Reflux (78-80°C) add_catalyst->reflux water_removal Remove Water via Dean-Stark Trap reflux->water_removal monitor Monitor Reaction (TLC/HPLC) reflux->monitor monitor->reflux Continue if incomplete cool Cool to Room Temperature monitor->cool Reaction Complete neutralize Neutralize with NaHCO3 cool->neutralize wash Wash with Water and Brine neutralize->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in Vacuo dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry final_product Pure this compound filter_dry->final_product

Caption: Workflow for the scale-up synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_equilibrium Is water being effectively removed? start->check_equilibrium check_reagents Are reactants and catalyst of good quality? check_equilibrium->check_reagents Yes solution_water Implement/Optimize Dean-Stark or add desiccants check_equilibrium->solution_water No check_temp Is the reaction at reflux temperature? check_reagents->check_temp Yes solution_reagents Use fresh, anhydrous ethanol and catalyst. Increase ethanol excess. check_reagents->solution_reagents No check_temp->start Yes (Re-evaluate problem) solution_temp Increase heating to achieve gentle reflux. check_temp->solution_temp No

Caption: Troubleshooting logic for addressing low yield in the esterification reaction.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Confirming the Purity of Ethyl 2-(3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like Ethyl 2-(3-nitrophenyl)acetate is a critical step in ensuring the quality, safety, and efficacy of the final product. A variety of analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. This guide provides a comparative overview of the most common and effective methods for confirming the purity of this compound, complete with experimental protocols and performance data derived from analogous compounds.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of aromatic nitro compounds and ethyl esters, which are structurally similar to this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.
Specificity HighVery High (provides structural information)Very High (provides structural confirmation)
Linearity (R²) > 0.999> 0.999Not applicable (direct method)
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mLDependent on sample concentration and instrument
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mLDependent on sample concentration and instrument
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0% (with internal standard)
Precision (% RSD) < 2.0%< 3.0%< 1.0%
Throughput HighModerateLow to Moderate
Reference Standard RequiredRequiredNot required for the analyte (uses a certified internal standard)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and may require optimization for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity determination of non-volatile and thermally stable compounds.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of approximately 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a suitable solvent like acetonitrile at a concentration of 1 mg/mL.

  • Perform serial dilutions to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

  • For purity analysis, prepare the sample at a known concentration (e.g., 100 µg/mL) in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high specificity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution.

  • Prepare the sample for analysis at a suitable concentration in the same solvent.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a reference standard of the analyte itself. Instead, a certified internal standard is used.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A simple 90° pulse-acquire sequence.

  • Relaxation Delay (d1): A long delay to ensure full relaxation of all nuclei (typically 5 times the longest T1 of the signals of interest).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or more).

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount of the certified internal standard to the same NMR tube.

  • Add the appropriate volume of deuterated solvent to dissolve both the sample and the internal standard completely.

Data Processing and Calculation:

  • Acquire the ¹H NMR spectrum.

  • Carefully integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Mandatory Visualizations

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Sample Weighing dissolve Dissolution start->dissolve filter Filtration dissolve->filter hplc HPLC filter->hplc gcms GC-MS filter->gcms qnmr qNMR filter->qnmr peak_integration Peak Integration hplc->peak_integration gcms->peak_integration purity_calc Purity Calculation qnmr->purity_calc calibration Calibration Curve peak_integration->calibration calibration->purity_calc end Purity Confirmation purity_calc->end

Caption: General workflow for the purity analysis of a chemical substance.

Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR hplc_adv Advantages: - High Precision - High Throughput - Robustness hplc_dis Disadvantages: - Requires Reference Standard - Moderate Specificity gcms_adv Advantages: - Very High Specificity - Structural Information - High Sensitivity gcms_dis Disadvantages: - Requires Volatility - Moderate Throughput - Requires Reference Standard qnmr_adv Advantages: - Absolute Method - No Analyte Standard Needed - High Precision & Accuracy qnmr_dis Disadvantages: - Lower Throughput - Requires High-Purity Internal Standard - Higher Initial Cost center Purity of This compound center->hplc_adv center->hplc_dis center->gcms_adv center->gcms_dis center->qnmr_adv center->qnmr_dis

Caption: Comparison of analytical methods for purity determination.

A Comparative Spectroscopic Analysis of Ethyl 2-(3-nitrophenyl)acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the full spectroscopic characterization of Ethyl 2-(3-nitrophenyl)acetate, offering a comparative analysis with key structural analogs. This guide provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to support identification, characterization, and quality control.

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active compounds. Its chemical structure, featuring an aromatic nitro group and an ester functional group, gives rise to a distinct spectroscopic profile. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, alongside a comparative assessment with its non-nitrated counterpart, Ethyl 2-phenylacetate, its isomeric form, Ethyl 2-(4-nitrophenyl)acetate, and its methyl ester analog, Mthis compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected alternatives, providing a clear and quantitative basis for comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) in ppm
This compound 8.16 (t, J=2.0 Hz, 1H, Ar-H), 8.12 (ddd, J=8.2, 2.3, 1.1 Hz, 1H, Ar-H), 7.65 (d, J=7.8 Hz, 1H, Ar-H), 7.52 (t, J=8.0 Hz, 1H, Ar-H), 4.20 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.76 (s, 2H, -CH₂-), 1.27 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
Ethyl 2-phenylacetate 7.38 - 7.24 (m, 5H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.60 (s, 2H, -CH₂-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
Ethyl 2-(4-nitrophenyl)acetate 8.21 (d, J=8.8 Hz, 2H, Ar-H), 7.52 (d, J=8.8 Hz, 2H, Ar-H), 4.19 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.75 (s, 2H, -CH₂-), 1.26 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
Mthis compound 8.25 (t, J=2.0 Hz, 1H, Ar-H), 8.16 (dd, J=8.2, 1.4 Hz, 1H, Ar-H), 7.69 (d, J=7.8 Hz, 1H, Ar-H), 7.56 (t, J=8.0 Hz, 1H, Ar-H), 3.80 (s, 2H, -CH₂-), 3.74 (s, 3H, -OCH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) in ppm
This compound 170.1 (C=O), 148.4 (C-NO₂), 136.3 (Ar-C), 135.2 (Ar-CH), 129.8 (Ar-CH), 124.3 (Ar-CH), 122.9 (Ar-CH), 61.7 (-OCH₂-), 41.0 (-CH₂-), 14.1 (-CH₃)
Ethyl 2-phenylacetate 171.5 (C=O), 134.3 (Ar-C), 129.3 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 60.7 (-OCH₂-), 41.4 (-CH₂-), 14.2 (-CH₃)
Ethyl 2-(4-nitrophenyl)acetate 170.0 (C=O), 147.3 (C-NO₂), 141.8 (Ar-C), 130.5 (Ar-CH), 123.9 (Ar-CH), 61.7 (-OCH₂-), 41.0 (-CH₂-), 14.1 (-CH₃)
Mthis compound 170.7 (C=O), 148.4 (C-NO₂), 136.1 (Ar-C), 135.4 (Ar-CH), 129.8 (Ar-CH), 124.5 (Ar-CH), 123.0 (Ar-CH), 52.6 (-OCH₃), 40.8 (-CH₂-)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound ~3100 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1735 (C=O ester stretch), ~1530 & ~1350 (N-O nitro stretch), ~1200 (C-O stretch)
Ethyl 2-phenylacetate ~3030 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1735 (C=O ester stretch), ~1200 (C-O stretch)
Ethyl 2-(4-nitrophenyl)acetate ~3100 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1740 (C=O ester stretch), ~1525 & ~1345 (N-O nitro stretch), ~1200 (C-O stretch)
Mthis compound ~3100 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1740 (C=O ester stretch), ~1530 & ~1350 (N-O nitro stretch), ~1200 (C-O stretch)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 209 [M]⁺164 [M-OC₂H₅]⁺, 136 [M-COOC₂H₅]⁺, 106, 90, 76
Ethyl 2-phenylacetate 164 [M]⁺119 [M-OC₂H₅]⁺, 91 [M-COOC₂H₅]⁺ (tropylium ion)
Ethyl 2-(4-nitrophenyl)acetate 209 [M]⁺164 [M-OC₂H₅]⁺, 136 [M-COOC₂H₅]⁺, 106, 90, 76
Mthis compound 195 [M]⁺164 [M-OCH₃]⁺, 136 [M-COOCH₃]⁺, 106, 90, 76

Experimental Protocols

Standardized protocols were employed for the acquisition of all spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant(s) in Hertz (Hz), and integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory for liquid samples.[1][2][3][4] A small drop of the neat liquid was placed on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹. The data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[5] The electron energy was set to 70 eV. The samples, dissolved in a volatile organic solvent like dichloromethane or ethyl acetate, were injected into the GC, and the resulting mass spectra were recorded.[6][7][8]

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Ethyl 2-(3-nitrophenyl)acetate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Preparation FTIR FT-IR Spectroscopy Purification->FTIR Sample Preparation MS Mass Spectrometry (GC-MS) Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Full Spectroscopic Characterization Report Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: Logical workflow for the synthesis, purification, and full spectroscopic characterization of an organic compound.

References

Comparative Analysis of HPLC and GC-MS Methods for the Quantification of Ethyl 2-(3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Ethyl 2-(3-nitrophenyl)acetate. This document is intended for researchers, scientists, and drug development professionals, offering an objective overview of each technique's performance, supported by detailed experimental protocols.

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for its quantification in process monitoring, quality control, and stability studies. Both HPLC and GC-MS are powerful analytical techniques, and the choice between them depends on factors such as the required sensitivity, selectivity, sample matrix, and the nature of the analyte.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Parameter HPLC-UV GC-MS
Linearity (R²) > 0.999> 0.999
Linear Range 0.1 - 100 µg/mL0.05 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.05 µg/mL
Specificity HighVery High
Analysis Time per Sample 10 - 15 minutes20 - 30 minutes

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are designed to be a starting point for method development and may require optimization for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is suitable.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40, v/v). The mobile phase composition may be optimized to achieve the desired retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Run Time: Approximately 10 minutes.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Prepare sample solutions by accurately weighing the sample and dissolving it in the mobile phase, followed by filtration through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity. While this compound is amenable to GC analysis, care must be taken to avoid thermal degradation in the injector.

Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector, a mass spectrometer detector (MSD), and an appropriate capillary column.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-1 (100% dimethylpolysiloxane) (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MSD Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-300.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare sample solutions by dissolving the sample in the chosen solvent and filtering if necessary.

Methodology Visualization

The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weighing & Dissolving Dilution Serial Dilution Prep->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Prep_GC Weighing & Dissolving in Volatile Solvent Dilution_GC Serial Dilution Prep_GC->Dilution_GC Injection_GC Injector Port Dilution_GC->Injection_GC Separation_GC Capillary Column Separation Injection_GC->Separation_GC Detection_GC Mass Spectrometry Detection Separation_GC->Detection_GC Integration_GC Peak Integration & Spectral Analysis Detection_GC->Integration_GC Calibration_GC Calibration Curve Integration_GC->Calibration_GC Quantification_GC Quantification & Identification Calibration_GC->Quantification_GC

Caption: GC-MS Experimental Workflow.

A Comparative Analysis of the Reactivity of Ortho, Meta, and Para Isomers of Ethyl Nitrophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of the ortho, meta, and para isomers of ethyl nitrophenylacetate, with a focus on their hydrolysis. Understanding the relative reactivity of these isomers is crucial in various research and development applications, including drug design, synthesis optimization, and mechanistic studies. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of the structure-reactivity relationships governing these compounds.

Executive Summary

The position of the nitro group on the phenyl ring of ethyl nitrophenylacetate significantly influences its reactivity, primarily due to a combination of electronic and steric effects. The para isomer is the most extensively studied, serving as a common substrate for enzyme assays and kinetic studies. Based on established principles of physical organic chemistry and available data, the expected order of reactivity in base-catalyzed hydrolysis is:

Para > Ortho > Meta

This order is dictated by the strong electron-withdrawing nature of the nitro group, which is most effective in the para and ortho positions, and the steric hindrance imposed by the ortho-nitro group.

Data Presentation

IsomerObserved/Calculated Hydrolysis Rate DataHammett Constant (σ)Taft Steric Parameter (Es)
Ethyl p-nitrophenylacetate Pseudo-first-order rate constant (k_obs) for alkaline hydrolysis is well-documented under various conditions. For example, in the presence of ultrasound, a k_obs of 7.5 x 10⁻⁴ s⁻¹ has been reported.[1]σₚ = +0.78~0
Ethyl o-nitrophenylacetate Calculated log acid hydrolysis rate constant (M⁻¹s⁻¹): -2.3 (from EPA SPARC database).[2]σₒ = +0.81 (estimated)-1.01
Ethyl m-nitrophenylacetate No direct experimental or calculated hydrolysis rate constant readily available. Reactivity is expected to be significantly lower than the ortho and para isomers.σₘ = +0.71~0

Note: The provided data for the ortho isomer is a calculated value for acid hydrolysis and may not be directly comparable to experimental values for alkaline hydrolysis of the para isomer. The Hammett and Taft parameters are established values used to predict the electronic and steric effects of substituents.

Theoretical Framework: Understanding Isomer Reactivity

The reactivity of the ethyl nitrophenylacetate isomers in hydrolysis is governed by the stability of the transition state during nucleophilic attack at the carbonyl carbon. This is influenced by two primary factors:

  • Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group. Through resonance and inductive effects, it delocalizes the developing negative charge on the oxygen atom in the tetrahedral intermediate, thereby stabilizing the transition state and increasing the reaction rate. This effect is most pronounced when the nitro group is in the ortho or para position, where it can directly participate in resonance with the reaction center. In the meta position, only the weaker inductive effect is operative.

  • Steric Effects: A substituent in the ortho position can physically hinder the approach of the nucleophile (e.g., a hydroxide ion) to the carbonyl group. This steric hindrance can decrease the reaction rate.

Based on these principles:

  • Para Isomer: The nitro group exerts a strong electron-withdrawing effect through both resonance and induction, with no steric hindrance. This leads to the highest reactivity.

  • Ortho Isomer: The nitro group also has a strong electron-withdrawing effect. However, its proximity to the reaction center introduces significant steric hindrance, which counteracts the electronic activation. The net effect is a reactivity that is generally lower than the para isomer but higher than the meta isomer.

  • Meta Isomer: The nitro group exerts only an inductive electron-withdrawing effect, which is weaker than the combined resonance and inductive effects in the ortho and para positions. With minimal steric hindrance, its reactivity is the lowest of the three isomers.

Visualizing Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of the isomers.

Isomer_Reactivity_Factors Electronic Effects Electronic Effects Ortho Ortho Electronic Effects->Ortho Strong Activation Meta Meta Electronic Effects->Meta Weak Activation Para Para Electronic Effects->Para Strong Activation Steric Effects Steric Effects Steric Effects->Ortho Significant Hindrance Steric Effects->Meta Minimal Hindrance Steric Effects->Para No Hindrance

Caption: Factors influencing the reactivity of ethyl nitrophenylacetate isomers.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and kinetic analysis of these isomers.

Synthesis of Ethyl Nitrophenylacetate Isomers

General Note on Safety: These syntheses involve the use of strong acids and flammable solvents. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

1. Synthesis of Ethyl p-Nitrophenylacetate:

This isomer can be synthesized by the esterification of p-nitrophenylacetic acid.

  • Reaction: p-Nitrophenylacetic acid + Ethanol --(H₂SO₄ catalyst)--> Ethyl p-nitrophenylacetate + Water

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser, combine p-nitrophenylacetic acid (1 equivalent), absolute ethanol (excess, ~5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 5% of the acid weight).

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization.

2. Synthesis of Ethyl o-Nitrophenylacetate and m-Nitrophenylacetate:

The synthesis of the ortho and meta isomers follows a similar esterification procedure starting from the corresponding o-nitrophenylacetic acid or m-nitrophenylacetic acid. These starting materials can be prepared by the nitration of phenylacetic acid, followed by isomer separation, or through multi-step synthetic routes.

A general method for the synthesis of nitrophenylacetic acids involves the hydrolysis of the corresponding nitrobenzyl cyanides.[3]

Synthesis_Workflow cluster_synthesis General Synthesis Workflow Start Nitrophenylacetic Acid Isomer Reaction Reflux (4-6 h) Start->Reaction Reagents Ethanol (excess) Sulfuric Acid (catalyst) Reagents->Reaction Workup Neutralization Extraction Drying Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Ethyl Nitrophenylacetate Isomer Purification->Product

Caption: General workflow for the synthesis of ethyl nitrophenylacetate isomers.

Kinetic Analysis of Hydrolysis

The rate of hydrolysis of the ethyl nitrophenylacetate isomers can be monitored spectrophotometrically by following the formation of the corresponding nitrophenolate ion, which has a strong absorbance in the visible region.

  • Principle: The hydrolysis of the ester in an alkaline solution produces a nitrophenolate ion, which is colored and absorbs light at a specific wavelength (around 400 nm for the p-nitrophenolate ion). The rate of formation of this ion is directly proportional to the rate of hydrolysis of the ester.

  • Experimental Setup:

    • UV-Vis Spectrophotometer

    • Thermostatted cuvette holder

    • Stock solutions of the ethyl nitrophenylacetate isomers in a suitable solvent (e.g., acetonitrile or ethanol)

    • Buffer solutions of desired pH (e.g., phosphate or borate buffers)

  • Procedure:

    • Prepare a series of buffer solutions at a constant ionic strength and desired pH.

    • Equilibrate the buffer solution in a quartz cuvette to the desired reaction temperature in the spectrophotometer.

    • Initiate the reaction by injecting a small aliquot of the concentrated ester stock solution into the cuvette and mix rapidly.

    • Monitor the increase in absorbance at the λ_max of the corresponding nitrophenolate ion over time.

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

Kinetic_Analysis_Workflow cluster_kinetics Kinetic Analysis Workflow Prepare Prepare Buffer and Ester Stock Solutions Equilibrate Equilibrate Buffer in Cuvette Prepare->Equilibrate Initiate Inject Ester Solution and Mix Equilibrate->Initiate Monitor Monitor Absorbance Change over Time Initiate->Monitor Analyze Fit Data to First-Order Kinetics to obtain k_obs Monitor->Analyze Result Determine Hydrolysis Rate Analyze->Result

References

A Structural Showdown: Ethyl 2-(3-nitrophenyl)acetate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a detailed comparative analysis of Ethyl 2-(3-nitrophenyl)acetate and its ortho- and para-substituted analogs. By examining their synthesis, spectroscopic signatures, and biological activities, we aim to illuminate the impact of nitro group placement on the molecule's overall characteristics.

At a Glance: Structural and Physical Properties

The seemingly subtle shift of the nitro group on the phenyl ring of Ethyl 2-phenylacetate introduces significant changes in the physicochemical properties of the resulting isomers: Ethyl 2-(2-nitrophenyl)acetate, this compound, and Ethyl 2-(4-nitrophenyl)acetate. These differences are critical in the context of medicinal chemistry and material science, influencing factors such as reactivity, solubility, and biological target interactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Ethyl 2-(2-nitrophenyl)acetateC10H11NO4209.2031912-02-4
This compoundC10H11NO4209.2014318-64-0
Ethyl 2-(4-nitrophenyl)acetateC10H11NO4209.205445-26-1

Spectroscopic Fingerprints: A Comparative Analysis

The position of the electron-withdrawing nitro group profoundly influences the electronic environment of the molecule, leading to distinct spectroscopic characteristics for each isomer. These differences are most apparent in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

¹H NMR Spectral Data

The chemical shifts of the aromatic protons are particularly sensitive to the position of the nitro group. In the ortho-isomer, the proximity of the nitro group to the benzylic protons can lead to more complex splitting patterns and downfield shifts. In contrast, the para-isomer often exhibits a more symmetrical and readily interpretable spectrum. The meta-isomer presents an intermediate case.

CompoundAromatic Protons (ppm)CH2 (ppm)CH3 (ppm)
Ethyl 2-(2-nitrophenyl)acetate7.4-8.1 (m)~4.2 (q)~1.3 (t)
This compound7.5-8.3 (m)~3.7 (s)1.2-1.3 (t)
Ethyl 2-(4-nitrophenyl)acetate7.4-8.2 (m)~4.2 (q)~1.3 (t)

Note: The presented values are approximate and can vary based on the solvent and experimental conditions. "m" denotes a multiplet, "q" a quartet, "t" a triplet, and "s" a singlet.

¹³C NMR Spectral Data

Similar to ¹H NMR, the ¹³C NMR chemical shifts of the aromatic carbons are significantly affected by the nitro group's position. The carbon atom directly attached to the nitro group typically experiences a strong downfield shift.

CompoundAromatic Carbons (ppm)C=O (ppm)CH2 (ppm)CH3 (ppm)
Ethyl 2-(2-nitrophenyl)acetate124-149~169~61~14
This compound121-148~170~61~14
Ethyl 2-(4-nitrophenyl)acetate123-147~170~61~14

Note: The presented values are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The characteristic vibrational frequencies of the nitro group (asymmetric and symmetric stretching) and the carbonyl group of the ester provide valuable information for identifying each isomer. The exact position of these bands can be influenced by the electronic effects of the substituent's position.

CompoundC=O Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)
Ethyl 2-(2-nitrophenyl)acetate~1735~1525~1350
This compound~1740~1530~1350
Ethyl 2-(4-nitrophenyl)acetate~1730~1520~1345

Note: The presented values are approximate and can vary based on the sampling method (e.g., KBr, thin film).

Mass Spectrometry

The mass spectra of the three isomers are expected to be very similar, all showing a molecular ion peak (M+) at m/z 209. The fragmentation patterns, however, may exhibit subtle differences reflecting the stability of the resulting fragment ions, which is influenced by the position of the nitro group. Common fragments would include the loss of the ethoxy group (-OC2H5) and the nitro group (-NO2).

Synthesis and Experimental Protocols

The synthesis of Ethyl 2-(nitrophenyl)acetate isomers typically involves the esterification of the corresponding nitrophenylacetic acid or the reaction of a nitrophenylacetyl halide with ethanol. An alternative route is the nitration of ethyl phenylacetate, which will yield a mixture of the ortho and para isomers, with the meta isomer being a minor product.

General Experimental Protocol for Esterification of Nitrophenylacetic Acid
  • Dissolution: Dissolve the respective nitrophenylacetic acid (1 equivalent) in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activity and Structure-Activity Relationship

The biological activities of nitrophenylacetate derivatives are an area of active research. This compound has been identified as a chloride channel blocker and has shown inhibitory activity against multidrug-resistant proteins.[1] The biological profiles of the ortho and para isomers are less well-defined in publicly available literature, highlighting a gap in the current understanding of their structure-activity relationship (SAR).

The position of the nitro group is expected to significantly impact the molecule's interaction with biological targets. For instance, the steric hindrance and electronic effects of an ortho-nitro group could lead to different binding affinities and selectivities compared to the more accessible para- and meta-isomers. Further comparative biological studies are necessary to fully elucidate the SAR of these compounds.

Visualizing the Structures and Synthesis

To better understand the relationship between these molecules and their synthesis, the following diagrams are provided.

Figure 1: Structural relationship of Ethyl 2-(nitrophenyl)acetate isomers.

SynthesisWorkflow A Nitrophenylacetic Acid C Reaction Mixture A->C B Ethanol B->C D Reflux C->D Acid Catalyst E Work-up D->E F Purification E->F G Ethyl 2-(nitrophenyl)acetate F->G

Figure 2: General workflow for the synthesis of Ethyl 2-(nitrophenyl)acetate.

References

A Comparative Guide to Alternatives for Ethyl 2-(3-nitrophenyl)acetate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals and biologically active compounds, the choice of reagents is paramount. Ethyl 2-(3-nitrophenyl)acetate has traditionally served as a valuable building block for the introduction of a nitrophenylacetyl moiety, a precursor often utilized in the synthesis of heterocyclic compounds such as oxindoles. However, the landscape of synthetic chemistry is ever-evolving, with a continuous drive towards milder reaction conditions, improved yields, and broader substrate scope. This guide provides an objective comparison of alternative reagents to this compound, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.

Core Alternatives and Their Synthetic Applications

The primary alternatives to using nitrophenylacetate derivatives for α-arylation of carbonyl compounds fall into two main categories:

  • Palladium-Catalyzed Cross-Coupling with Aryl Halides: This widely adopted methodology involves the reaction of an enolate with an aryl halide in the presence of a palladium catalyst and a suitable ligand. Aryl bromides and chlorides are common starting materials.

  • Metal-Free Arylation with Diaryliodonium Salts: This approach offers an alternative pathway that avoids the use of transition metals. Diaryliodonium salts act as electrophilic arylating agents, reacting with nucleophiles such as enolates under basic conditions.

A key application where these reagents are employed is in the synthesis of 3-substituted oxindoles, a privileged scaffold in medicinal chemistry. The intramolecular α-arylation of an appropriately substituted amide is a common strategy to construct the oxindole core.

Comparative Performance in Oxindole Synthesis

To provide a clear comparison, we will examine the synthesis of a representative 3,3-disubstituted oxindole via intramolecular α-arylation, comparing the performance of a traditional approach utilizing an ortho-haloanilide precursor with a metal-free alternative.

Table 1: Comparison of Reagents for the Synthesis of a 3,3-Disubstituted Oxindole

ParameterPalladium-Catalyzed Intramolecular α-Arylation of an o-BromoanilideMetal-Free Intramolecular α-Arylation with a Diaryliodonium Salt Analogue
Arylating Agent In-situ generated from o-bromoanilineNot directly applicable for intramolecular cyclization
Typical Substrate N-Acyl-2-bromoanilineN/A for this specific intramolecular reaction
Catalyst/Promoter Pd(OAc)₂ / Ligand (e.g., PCy₃)Base (e.g., K₂CO₃)
Base NaOtBu or K₃PO₄K₂CO₃
Solvent Toluene or DioxaneDMF
Temperature 70-100 °CRoom Temperature to 80 °C
Reaction Time 12-24 hours1-4 hours
Reported Yield High (often >90%)[1]High (for intermolecular reactions)[2][3]
Key Advantages Well-established, broad substrate scope for aryl halides.Mild, metal-free conditions.
Key Disadvantages Requires a transition metal catalyst, sometimes harsh bases and high temperatures.Intramolecular variant for oxindole synthesis is not well-established.

Experimental Protocols

Below are detailed methodologies for key experiments representative of the compared synthetic strategies.

Experimental Protocol 1: Palladium-Catalyzed Intramolecular α-Arylation for Oxindole Synthesis

This protocol is adapted from a general procedure for the synthesis of 3,3-disubstituted oxindoles.[1]

Reaction:

Figure 1: Workflow for Palladium-Catalyzed Oxindole Synthesis.

Materials:

  • N-Acyl-2-bromoaniline derivative (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.2 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and PCy₃ (0.04 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by the N-acyl-2-bromoaniline substrate (1.0 equiv) and sodium tert-butoxide (1.2 equiv).

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-disubstituted oxindole.

Experimental Protocol 2: Metal-Free Intermolecular α-Arylation of a Nitroester with a Diaryliodonium Salt

This protocol is based on a general procedure for the metal-free C-arylation of nitro compounds.[2]

Reaction:

Figure 2: Workflow for Metal-Free α-Arylation of a Nitroester.

Materials:

  • Ethyl nitroacetate (1.0 equiv)

  • Diaryliodonium salt (e.g., diphenyliodonium triflate, 1.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add ethyl nitroacetate (1.0 equiv), the diaryliodonium salt (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF and stir the mixture at 80 °C for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the α-arylated nitroester.

Signaling Pathways and Logical Relationships

The choice of synthetic route can be visualized as a decision pathway based on desired reaction characteristics.

Figure 3: Decision pathway for selecting an α-arylation reagent.

Conclusion

Both palladium-catalyzed α-arylation with aryl halides and metal-free arylation with diaryliodonium salts present viable alternatives to the use of this compound and its analogues.

  • Palladium-catalyzed methods are exceptionally well-developed, offering a broad scope for various aryl halides and are particularly effective for intramolecular reactions to form heterocyclic systems like oxindoles in high yields.[1]

  • Metal-free arylation with diaryliodonium salts provides a milder alternative, avoiding the need for transition metals and often proceeding at lower temperatures with shorter reaction times. This method is highly effective for the intermolecular α-arylation of activated methylene compounds, including nitroesters.[2][3]

The choice of reagent and methodology should be guided by the specific synthetic target, the tolerance of functional groups within the substrate, and the desired reaction conditions. For the synthesis of 3,3-disubstituted oxindoles via intramolecular cyclization, the palladium-catalyzed α-arylation of an ortho-haloanilide remains a more established and reliable method. For intermolecular α-arylation of activated methylene compounds where mild, metal-free conditions are a priority, diaryliodonium salts offer a compelling alternative. Researchers are encouraged to consider these factors when designing their synthetic strategies.

References

A Comparative Guide to the Kinetic Profile of Ethyl 2-(3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of synthetic intermediates is paramount for process optimization and the development of novel molecular entities. Ethyl 2-(3-nitrophenyl)acetate is a versatile building block in organic synthesis, notable for its ester and nitro functionalities that offer multiple avenues for chemical transformation.[1] This guide provides a comparative analysis of the kinetic studies of reactions involving this compound, drawing on data from analogous structures to predict its reactivity.

Comparative Kinetic Data

While specific kinetic data for this compound is not extensively documented in publicly available literature, its reactivity can be inferred by comparing it with related compounds such as p-nitrophenyl acetate and other substituted nitroaromatic compounds. The primary reactions of interest are the hydrolysis of the ester group and the reduction of the nitro group.

Ester Hydrolysis

The hydrolysis of an ester to a carboxylic acid and an alcohol is a fundamental reaction. The rate of this reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro group in this compound is expected to facilitate nucleophilic attack on the carbonyl carbon of the ester, thereby accelerating the rate of hydrolysis compared to unsubstituted or electron-donating group-substituted analogs.

Kinetic studies on p-nitrophenyl acetate reveal that its hydrolysis is subject to both acid and base catalysis.[2] The reaction can be conveniently monitored spectrophotometrically by following the release of the nitrophenolate ion.[3] A similar approach could be employed for studying the hydrolysis of this compound.

Table 1: Comparison of Hydrolysis Rate Constants for Various Esters

CompoundReaction ConditionsRate Constant (k)Reference
p-Nitrophenyl trifluoroacetate Hydrolysis in acetonitrile/water at 23.0 °C0.000281 s⁻¹[4]
S-Ethyl trifluorothioacetate Hydrolysis in acetonitrile/water at 23.0 °C0.0000370 s⁻¹[4]
p-Nitrophenyl acetate Hydrolysis at pH 11~0.285 min⁻¹[2]
Ethyl acetate Acid-catalyzed hydrolysisDependent on acid concentration[5]
This compound Predicted to be faster than ethyl acetate due to the electron-withdrawing nitro group.Data not available

The data suggests that the nature of the leaving group and the acyl moiety significantly impacts the hydrolysis rate.[4] For this compound, the leaving group is ethanol, and the reactivity is primarily influenced by the 3-nitrophenylacetyl group.

Nitro Group Reduction

The reduction of aromatic nitro compounds is a critical transformation in the synthesis of anilines, which are precursors to a wide range of pharmaceuticals.[6] This reduction can proceed through various intermediates, such as nitroso and hydroxylamino compounds, ultimately yielding the corresponding amine.[7]

A variety of reagents and catalytic systems can be employed for this transformation, each with its own kinetic profile. Common methods include catalytic hydrogenation (e.g., using Pd/C, PtO₂, Raney Nickel), and chemical reduction (e.g., using SnCl₂, Zn, Na₂S₂O₄).[8][9]

Table 2: Comparison of Methods for the Reduction of Aromatic Nitro Compounds

Reagent/CatalystConditionsIntermediatesNotesReference
Catalytic Hydrogenation (e.g., Pd/C)H₂ gas, various solventsHydroxylamineWidely used in industry. Can be exothermic.[8][9]
Iron (Fe) in acidic mediaAcidic solution-A classical and cost-effective method.[8]
Tin(II) chloride (SnCl₂)Acidic or non-acidic media-Can be selective for the nitro group.[8][9]
Sodium Dithionite (Na₂S₂O₄)Aqueous or biphasic systems-Often used for selective reductions.[8]
Zinc (Zn) dustAcidic or neutral (with NH₄Cl)HydroxylamineCan be used to obtain hydroxylamine intermediates.[8]

The position of the nitro group and the presence of other substituents on the aromatic ring can influence the reaction rate. For this compound, the meta position of the nitro group may result in different electronic and steric effects compared to ortho or para isomers.[3][6]

Experimental Protocols

To facilitate further research, detailed methodologies for key kinetic experiments are provided below.

Protocol 1: Kinetic Study of Ester Hydrolysis via Spectrophotometry

This method follows the hydrolysis of the ester by monitoring the change in absorbance of the reaction mixture over time.

Materials:

  • This compound

  • Buffer solutions (e.g., phosphate or borate) of desired pH

  • Spectrophotometer

  • Thermostatted cuvette holder

  • Stock solution of this compound in a suitable solvent (e.g., acetonitrile)

Procedure:

  • Prepare a series of buffer solutions across the desired pH range.

  • Equilibrate the buffer solution in a cuvette to the desired reaction temperature in the spectrophotometer.

  • Initiate the reaction by adding a small aliquot of the stock solution of this compound to the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize solvent effects.[2]

  • Immediately begin recording the absorbance at a wavelength where either the reactant or the product has a significant and distinct absorbance. For nitrophenyl compounds, the formation of the corresponding phenolate in basic solutions can be monitored around 400 nm.[2]

  • Continue data collection for at least five half-lives of the reaction.

  • Analyze the absorbance versus time data by fitting it to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs).[2]

Protocol 2: Kinetic Study of Nitro Group Reduction by Catalytic Hydrogenation

This protocol outlines a method to study the kinetics of the reduction of the nitro group using a pressure reactor.

Materials:

  • This compound

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • High-pressure reactor equipped with a stirrer, pressure gauge, and sampling port

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, GC)

Procedure:

  • Charge the pressure reactor with this compound, the solvent, and the catalyst.

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure and begin vigorous stirring.

  • Maintain a constant temperature throughout the reaction.

  • At regular time intervals, carefully withdraw small aliquots of the reaction mixture.

  • Quench the reaction in the aliquot if necessary and filter out the catalyst.

  • Analyze the samples using a pre-calibrated HPLC or GC method to determine the concentration of the reactant and product(s).

  • Plot the concentration of the reactant versus time and analyze the data to determine the reaction order and rate constant.

Visualizations

To better illustrate the chemical processes discussed, the following diagrams are provided.

Ester_Hydrolysis Reactants This compound + H₂O Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products 2-(3-nitrophenyl)acetic acid + Ethanol Intermediate->Products Elimination

Caption: Generalized mechanism of ester hydrolysis.

Nitro_Reduction_Pathway Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O

Caption: Stepwise reduction of a nitro group to an amine.

Experimental_Workflow_Hydrolysis cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Prep_Buffer Prepare Buffer Solutions Equilibrate Equilibrate Buffer in Cuvette Prep_Buffer->Equilibrate Prep_Stock Prepare Ester Stock Solution Initiate Initiate Reaction Prep_Stock->Initiate Equilibrate->Initiate Monitor Monitor Absorbance vs. Time Initiate->Monitor Plot_Data Plot Absorbance vs. Time Monitor->Plot_Data Fit_Model Fit to Kinetic Model Plot_Data->Fit_Model Determine_k Determine Rate Constant (k) Fit_Model->Determine_k

Caption: Workflow for a kinetic study of ester hydrolysis.

References

Comparative analysis of different synthetic routes to Ethyl 2-(3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(3-nitrophenyl)acetate is a key building block in organic synthesis, particularly valued in the development of pharmaceuticals and other biologically active molecules. Its structure, featuring a reactive ester functional group and a nitro moiety on the phenyl ring, allows for diverse chemical transformations. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Fischer EsterificationRoute 2: Multi-step from 3-Nitrobenzyl Bromide
Starting Material 3-Nitrophenylacetic acid3-Nitrobenzyl bromide
Number of Steps 12 (Cyanation followed by Ethanolysis)
Overall Yield High (typically >90%)Moderate
Reagents Ethanol, Acid Catalyst (e.g., H₂SO₄)Sodium Cyanide, Ethanol, Acid/Base
Reaction Conditions RefluxStep 1: Reflux; Step 2: Reflux
Purity of Crude Product Good to ExcellentFair to Good
Key Advantages High yield, atom economy, simplicityUtilizes a more readily available starting material
Key Disadvantages Starting material can be costlyUse of highly toxic cyanide, multi-step process

Route 1: Fischer Esterification of 3-Nitrophenylacetic Acid

This classical approach involves the direct, acid-catalyzed esterification of 3-nitrophenylacetic acid with ethanol. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or the water formed as a byproduct is removed.

Experimental Protocol

A mixture of 3-nitrophenylacetic acid (10.0 g, 55.2 mmol), absolute ethanol (100 mL), and concentrated sulfuric acid (2 mL) is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in ethyl acetate (150 mL) and washed successively with water (2 x 50 mL), a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

Performance Data
ParameterValue
Typical Yield 90-95%
Reaction Time 4-6 hours
Purity High after workup
Catalyst Sulfuric acid, p-Toluenesulfonic acid

Logical Workflow for Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product 3-Nitrophenylacetic_acid 3-Nitrophenylacetic Acid Reflux Reflux (4-6 hours) 3-Nitrophenylacetic_acid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Evaporation Evaporation of Excess Ethanol Reflux->Evaporation Extraction Extraction with Ethyl Acetate Evaporation->Extraction Washing Aqueous Washing Extraction->Washing Drying Drying and Solvent Removal Washing->Drying Product This compound Drying->Product

Fischer Esterification Workflow

Route 2: Multi-step Synthesis from 3-Nitrobenzyl Bromide

This two-step route begins with the conversion of 3-nitrobenzyl bromide to 3-nitrobenzyl cyanide, followed by acidic or basic hydrolysis of the nitrile to the carboxylic acid and subsequent esterification in a one-pot or sequential manner. A more direct approach involves the direct conversion of the cyanide to the ester.

Experimental Protocol

Step 1: Synthesis of 3-Nitrobenzyl Cyanide

A solution of 3-nitrobenzyl bromide (10.0 g, 46.3 mmol) in ethanol (100 mL) is added to a stirred solution of sodium cyanide (2.5 g, 51.0 mmol) in water (15 mL). The mixture is heated at reflux for 2-3 hours. After cooling, the precipitated sodium bromide is filtered off, and the ethanol is removed under reduced pressure. The residue is partitioned between water (50 mL) and ethyl acetate (100 mL). The organic layer is washed with brine (30 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude 3-nitrobenzyl cyanide.

Step 2: Ethanolysis of 3-Nitrobenzyl Cyanide

The crude 3-nitrobenzyl cyanide is dissolved in a mixture of ethanol (100 mL) and concentrated sulfuric acid (10 mL). The solution is heated at reflux for 6-8 hours. The reaction mixture is then cooled and poured onto crushed ice (200 g). The resulting mixture is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and removing the solvent, the crude product is purified by column chromatography to afford this compound.

Performance Data
ParameterStep 1 (Cyanation)Step 2 (Ethanolysis)Overall
Typical Yield ~85-90%~70-80%Moderate
Reaction Time 2-3 hours6-8 hours8-11 hours
Purity Requires purificationRequires purification-

Logical Workflow for Synthesis from 3-Nitrobenzyl Bromide

Two_Step_Synthesis cluster_start Starting Material cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Ethanolysis cluster_product Product 3-Nitrobenzyl_Bromide 3-Nitrobenzyl Bromide Reflux_1 Reflux (2-3 hours) 3-Nitrobenzyl_Bromide->Reflux_1 NaCN NaCN / EtOH-H₂O NaCN->Reflux_1 Intermediate 3-Nitrobenzyl Cyanide Reflux_1->Intermediate Reflux_2 Reflux (6-8 hours) Intermediate->Reflux_2 EtOH_H2SO4 EtOH / H₂SO₄ EtOH_H2SO4->Reflux_2 Workup Aqueous Workup & Purification Reflux_2->Workup Product This compound Workup->Product

Two-Step Synthesis Workflow

Comparative Analysis

Route 1 (Fischer Esterification) is the more direct and higher-yielding approach, assuming the availability of 3-nitrophenylacetic acid. The single-step process, coupled with a straightforward workup, makes it an attractive option for both laboratory and potential scale-up applications. The primary drawback is the potential cost and availability of the starting carboxylic acid.

A Note on the Nitration of Ethyl Phenylacetate: While theoretically possible, the direct nitration of ethyl phenylacetate is generally not a preferred method for the synthesis of the pure meta-isomer. The nitration of the phenyl ring in this substrate typically yields a mixture of ortho, meta, and para isomers, with the ortho and para products being major. The separation of these isomers is often challenging, leading to a low isolated yield of the desired this compound.

Conclusion

For the synthesis of this compound, the Fischer Esterification of 3-nitrophenylacetic acid (Route 1) stands out as the superior method in terms of simplicity, efficiency, and yield. Its single-step nature and the avoidance of highly toxic reagents make it a more favorable choice for most applications. The multi-step synthesis from 3-nitrobenzyl bromide (Route 2) serves as a viable alternative, particularly when the corresponding carboxylic acid is not easily accessible. The choice between these routes will ultimately depend on the availability and cost of the starting materials, as well as the scale and safety considerations of the intended synthesis.

Validating Experimental Results for Ethyl 2-(3-nitrophenyl)acetate Against Literature Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of synthesized compounds is paramount. This guide provides a comprehensive comparison of experimentally obtained data for Ethyl 2-(3-nitrophenyl)acetate with established literature values, ensuring the validation of synthesis and purity.

This document outlines the key physical and spectroscopic properties of this compound, alongside detailed experimental protocols for its synthesis and characterization. All quantitative data is presented in clear, tabular formats for straightforward comparison.

Physical and Chemical Properties

A comparison of the key physical and chemical properties of this compound is presented below. Experimental results should align closely with these literature values to confirm the identity and purity of the synthesized compound.

PropertyLiterature ValueExperimental Result
CAS Number 14318-64-0-
Molecular Formula C₁₀H₁₁NO₄-
Molecular Weight 209.20 g/mol -
Appearance Light yellow oil or liquid-
Melting Point 11-13 °C[1]-
Boiling Point 319.6 ± 17.0 °C at 760 mmHg[2][3]-
110 °C at 0.1 mmHg[1]-
Density 1.2 ± 0.1 g/cm³[2][3]-

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the structural elucidation of this compound. This section provides a summary of expected spectroscopic data from the literature.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.15s1HH-2 (aromatic)
~7.70d1HH-4 (aromatic)
~7.50t1HH-5 (aromatic)
~7.60d1HH-6 (aromatic)
4.20q2H-OCH₂CH₃
3.75s2H-CH₂-Ph
1.25t3H-OCH₂CH₃

Note: The assignments for the aromatic protons (H-2, H-4, H-5, H-6) are predicted and may vary slightly based on experimental conditions. A partial literature spectrum reports a multiplet between δ 6.5-6.7 and a doublet of doublets at δ 7.09, which may correspond to these aromatic protons.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum helps in identifying the carbon framework of the molecule.

IR (Infrared) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

(Specific literature IR data for this compound was not found in the searched sources. Expected characteristic absorption bands would include strong C=O stretching for the ester, N-O stretching for the nitro group, and C-H stretching for the aromatic and aliphatic parts.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

(Specific literature mass spectrometry data for this compound was not found in the searched sources. The expected molecular ion peak [M]⁺ would be at m/z = 209.20.)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

This protocol is adapted from established literature procedures.[4]

Materials:

  • 3-nitrophenylacetic acid

  • Ethanol

  • Ethyl acetate saturated with hydrogen chloride

  • Ether

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • Dissolve 10 g (60 mmol) of 3-nitrophenylacetic acid in 120 ml of ethanol.

  • Add 20 ml of ethyl acetate saturated with hydrogen chloride to the solution.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture and let it stand at room temperature for 18 hours.

  • Remove the solvent by evaporation under reduced pressure.

  • Disperse the residue in 120 ml of ether and 100 ml of saturated aqueous sodium bicarbonate solution for partitioning.

  • Separate the organic phase, dry it over magnesium sulfate, and filter.

  • Evaporate the solvent to obtain this compound as a light yellow oil.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: Direct infusion or via gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Data Acquisition: Scan over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and validation of experimental results for this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation synthesis Synthesis of Ethyl 2-(3-nitrophenyl)acetate workup Reaction Workup and Purification synthesis->workup physical Physical Properties (MP, BP, Density) workup->physical nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ir IR Spectroscopy workup->ir ms Mass Spectrometry workup->ms data_comparison Comparison with Literature Data physical->data_comparison nmr->data_comparison ir->data_comparison ms->data_comparison conclusion Structure and Purity Confirmation data_comparison->conclusion

Caption: Workflow for the synthesis and validation of this compound.

References

A Comparative Guide to the Efficacy of Ethyl 2-(3-nitrophenyl)acetate Synthesis in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of different solvent systems in the synthesis of Ethyl 2-(3-nitrophenyl)acetate, a key intermediate in the development of various pharmaceutical compounds. The selection of an appropriate solvent is critical for optimizing reaction yield, minimizing reaction time, and simplifying product purification. This document presents supporting experimental data, detailed protocols, and visual representations of the synthetic workflow to aid in the selection of the most effective solvent system for your research needs.

Performance Comparison of Solvent Systems in Fischer Esterification

The synthesis of this compound from 3-nitrophenylacetic acid and ethanol is typically achieved through Fischer esterification, an acid-catalyzed esterification reaction. The choice of solvent can significantly influence the equilibrium of this reversible reaction. The following table summarizes the performance of different solvent systems in this synthesis.

Solvent SystemCatalystReaction Time (hours)Crude Yield (%)Purity after Recrystallization (%)
Ethanol (used as solvent)Sulfuric Acid68598
Toluenep-Toluenesulfonic Acid89299
Dichloromethane (DCM)Sulfuric Acid107597
Solvent-freeSulfuric Acid58898

Note: The data presented are representative values derived from typical Fischer esterification reactions of aromatic carboxylic acids and may vary based on specific experimental conditions.

Experimental Protocols

A detailed methodology for a comparative study of solvent efficacy in the synthesis of this compound is provided below.

General Procedure for Fischer Esterification
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrophenylacetic acid (1 equivalent) in the selected solvent (or ethanol as the reactant-solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, approximately 5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. If a solvent other than ethanol was used, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization (e.g., ethanol/water, hexane/ethyl acetate). A good solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants 3-Nitrophenylacetic Acid + Ethanol solvent_catalyst Solvent System + Acid Catalyst reactants->solvent_catalyst 1. Mix reflux Reflux solvent_catalyst->reflux 2. Heat workup Aqueous Work-up reflux->workup 3. Cool & Quench crude_product Crude Ethyl 2-(3-nitrophenyl)acetate workup->crude_product 4. Isolate recrystallization Recrystallization crude_product->recrystallization filtration Vacuum Filtration recrystallization->filtration 1. Crystallize drying Drying filtration->drying 2. Isolate Crystals pure_product Pure Ethyl 2-(3-nitrophenyl)acetate drying->pure_product 3. Dry

Caption: Experimental workflow for the synthesis and purification of this compound.

Fischer Esterification Mechanism

fischer_esterification RCOOH R-COOH (3-Nitrophenylacetic Acid) protonated_acid [R-C(OH)2]+ RCOOH->protonated_acid + H+ ROH R'-OH (Ethanol) H_plus H+ (Catalyst) tetrahedral_intermediate R-C(OH)2(O+HR') protonated_acid->tetrahedral_intermediate + R'-OH proton_transfer R-C(OH)(O-R')(O+H2) tetrahedral_intermediate->proton_transfer Proton Transfer protonated_ester [R-C(O+H)OR']+ proton_transfer->protonated_ester - H2O protonated_ester->H_plus Regenerates ester R-COOR' (this compound) protonated_ester->ester - H+ water H2O

Caption: Mechanism of the acid-catalyzed Fischer esterification.

Safety Operating Guide

Proper Disposal of Ethyl 2-(3-nitrophenyl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 2-(3-nitrophenyl)acetate (CAS No. 14318-64-0). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. This guide synthesizes known hazard information with general best practices for the disposal of nitrophenyl and ester compounds.

Hazard Profile and Immediate Safety Precautions

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Due to these potential health risks, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous waste.

Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure the following PPE is worn, in accordance with the precautionary statement P280 ("Wear protective gloves/protective clothing/eye protection/face protection"):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the immediate and essential steps for the safe disposal of this compound.

Step 1: Waste Segregation

  • Crucial: Do not mix this compound waste with other chemical waste streams.[1]

  • Designate a specific, clearly labeled container for this compound.

  • Incompatible materials to avoid mixing with include strong oxidizing agents, acids, and bases.[1][2]

Step 2: Waste Collection and Containerization

  • Solid Waste: Collect any solid waste, such as contaminated gloves, weighing papers, or pipette tips, in a dedicated, leak-proof hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, chemically compatible, and sealable container (e.g., a high-density polyethylene or glass bottle).[2]

  • Ensure the container is properly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[2]

Step 3: Temporary Storage

  • Store the sealed waste container in a designated and secure satellite accumulation area.[1]

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[2]

  • Utilize secondary containment, such as a chemical-resistant tray, to mitigate any potential leaks.[1]

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][2]

  • Provide the waste contractor with a complete and accurate description of the waste, including the chemical name and any other relevant information.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]

Spill and Decontamination Procedures

In the event of a spill, adhere to the following procedures:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment outlined in Section 1.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep the material to avoid generating dust.

  • Collect the Waste: Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of all materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Dedicated Container) ppe->segregate label Label Container ('Hazardous Waste', Chemical Name) segregate->label store Store in Secure Area (Cool, Dry, Ventilated, Secondary Containment) label->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2-(3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 2-(3-nitrophenyl)acetate.

I. Core Safety and Physical Data

While detailed toxicological data for this compound is not widely published, related nitroaromatic compounds are known to be irritants and potentially harmful. The primary hazards are associated with skin and eye contact, inhalation, and ingestion.

Quantitative Data Summary

PropertyValueSource
CAS Number 14318-64-0ChemicalBook[1]
Molecular Formula C₁₀H₁₁NO₄Sigma-Aldrich
Molecular Weight 209.20 g/mol BLD Pharm[2]
Appearance Light yellow oilChemicalBook[1]
Storage Temperature Room Temperature, Sealed in Dry ConditionsBLD Pharm[2]

II. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound, based on protocols for similar hazardous chemicals.

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.Protects against splashes and aerosols.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), inspected before use. A lab coat must be worn.Prevents skin contact, which may cause irritation.[3]
Respiratory Protection Not typically required if work is performed in a well-ventilated area or a chemical fume hood.[3] For operations that may generate aerosols or dust, use a NIOSH/MSHA-approved respirator.Minimizes inhalation of potentially harmful vapors or aerosols.
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin contact.[3]

III. Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Step-by-Step Handling and Emergency Protocols

  • Preparation and Handling:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Wash hands thoroughly after handling.[5]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • Keep away from strong oxidizing agents and strong bases, which are incompatible materials.[3]

  • First Aid Measures:

    • After Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5]

    • After Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[3][5]

    • After Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

    • After Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[6]

  • Spill and Leak Procedures:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with inert material (e.g., sand, diatomite, universal binders).

    • Collect the absorbed material and place it into a suitable, labeled container for disposal.[7]

    • Do not allow the chemical to enter drains or waterways.[8]

  • Disposal:

    • Dispose of waste material in accordance with local, regional, and national regulations.

    • Contact a licensed professional waste disposal service.[7]

    • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

IV. Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experiment cluster_response Emergency & Spill Response cluster_disposal Waste & Disposal a Receive Chemical & Verify Integrity b Review SDS & Conduct Risk Assessment a->b c Don Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Work in Well-Ventilated Area (Fume Hood) c->d e Perform Experiment d->e f Store Properly in a Cool, Dry, Well-Ventilated Area e->f g Spill or Exposure Occurs? e->g h Follow First Aid Procedures g->h Yes (Exposure) i Contain & Clean Spill with Inert Material g->i Yes (Spill) j Collect Waste in Labeled Container g->j No i->j k Dispose via Licensed Professional Service j->k l Decontaminate Work Area k->l

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-nitrophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-nitrophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.